Product packaging for 9-Benzyl-3-bromo-9H-carbazole(Cat. No.:CAS No. 339576-55-5)

9-Benzyl-3-bromo-9H-carbazole

Cat. No.: B1275002
CAS No.: 339576-55-5
M. Wt: 336.2 g/mol
InChI Key: NMNQVRIUUBFICK-UHFFFAOYSA-N
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Description

9-Benzyl-3-bromo-9H-carbazole is a useful research compound. Its molecular formula is C19H14BrN and its molecular weight is 336.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14BrN B1275002 9-Benzyl-3-bromo-9H-carbazole CAS No. 339576-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-benzyl-3-bromocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNQVRIUUBFICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 9-Benzyl-3-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 9-Benzyl-3-bromo-9H-carbazole. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of this carbazole derivative.

Chemical and Physical Properties

This compound is a tricyclic aromatic compound with a benzyl group attached to the nitrogen of the carbazole ring and a bromine atom at the 3-position. This substitution pattern imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis.

Table 1: General and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₁₄BrN
Molecular Weight 336.23 g/mol
CAS Number 339576-55-5
Appearance White to light yellow to light orange powder/crystal
Melting Point 116 - 120 °C
Purity ≥ 98% (GC)
Storage Conditions 2 - 8 °C

Table 2: Crystallographic Data for this compound [1]

ParameterValue
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Dimensions a = 17.629(3) Å, b = 14.666(2) Å, c = 5.6420(8) Å
Volume (V) 1458.7(4) ų
Z 4
Temperature 113 K
Radiation Mo Kα
Density (calculated) 1.528 Mg/m³
R-factor (R₁) 0.036
wR₂ 0.069

Synthesis and Experimental Protocols

Synthesis of the Precursor: 3-Bromo-9H-carbazole

The starting material, 3-bromo-9H-carbazole, can be synthesized via the electrophilic bromination of 9H-carbazole.

Experimental Protocol: Synthesis of 3-Bromo-9H-carbazole

  • Reagents: 9H-Carbazole, N-Bromosuccinimide (NBS), Dimethylformamide (DMF), Dichloromethane.

  • Procedure: A solution of N-bromosuccinimide (1.0 equivalent) in DMF is added slowly to a solution of 9H-carbazole (1.0 equivalent) in dichloromethane. The reaction mixture is stirred at room temperature for several hours. After the reaction is complete, the mixture is extracted with water and the organic layer is dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

N-Alkylation to Yield this compound (Analogous Protocol)

The following protocol for the synthesis of 3-bromo-9-(4-fluorobenzyl)-9H-carbazole can be adapted for the synthesis of the title compound by substituting 1-(chloromethyl)-4-fluorobenzene with benzyl chloride or benzyl bromide.

Experimental Protocol: N-Alkylation of 3-Bromo-9H-carbazole

  • Reagents: 3-Bromo-9H-carbazole, Benzyl chloride (or Benzyl bromide), Potassium hydroxide, Dimethylformamide (DMF).

  • Procedure:

    • A solution of potassium hydroxide (approx. 1.5-2.0 equivalents) in dimethylformamide is stirred at room temperature for about 20 minutes.

    • 3-Bromo-9H-carbazole (1.0 equivalent) is added to the mixture, and stirring is continued for an additional 40 minutes.

    • A solution of benzyl chloride (approx. 1.5 equivalents) in dimethylformamide is added dropwise to the reaction mixture with continuous stirring.

    • The resulting mixture is stirred at room temperature for approximately 12 hours.

    • The reaction mixture is then poured into water, which results in the precipitation of the crude product.

    • The solid product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent such as ethanol.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Alkylation 9H-Carbazole 9H-Carbazole 3-Bromo-9H-carbazole 3-Bromo-9H-carbazole 9H-Carbazole->3-Bromo-9H-carbazole Bromination This compound This compound 3-Bromo-9H-carbazole->this compound N-Alkylation NBS, DMF/CH2Cl2 NBS, DMF/CH2Cl2 Benzyl Halide, KOH, DMF Benzyl Halide, KOH, DMF

Synthetic pathway for this compound.

Spectroscopic Data

Detailed experimental ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for this compound are not extensively reported in the available scientific literature. Characterization of this compound would typically involve these standard analytical techniques to confirm its structure and purity. For reference, the precursor, 3-bromo-9H-carbazole, exhibits characteristic signals corresponding to the carbazole ring protons and carbons, with the bromine atom influencing the chemical shifts of the adjacent protons and carbons.

Applications

This compound is a versatile building block with applications in materials science and medicinal chemistry.

Organic Electronics

This compound serves as a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). The carbazole moiety is an excellent hole-transporting unit, and the introduction of the benzyl group can improve solubility and influence the solid-state packing of the resulting materials. The bromo-substituent provides a reactive handle for further functionalization, allowing for the synthesis of more complex molecules with tailored electronic properties for enhanced device performance.

Pharmaceutical Research and Drug Development

Carbazole and its derivatives have been investigated for a wide range of biological activities, including anticancer and neuroprotective effects. This compound is utilized as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The carbazole nucleus is a known pharmacophore, and modifications at the 3- and 9-positions can be used to modulate the biological activity and pharmacokinetic properties of the resulting compounds. While specific quantitative biological data for this compound is not available, the broader class of carbazole derivatives has shown promise in these areas.

Applications cluster_materials Materials Science cluster_pharma Pharmaceutical Development This compound This compound OLEDs OLEDs This compound->OLEDs Intermediate for Host Materials Organic Photovoltaics Organic Photovoltaics This compound->Organic Photovoltaics Precursor for Donor Materials Advanced Materials Advanced Materials This compound->Advanced Materials Building Block Anticancer Agents Anticancer Agents This compound->Anticancer Agents Scaffold for Drug Design Neuroprotective Agents Neuroprotective Agents This compound->Neuroprotective Agents Precursor for Therapeutics

Key application areas of this compound.

Biological Activity and Signaling Pathways

While the direct biological activity of this compound has not been extensively characterized in publicly available literature, the carbazole scaffold is present in numerous biologically active compounds. The potential anticancer and neuroprotective applications stem from the known activities of other carbazole derivatives. The mechanisms of action for these related compounds often involve intercalation into DNA, inhibition of topoisomerase, or modulation of various protein kinases. However, no specific signaling pathways involving this compound have been identified to date. Further research is required to elucidate the specific biological effects and mechanisms of action of this particular compound.

Conclusion

This compound is a synthetically valuable compound with significant potential in the fields of organic electronics and medicinal chemistry. Its well-defined structure and the presence of reactive sites for further functionalization make it an attractive starting material for the development of novel materials and therapeutic agents. While detailed spectroscopic and biological data for this specific compound are limited, the provided information on its properties, synthesis, and applications serves as a solid foundation for researchers and developers working with carbazole-based molecules.

References

An In-depth Technical Guide to 9-Benzyl-3-bromo-9H-carbazole: Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 9-Benzyl-3-bromo-9H-carbazole, a versatile heterocyclic compound with significant potential in materials science and pharmaceutical development. This document details the key physicochemical properties, provides explicit experimental protocols for its synthesis and purification, and outlines the expected analytical characterization data.

Chemical Structure and Properties

This compound possesses a tricyclic carbazole core, which is a key pharmacophore in numerous biologically active compounds. The presence of a bromine atom at the 3-position and a benzyl group at the 9-position (the nitrogen atom) imparts specific steric and electronic properties that make it a valuable intermediate for further chemical modifications.

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₉H₁₄BrN[1][2]
Molecular Weight 336.23 g/mol [1][2]
CAS Number 339576-55-5[1]
Appearance White to light yellow to light orange powder/crystal[1]
Melting Point 116 - 120 °C[1]
Purity ≥ 98% (GC)[1]
Storage Conditions 2 - 8 °C[1]

The structural characteristics of this compound have been elucidated by single-crystal X-ray diffraction. The carbazole ring system is essentially planar, with the benzyl group oriented at a significant dihedral angle to the carbazole plane.[3]

Crystallographic Data:

ParameterValueReference(s)
Crystal System Orthorhombic[3]
Space Group Pna2₁[3]
Unit Cell Dimensions a = 17.629(3) Å, b = 14.666(2) Å, c = 5.6420(8) Å[3]
Volume 1458.7(4) ų[3]
Z 4[3]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available 9H-carbazole. The first step involves the bromination of the carbazole ring, followed by the N-alkylation with a benzyl halide.

SynthesisWorkflow Carbazole 9H-Carbazole BromoCarbazole 3-Bromo-9H-carbazole Carbazole->BromoCarbazole Bromination (NBS, DMF) FinalProduct This compound BromoCarbazole->FinalProduct N-Alkylation (Benzyl Chloride, KOH, DMF)

Caption: Synthetic route for this compound.
Experimental Protocols

Step 1: Synthesis of 3-Bromo-9H-carbazole

This procedure outlines the selective bromination of 9H-carbazole at the 3-position using N-bromosuccinimide (NBS).

  • Materials:

    • 9H-Carbazole

    • N-Bromosuccinimide (NBS)

    • Dimethylformamide (DMF)

    • Dichloromethane

    • Water

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a two-necked round-bottom flask, dissolve 9H-carbazole (1.0 eq) in dichloromethane.

    • Prepare a solution of NBS (1.0 eq) in DMF.

    • Slowly add the NBS solution to the carbazole solution at room temperature with continuous stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, extract the reaction mixture with water.

    • Dry the organic layer over anhydrous MgSO₄ and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • The crude 3-Bromo-9H-carbazole can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes.

Step 2: Synthesis of this compound

This N-alkylation reaction is based on the procedure reported by Duan et al. (2005) and analogous syntheses.[3]

  • Materials:

    • 3-Bromo-9H-carbazole

    • Benzyl chloride (or benzyl bromide)

    • Potassium hydroxide (KOH)

    • Dimethylformamide (DMF)

    • Water

    • Ethanol

  • Procedure:

    • To a solution of potassium hydroxide (1.2 eq) in DMF, add 3-Bromo-9H-carbazole (1.0 eq) and stir the mixture at room temperature for approximately 40 minutes.

    • Slowly add benzyl chloride (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for several hours (typically 12-24 hours) and monitor the reaction by TLC.

    • After the reaction is complete, pour the mixture into cold water to precipitate the product.

    • Filter the solid precipitate and wash thoroughly with water.

    • Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.

Characterization

A combination of spectroscopic and analytical techniques is used to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole and benzyl moieties, as well as a singlet for the benzylic methylene protons. The protons on the brominated ring of the carbazole will exhibit distinct splitting patterns and chemical shifts compared to the unsubstituted ring.

  • ¹³C NMR: The carbon NMR spectrum will display the corresponding signals for all 19 carbon atoms in the molecule, with the chemical shifts being influenced by the bromine substituent and the N-benzyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C-N stretching. The absence of an N-H stretching band (typically around 3400 cm⁻¹) confirms the successful N-alkylation of the carbazole nitrogen.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Expected Mass Spectrometry Data:

IonCalculated m/z
[M]⁺335.03/337.03
[M+H]⁺336.04/338.04
[M+Na]⁺358.02/360.02

Applications in Drug Development and Materials Science

This compound serves as a crucial building block in the synthesis of more complex molecules with potential applications in various fields.

Applications Start This compound Pharma Pharmaceuticals Start->Pharma Intermediate for Bioactive Molecules Materials Advanced Materials Start->Materials Precursor for Functional Materials Oncology Oncology Therapeutics Pharma->Oncology Neuro Neurological Disorder Treatments Pharma->Neuro OLEDs Organic Light-Emitting Diodes (OLEDs) Materials->OLEDs Sensors Electronic Sensors Materials->Sensors

Caption: Role as an intermediate in pharmaceuticals and materials science.

The carbazole scaffold is a known constituent of various anticancer and neuroprotective agents.[1] The bromine atom on the this compound molecule provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore structure-activity relationships in drug discovery programs.

In materials science, carbazole derivatives are widely investigated for their electronic and photophysical properties. This compound can be utilized in the synthesis of host materials for organic light-emitting diodes (OLEDs), organic photovoltaics, and electronic sensors.[1] The ability to functionalize the bromo-position allows for the fine-tuning of the material's electronic properties.

Conclusion

This compound is a valuable and versatile chemical entity with a well-defined structure and accessible synthetic route. Its utility as a key intermediate in the development of novel pharmaceuticals and advanced materials makes it a compound of significant interest to researchers in both academia and industry. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for the synthesis and application of this important carbazole derivative.

References

An In-depth Technical Guide to the Physicochemical Properties of 9-Benzyl-3-bromo-9H-carbazole (CAS Number: 339576-55-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 9-Benzyl-3-bromo-9H-carbazole, a heterocyclic aromatic compound identified by CAS number 339576-55-5. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. This compound belongs to the carbazole family, a class of compounds known for their versatile applications in organic electronics, pharmaceuticals, and as chemical intermediates.[1][2][3][4] The presence of the benzyl group enhances the solubility of the carbazole core in common organic solvents, while the bromo-substitution provides a reactive site for further chemical modifications.[5]

Chemical Identity and Structure

The fundamental identification and structural details of this compound are summarized below.

IdentifierValue
CAS Number 339576-55-5
IUPAC Name This compound[6]
Molecular Formula C₁₉H₁₄BrN[6]
Molecular Weight 336.23 g/mol [1]
SMILES C1=CC=C(C=C1)CN2C3=CC=C(C=C3)BrC4=CC=CC=C42
InChI InChI=1S/C19H14BrN/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13H2
InChIKey NMNQVRIUUBFICK-UHFFFAOYSA-N[6]

Physicochemical Properties

A compilation of the known and estimated physicochemical properties of this compound is presented in the following tables. Experimental data is prioritized, and where unavailable, predicted values for the closely related parent compound, 3-bromo-9H-carbazole, are provided for estimation purposes.

Physical Properties
PropertyValueSource
Physical Form Solid, white to light yellow to light orange powder to crystal.[1]Experimental
Melting Point 116.0 - 120.0 °CExperimental[1]
Boiling Point ~409.2 °C at 760 mmHgPredicted (for 3-bromo-9H-carbazole)[7]
Density ~1.617 g/cm³Predicted (for 3-bromo-9H-carbazole)[7]
Solubility Enhances solubility of the carbazole core in common organic solvents.[5]Qualitative
Chemical and Spectroscopic Properties
PropertyValueSource
pKa ~16.43Predicted (for 3-bromo-9H-carbazole)[8]
logP ~4.08Predicted (for 3-bromo-9H-carbazole)[7]
Purity ≥ 98% (GC)Experimental[1]
Crystal Structure Orthorhombic crystal system. The carbazole ring system is essentially planar.[9]Experimental

Experimental Protocols

This section details the general methodologies for determining the key physicochemical properties of organic compounds like this compound.

Synthesis of this compound

The synthesis of the title compound is achieved through the N-alkylation of 3-bromo-9H-carbazole with benzyl bromide.[9][10]

Materials:

  • 3-bromo-9H-carbazole

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Benzyl bromide

  • Deionized water

  • Ethanol

Procedure:

  • A solution of potassium hydroxide in dimethylformamide is stirred at room temperature.

  • 3-bromo-9H-carbazole is added to the mixture and stirred for an extended period.

  • A solution of benzyl bromide in dimethylformamide is then added dropwise to the reaction mixture.

  • The resulting mixture is stirred at room temperature for several hours.

  • The reaction mixture is then poured into water, leading to the precipitation of the crude product.

  • The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol to yield pure this compound.[10]

Melting Point Determination

The melting point is determined using a standard capillary melting point apparatus.

Procedure:

  • A small amount of the dried, crystalline sample is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

A qualitative assessment of solubility in various solvents is performed.

Procedure:

  • A small, measured amount of the compound is added to a test tube.

  • A measured volume of the solvent (e.g., water, ethanol, acetone, chloroform) is added.

  • The mixture is agitated vigorously.

  • The solubility is observed and recorded as soluble, partially soluble, or insoluble.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a robust method for determining the purity of organic compounds.[11]

Typical RP-HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV-Vis Detector at a suitable wavelength (e.g., 254 nm).[11]

  • Injection Volume: 10 µL.[11]

  • Column Temperature: 25°C.[11]

Spectroscopic Analysis

Standard spectroscopic techniques are employed for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.[4]

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer.

  • Infrared (IR) Spectroscopy: The functional groups are identified by analyzing the IR absorption spectrum, typically obtained using a KBr pellet or as a thin film.

Biological Activity and Signaling Pathways

Carbazole derivatives have been shown to exhibit a range of biological activities, including potential as anticancer agents.[12][13] One of the proposed mechanisms for their anticancer effects is the modulation of key cellular signaling pathways.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling that regulates cell proliferation, differentiation, and survival.[14] Dysregulation of this pathway is implicated in various cancers. Carbazole derivatives have been identified as potential inhibitors of the JAK/STAT pathway.[12][13] The proposed mechanism involves the disruption of STAT protein dimerization, which is a critical step for their translocation to the nucleus and subsequent gene transcription.[13]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Carbazole 9-Benzyl-3-bromo- 9H-carbazole Carbazole->STAT_Dimer Inhibits Dimerization

JAK/STAT Pathway Inhibition
Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation.[15] Aberrant activation of this pathway is a common feature in many cancers. Indole compounds, including carbazole derivatives, have been shown to modulate the PI3K/Akt pathway, often leading to the inhibition of cancer cell growth.[15][16] The mechanism can involve the inhibition of key kinases in the pathway, such as Akt itself.[15]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Phosphorylates Cell_Survival Cell Survival & Growth Downstream->Cell_Survival Promotes Carbazole 9-Benzyl-3-bromo- 9H-carbazole Carbazole->Akt Inhibits

PI3K/Akt Pathway Modulation

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound in a research laboratory setting.

Synthesis_Workflow Start Start: Reagents (3-bromo-9H-carbazole, Benzyl bromide, etc.) Synthesis Synthesis: N-alkylation Reaction Start->Synthesis Workup Reaction Work-up: Precipitation & Filtration Synthesis->Workup Purification Purification: Recrystallization Workup->Purification Drying Drying Purification->Drying Analysis Analysis: - Melting Point - HPLC (Purity) - NMR, MS (Structure) Drying->Analysis Product Final Product: This compound Analysis->Product

References

The Ascendance of Carbazole Derivatives in Organic Electronics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of carbazole-based materials that are shaping the future of organic light-emitting diodes, photovoltaics, and field-effect transistors.

Carbazole and its derivatives have emerged as a cornerstone in the field of organic electronics, prized for their unique combination of thermal and chemical stability, excellent hole-transporting properties, and a highly tunable electronic structure.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of these versatile compounds in next-generation organic electronic devices.

Core Properties and Molecular Engineering

The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, possesses a rigid and planar structure with an electron-rich π-conjugated system.[2] This inherent architecture facilitates efficient charge transport, particularly for holes.[3] The true power of carbazole derivatives lies in their amenability to functionalization at various positions—primarily the nitrogen atom (N-9), and the 2, 3, 6, and 7 positions on the carbazole core.[1] Strategic substitution at these sites allows for the precise tuning of key optoelectronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, triplet energy, and charge carrier mobility.

Synthesis of Carbazole Derivatives

The synthesis of functionalized carbazole derivatives often employs robust and versatile cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are workhorse methods for creating C-C and C-N bonds, respectively, enabling the introduction of a wide array of aromatic and aliphatic substituents. The Ullmann condensation is another key reaction for N-arylation.

Below is a generalized workflow for the synthesis of 3,6-disubstituted carbazole derivatives, a common structural motif in high-performance organic electronic materials.

Synthesis_Workflow cluster_synthesis Synthesis of 3,6-Disubstituted Carbazole Derivatives start Carbazole step1 Bromination (e.g., NBS in DMF) start->step1 intermediate1 3,6-Dibromocarbazole step1->intermediate1 step2 N-Alkylation/Arylation (e.g., Alkyl halide, KOH or Ullmann Condensation) intermediate1->step2 intermediate2 9-Substituted-3,6-dibromocarbazole step2->intermediate2 step3 Cross-Coupling Reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig) intermediate2->step3 product 3,6-Disubstituted Carbazole Derivative step3->product

A generalized synthetic workflow for 3,6-disubstituted carbazole derivatives.
Experimental Protocol: Synthesis of 3,6-Dibromo-9-ethylcarbazole

This protocol outlines the N-alkylation of 3,6-dibromocarbazole, a key intermediate for further functionalization.

Materials:

  • 3,6-Dibromocarbazole

  • Sodium hydroxide (NaOH)

  • Dry acetone

  • Diethyl sulfate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Water

  • Sodium sulfate

  • 95% Ethanol

  • Argon atmosphere

Procedure:

  • In a 1-L round-bottomed flask under an argon atmosphere, combine 3,6-dibromocarbazole (10.0 g, 31.0 mmol) and sodium hydroxide pellets (1.2 g, 30.0 mmol) in 500 mL of dry acetone.

  • Add diethyl sulfate (4.1 mL, 31.0 mmol) dropwise to the stirred reaction mixture over 15 minutes at room temperature.

  • Stir the reaction for 8 hours.

  • Remove all solids by filtration and evaporate the solvent under reduced pressure to yield a yellow solid.

  • Dissolve the residue in ethyl acetate (200 mL) and wash successively with saturated aqueous sodium bicarbonate (3 x 75 mL), brine (3 x 75 mL), and water (3 x 75 mL).

  • Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure to obtain a pale yellow solid.

  • Recrystallize the solid from approximately 350 mL of 95% ethanol to yield 3,6-dibromo-9-ethylcarbazole as white needles (8.85 g, 81% yield).[1]

Applications in Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are extensively used in OLEDs as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as well as hole-transporting and electron-blocking layers.[4] Their high triplet energy levels are particularly advantageous for hosting blue phosphorescent emitters, preventing back energy transfer from the emitter to the host and thus enhancing device efficiency.

OLED_Architecture cluster_oled OLED Device Architecture Anode Anode (e.g., ITO) HTL Hole Transport Layer (HTL) (Carbazole Derivative) Anode->HTL Hole Injection EML Emissive Layer (EML) (Host: Carbazole Derivative, Guest: Emitter) HTL->EML Hole Transport ETL Electron Transport Layer (ETL) EML->ETL Electron Transport Light hv EML->Light Light Emission Cathode Cathode (e.g., LiF/Al) ETL->Cathode Electron Injection PSC_Architecture cluster_psc Perovskite Solar Cell (inverted p-i-n) Architecture Anode Anode (e.g., ITO) HTL Hole Transport Layer (HTL) (Carbazole Derivative) Anode->HTL Perovskite Perovskite Absorber Layer HTL->Perovskite ETL Electron Transport Layer (ETL) Perovskite->ETL Charge_Generation hv Perovskite->Charge_Generation Photon Absorption (e-h+ pair generation) Cathode Cathode (e.g., Ag) ETL->Cathode OFET_Architecture cluster_ofet OFET (Bottom-Gate, Top-Contact) Architecture Substrate Substrate (e.g., Si) Gate Gate Electrode (e.g., n+-Si) Substrate->Gate Dielectric Gate Dielectric (e.g., SiO2) Gate->Dielectric Semiconductor Organic Semiconductor (Carbazole Derivative) Dielectric->Semiconductor Source Source Semiconductor->Source Drain Drain Semiconductor->Drain

References

The Rising Therapeutic Potential of N-Alkyl Carbazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbazole nucleus, a tricyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry. The strategic addition of alkyl chains to the nitrogen atom (N-alkylation) has unlocked a diverse array of biological activities, positioning these compounds as promising candidates for drug discovery programs. This technical guide provides an in-depth overview of the significant biological activities of N-alkyl carbazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this burgeoning field.

Anticancer Activity

N-alkyl carbazole derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cell proliferation and the induction of apoptosis.

Quantitative Anticancer Data

The antiproliferative activity of various N-alkyl carbazole compounds is summarized in Table 1, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound Type/NameCancer Cell Line(s)IC50/LC50 (µM)Reference(s)
N-thioalkylcarbazoles (5a, 5c)MCF-7 (Breast)50.4 ± 0.96, 54.9 ± 1.00[1]
MDA-MB-231 (Breast)39.9 ± 0.52, 27.2 ± 0.75[1]
5,8-Dimethyl-9H-carbazole derivs. (3, 4)MDA-MB-231 (Breast)1.44 ± 0.97, 0.73 ± 0.74[2]
N-ethyl carbazoles (46, 47)C6 (Glioma), A549 (Lung)5.9 µg/mL, 25.7 µg/mL[3]
Piperazinyl-oxadiazole carbazoles (41-45)MCF-7 (Breast)60.6, 60.2, 53.6, 80.0, 35.6 (µg/mL)[4]
Imidazole-substituted N-alkyl carbazoles (9, 10, 11)HepG2, HeLa, MCF-77.68, 10.09, 6.44[5][6]
Substituted carbazole carbamates (27, 28, 30, 31)U87MG (Glioma)17.97, 15.25, 29.58, 23.80[7]
Key Signaling Pathways in Anticancer Activity

A significant mechanism of anticancer action for some carbazole derivatives is the inhibition of Topoisomerase II , an essential enzyme for DNA replication and cell division. By stabilizing the DNA-enzyme complex, these compounds lead to DNA strand breaks and ultimately, apoptosis. Another critical target is the JAK/STAT signaling pathway , which is often constitutively active in cancer cells, promoting proliferation and survival. N-alkyl carbazoles have been shown to inhibit STAT3 phosphorylation, thereby downregulating the expression of target genes involved in tumorigenesis.

Topoisomerase II Inhibition Pathway

JAK_STAT_Pathway_Inhibition JAK/STAT Pathway Inhibition by N-Alkyl Carbazoles Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Janus Kinase (JAK) Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Promotes N_Alkyl_Carbazole N-Alkyl Carbazole N_Alkyl_Carbazole->STAT3 Inhibits Phosphorylation

JAK/STAT Signaling Pathway Inhibition
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT_Assay_Workflow MTT Assay Experimental Workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h (adherence) Cell_Seeding->Incubation1 Compound_Addition 3. Add N-alkyl carbazole compounds at various concentrations Incubation1->Compound_Addition Incubation2 4. Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition 5. Add MTT solution (0.5 mg/mL) Incubation2->MTT_Addition Incubation3 6. Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization 7. Add DMSO to dissolve formazan crystals Incubation3->Formazan_Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 values Absorbance_Reading->IC50_Calculation

MTT Assay Workflow Diagram

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-alkyl carbazole compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity

N-alkyl carbazole derivatives have emerged as potent agents against a spectrum of pathogenic bacteria and fungi, including drug-resistant strains. The lipophilic nature of the N-alkyl chain is believed to facilitate the passage of these compounds across microbial cell membranes.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity, representing the lowest concentration of a compound that inhibits visible microbial growth.

Table 2: Antibacterial Activity of N-Alkyl Carbazole Compounds

Compound Type/NameBacterial Strain(s)MIC (µg/mL or µM)Reference(s)
Imidazole derivative (2)S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus1–8[4]
N-ethyl-[2-methyl-5-nitro imidazole] deriv. (5)B. subtilis0.9[4]
N-ethyl-[N-methyl-piperazinyl] deriv. (4)B. subtilis, S. aureus, E. coli, P. fluorescens1.9–7.8[4]
Pyrazole carbazole (25)S. aureus, B. subtilis, E. coli1.1–10.3[4]
Guanidine-containing carbazole (49p)S. aureus (including MRSA)0.78–1.56[8]
Pyrano[3,2-c]carbazole (32b)P. aeruginosa9.37[8]
Carbazole hybrid (44g)S. aureus1.56[8]
4-[4-(benzylamino)butoxy]-9H-carbazole derivs.S. aureus, S. epidermidis32-64[9]
9H-carbazole-based azole derivative (8)S. aureus, E. coli1.1, 6.4[9]

Table 3: Antifungal Activity of N-Alkyl Carbazole Compounds

Compound Type/NameFungal Strain(s)MIC (µg/mL or µM)Reference(s)
1,2,4-triazole derivative (1)C. albicans2–4[4]
N-ethyl-[N-methyl-piperazinyl] deriv. (4)C. albicans, A. niger1.9–7.8[4]
6,11-dihydro-2-methoxy-11-[2-(1-piperidinyl)]ethyl-5H-benzo[a]carbazole (22)C. albicans< 11 µM[4]
Wiskostatin (23)C. albicans100 µM[4]
Pyrimidine carbazole (24)C. albicans, A. fumigatus8.7–10.8[4]
N-substituted carbazole (33d)S. cerevisiae, A. flavus1.2 µM, 12 µM[10]
Carbazole hybrid (44g)C. neoformans3.125[8]
Experimental Protocols for Antimicrobial Susceptibility Testing

This method determines the MIC of a compound in a liquid growth medium.

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow Serial_Dilution 1. Prepare serial dilutions of the compound in a 96-well plate Inoculum_Prep 2. Prepare a standardized microbial inoculum Serial_Dilution->Inoculum_Prep Inoculation 3. Inoculate each well with the microbial suspension Inoculum_Prep->Inoculation Incubation 4. Incubate the plate at 37°C for 24h Inoculation->Incubation Visual_Inspection 5. Visually inspect for turbidity (growth) Incubation->Visual_Inspection MIC_Determination 6. The lowest concentration without visible growth is the MIC Visual_Inspection->MIC_Determination

Broth Microdilution Workflow Diagram

Protocol:

  • Compound Dilution: Perform a two-fold serial dilution of the N-alkyl carbazole compound in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

This assay assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Protocol:

  • Plate Inoculation: Uniformly spread a standardized microbial inoculum onto the surface of an agar plate.

  • Disk Application: Place sterile paper disks impregnated with a known concentration of the N-alkyl carbazole compound onto the agar surface.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.

Anti-Inflammatory Activity

Several N-alkyl carbazole derivatives have shown promising anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory mediators.

Quantitative Anti-Inflammatory Data

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

Table 4: Anti-Inflammatory Activity of N-Alkyl Carbazole Compounds

Compound Type/NameModelDose% Inhibition of EdemaReference(s)
N-phenylacetamide-functionalized carbazolesEgg albumin denaturation-Excellent activity reported[11] (from a 2022 review)
Prenylated carbazole alkaloids (1-12)NO production in RAW 264.7 cells-Remarkable inhibitory effects[7] (from a 2019 study)

Note: Specific quantitative data for in vivo models were limited in the initial search results, highlighting an area for further research.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Protocol:

  • Animal Acclimatization: Acclimatize rats to the experimental conditions for at least one week.

  • Compound Administration: Administer the N-alkyl carbazole compound (orally or intraperitoneally) to the test group of rats. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Neuroprotective Activity

N-alkyl carbazoles are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate pathways involved in neuronal cell death and amyloid-beta (Aβ) peptide aggregation.[3][12][13]

Quantitative Neuroprotective Data

The ability of these compounds to protect neuronal cells from injury and to modulate Aβ peptide levels are key indicators of their neuroprotective potential.

Table 5: Neuroprotective Effects of N-Alkyl Carbazole Compounds

Compound Type/NameModel/AssayConcentrationEffectReference(s)
2-phenyl-9-(p-tolyl)-9H-carbazole (60)Glutamate/HCA-induced injury in HT22 cells3 µMConsiderable neuroprotective ability[3]
N-alkyl-carbazole (65)Aβ peptide solubility in N2a cells10 µM30%–35% increase in soluble Aβ[3][4]
N-alkyl-carbazole (66)Aβ peptide solubility in N2a cells10 µM65%–70% increase in soluble Aβ[3][4]
Key Signaling Pathway in Neuroprotection: Aβ Aggregation

The aggregation of Aβ peptides is a central event in the pathology of Alzheimer's disease. N-alkyl carbazoles can interfere with this process, promoting the formation of soluble, non-toxic Aβ species.

Abeta_Aggregation_Pathway Amyloid-Beta Aggregation Pathway and Inhibition Abeta_Monomer Aβ Monomer Oligomers Soluble Oligomers (Toxic) Abeta_Monomer->Oligomers Aggregates to Soluble_Abeta Increased Soluble Aβ Abeta_Monomer->Soluble_Abeta Protofibrils Protofibrils Oligomers->Protofibrils Forms Fibrils Insoluble Fibrils (Plaques) Protofibrils->Fibrils Develops into N_Alkyl_Carbazole N-Alkyl Carbazole N_Alkyl_Carbazole->Abeta_Monomer Promotes solubility

Amyloid-Beta Aggregation Pathway
Experimental Protocol: Aβ Aggregation Inhibition Assay in N2a Cells

This in vitro assay assesses the ability of compounds to modulate the levels of soluble Aβ peptides in a neuronal cell line.[14][15]

Protocol:

  • Cell Culture: Culture N2a cells (mouse neuroblastoma cell line) that stably express human amyloid precursor protein (APP).

  • Compound Treatment: Treat the cells with the N-alkyl carbazole compounds at a desired concentration (e.g., 10 µM) for 16-24 hours.

  • Conditioned Media Collection: Collect the conditioned media from the cell cultures.

  • Aβ ELISA: Quantify the levels of soluble Aβ40 and Aβ42 in the conditioned media using a specific sandwich ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: Compare the levels of soluble Aβ in the treated samples to those in the vehicle-treated control samples.

Synthesis of N-Alkyl Carbazole Derivatives

The synthesis of N-alkyl carbazoles can be achieved through various methods. A common approach involves the N-alkylation of the carbazole nucleus with an appropriate alkyl halide in the presence of a base. Microwave-assisted synthesis has also been employed to accelerate these reactions.[16][17][18]

N_Alkylation_Synthesis General Synthesis of N-Alkyl Carbazoles Carbazole Carbazole Reaction Reaction (Heating or Microwave) Carbazole->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction N_Alkyl_Carbazole N-Alkyl Carbazole Reaction->N_Alkyl_Carbazole

N-Alkylation of Carbazole

Conclusion

N-alkyl carbazole compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration warrants further investigation. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these promising compounds through the drug development pipeline. Future efforts should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on comprehensive in vivo studies to evaluate their therapeutic potential in more complex biological systems.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 9-Benzyl-3-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 9-Benzyl-3-bromo-9H-carbazole, a compound of interest in materials science and pharmaceutical research. The data and protocols presented are compiled from peer-reviewed scientific literature to ensure accuracy and reliability.

Molecular Structure and Crystallographic Data

This compound (C₁₉H₁₄BrN) is an N-alkylated carbazole derivative.[1] The title compound was synthesized through the N-alkylation of 3-bromo-9H-carbazole with (chloromethyl)benzene.[2] The molecular structure consists of a planar carbazole ring system linked to a benzyl group at the nitrogen atom.

The crystal structure of this compound has been determined by X-ray crystallography.[1][2] The compound crystallizes in the orthorhombic space group Pna2₁ with four molecules per unit cell (Z = 4).[1][2] The carbazole ring system is essentially planar, with a root-mean-square deviation of 0.013 Å from the mean plane.[1][2] The phenyl ring of the benzyl group is oriented at a dihedral angle of 87.1 (2)° with respect to the carbazole ring system.[2]

The following tables summarize the key crystallographic data and structure refinement parameters for this compound.

Parameter Value Reference
Chemical FormulaC₁₉H₁₄BrN[1][2]
Formula Weight336.22 g/mol [1][2]
Crystal SystemOrthorhombic[1][2]
Space GroupPna2₁[1][2]
Unit Cell Dimensions
a17.629 (3) Å[1][2]
b14.666 (2) Å[1][2]
c5.6420 (8) Å[1][2]
Volume (V)1458.7 (4) ų[1][2]
Z4[1][2]
Calculated Density (Dₓ)1.531 Mg m⁻³[1]
Data Collection
RadiationMo Kα (λ = 0.71070 Å)[2]
Temperature113 K[1][2]
Crystal Size0.14 × 0.12 × 0.10 mm[1][2]
Measured Reflections14426[1][2]
Independent Reflections3441[1][2]
Rint0.045[1][2]
Refinement
R[F² > 2σ(F²)]0.036[1][2]
wR(F²)0.069[1][2]
Goodness-of-fit (S)0.98[1][2]
Parameters191[1][2]
Restraints1[1][2]

Experimental Protocols

This section details the methodologies for the synthesis and crystal structure determination of this compound.

The synthesis of the title compound was carried out following a previously reported procedure.[1]

Procedure: The synthesis involves the N-alkylation of 3-bromo-9H-carbazole with (chloromethyl)benzene.[2]

Further details on the specific reaction conditions, solvents, and purification methods can be found in the cited literature.

Single crystals suitable for X-ray diffraction were obtained through slow evaporation.

Procedure:

  • 40 mg of the synthesized this compound was dissolved in a mixture of chloroform (5 ml) and ethanol (7 ml).[1]

  • The solution was kept at room temperature for 11 days.[1]

  • Evaporation of the solvent yielded colorless block-like crystals.[1]

Data Collection:

  • A Rigaku Saturn diffractometer was used for data collection.[1][2]

  • A multi-scan absorption correction was applied using the CrystalClear software.[1][2]

Structure Solution and Refinement:

  • The crystal structure was solved using the SHELXS97 program and refined using SHELXL97.[1]

  • Molecular graphics were generated using SHELXTL.[1]

  • All hydrogen atoms were placed in idealized positions and refined as riding atoms.[1]

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow.

Caption: Molecular structure of this compound.

ExperimentalWorkflow start Start synthesis Synthesis of this compound (N-alkylation) start->synthesis crystallization Crystallization (Slow evaporation from Chloroform/Ethanol) synthesis->crystallization data_collection X-ray Data Collection (Rigaku Saturn Diffractometer) crystallization->data_collection structure_solution Structure Solution (SHELXS97) data_collection->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement analysis Data Analysis and Visualization (SHELXTL) structure_refinement->analysis end End analysis->end

Caption: Experimental workflow for crystal structure determination.

References

The Photophysical and Electrochemical Landscape of Carbazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives have emerged as a cornerstone in the development of advanced organic materials and therapeutic agents. Their inherent electronic properties, including excellent hole-transporting capabilities, high thermal stability, and tunable photoluminescence, make them ideal candidates for a wide range of applications, from organic light-emitting diodes (OLEDs) and solar cells to sophisticated fluorescent probes for bioimaging.[1][2] This in-depth technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of carbazole derivatives, detailing experimental protocols for their characterization and exploring their interactions with biological signaling pathways.

Core Photophysical and Electrochemical Data

The photophysical and electrochemical characteristics of carbazole derivatives are intricately linked to their molecular structure. The strategic functionalization of the carbazole core allows for the fine-tuning of their electronic energy levels, influencing their absorption and emission profiles, quantum yields, and redox potentials.[3][4] The following tables summarize key quantitative data for a selection of carbazole derivatives, offering a comparative look at their properties.

Table 1: Photophysical Properties of Selected Carbazole Derivatives

Derivativeλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Solvent
9-phenyl-3,6-di-p-tolyl-9H-carbazole250-300, 360-370~390--
9-mesityl-3,6-bis(4-methoxyphenyl)-9H-carbazole250-300, 360-370~390--
9-(4-fluorophenyl)-3-(o-carboranyl)-9H-carbazole~329~5450.34THF (film)
Carbazole-imidazole derivative (Cz-I)-4170.18CH3CN
Carbazole-thiazole derivative (Cz-T)--0.14-
2-nitro-3-phenyl-9H-carbazole260-410400-CH2Cl2

Table 2: Electrochemical Properties of Selected Carbazole Derivatives

DerivativeOxidation Potential (E_ox, V vs. Fc/Fc+)Reduction Potential (E_red, V vs. Fc/Fc+)HOMO (eV)LUMO (eV)
TTM-1TPE-2Cz0.46--5.16-3.34
TTM-2TPE-2Cz0.40---3.32
7H-benzo[c]carbazol-10-ol derivative 3a--2.31--
N-phenylcarbazole derivative---5.5-2.1

Key Experimental Protocols

Accurate characterization of the photophysical and electrochemical properties of carbazole derivatives is paramount for their effective application. The following section outlines standardized methodologies for key experimental techniques.

UV-Vis Absorption Spectroscopy

This technique is fundamental for determining the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is typically employed.[2]

  • Sample Preparation : The carbazole derivative is dissolved in a spectroscopic-grade solvent (e.g., dichloromethane, toluene, or ethanol) to a concentration of approximately 10⁻⁵ M. The chosen solvent must be transparent in the spectral region of interest.[5]

  • Measurement :

    • The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.

    • The absorbance spectrum of the sample solution is then recorded over a relevant wavelength range (e.g., 250-800 nm).

    • The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.[5]

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission properties of a compound after it has absorbed light.

  • Instrumentation : A spectrofluorometer equipped with an excitation source, monochromators, and a detector is used.[6][7]

  • Sample Preparation : Samples are prepared in the same manner as for UV-Vis spectroscopy, ensuring the concentration is low enough to avoid inner filter effects.

  • Measurement :

    • An excitation wavelength (often the λ_abs) is selected.

    • The emission spectrum is recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.

    • The fluorescence quantum yield (Φ_F) can be determined by comparing the integrated fluorescence intensity of the sample to that of a known standard.[3]

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the redox properties of a molecule, providing information about its HOMO and LUMO energy levels.

  • Instrumentation : A potentiostat with a three-electrode setup is used. This consists of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[5][8][9]

  • Sample Preparation : The carbazole derivative is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) to ensure conductivity. The solution is typically purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[5]

  • Measurement :

    • The potential of the working electrode is swept linearly with time between two set points.

    • The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

    • The oxidation and reduction potentials are determined from the peaks in the voltammogram. These values can then be used to estimate the HOMO and LUMO energy levels of the molecule.[4]

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the synthesis and characterization of novel carbazole derivatives and the relationship between their structure and resulting properties.

experimental_workflow Experimental Workflow for Carbazole Derivatives cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Starting Materials reaction Chemical Reaction (e.g., Suzuki Coupling) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification structural Structural Analysis (NMR, Mass Spec) purification->structural photophysical Photophysical Analysis (UV-Vis, Fluorescence) structural->photophysical electrochemical Electrochemical Analysis (Cyclic Voltammetry) photophysical->electrochemical device Device Fabrication (OLEDs, Solar Cells) electrochemical->device bio Biological Testing (Cell Imaging, Cytotoxicity) electrochemical->bio

A typical experimental workflow for the synthesis and characterization of carbazole derivatives.

structure_property_relationship Structure-Property Relationship in Carbazole Derivatives cluster_structure Molecular Structure cluster_properties Properties core Carbazole Core photophysical Photophysical Properties (Absorption, Emission, Quantum Yield) core->photophysical electrochemical Electrochemical Properties (Redox Potentials, HOMO/LUMO) core->electrochemical substituents Substituents (Donor/Acceptor Groups) substituents->photophysical substituents->electrochemical linkage Linkage Position (e.g., C3, C6, N9) linkage->photophysical linkage->electrochemical

Relationship between molecular structure and the photophysical and electrochemical properties of carbazoles.
Signaling Pathways

Carbazole derivatives have shown significant potential in drug development, particularly as anticancer agents. Their mechanisms of action often involve the modulation of key cellular signaling pathways, such as those leading to apoptosis (programmed cell death).

apoptosis_pathway Carbazole Derivative-Induced Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway carbazole Carbazole Derivative death_receptor Death Receptor carbazole->death_receptor mitochondria Mitochondria carbazole->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Carbazole derivatives can induce apoptosis through both extrinsic and intrinsic caspase-mediated pathways.[1]

Some carbazole derivatives have also been shown to interfere with the Ras1-MAPK signaling pathway, which is crucial for fungal morphogenesis and pathogenicity.[10]

mapk_pathway Inhibition of Ras1-MAPK Pathway by Carbazole Derivatives carbazole Carbazole Derivative ras1 Ras1 carbazole->ras1 mapk_cascade MAPK Cascade (Cek1, Mkc1) ras1->mapk_cascade ume6 Ume6 (Transcription Factor) mapk_cascade->ume6 hsg Hyphal-Specific Genes (HWP1, ALS3, ECE1) ume6->hsg morphogenesis Hyphal Morphogenesis hsg->morphogenesis

Carbazole derivatives can inhibit the Ras1-MAPK pathway, preventing hyphal morphogenesis in fungi.[10]

References

9-Benzyl-3-bromo-9H-carbazole molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 9-Benzyl-3-bromo-9H-carbazole, a heterocyclic compound of interest in materials science and pharmaceutical development.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValueReferences
Molecular Formula C₁₉H₁₄BrN[1]
Molecular Weight 336.23 g/mol [1]
CAS Number 339576-55-5
Appearance White to light yellow to light orange powder/crystal
Melting Point 116 - 120 °C
Purity ≥ 98% (GC)

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process involving the bromination of 9H-carbazole followed by N-alkylation.

Step 1: Synthesis of 3-Bromo-9H-carbazole (Precursor)

Materials:

  • 9H-Carbazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane

  • Distilled Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Protocol:

  • In a two-necked round bottom flask, dissolve 9H-carbazole (4.0 g, 23.92 mmol) in dichloromethane (75 mL).

  • Slowly add a solution of N-bromosuccinimide (4.48 g, 23.92 mmol) in DMF (10 mL) to the carbazole solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Perform an aqueous extraction of the mixture with distilled water.

  • Dry the organic layer over anhydrous MgSO₄ for 12 hours and then filter.

  • Evaporate the solvent under vacuum to yield the final product, 3-Bromo-9H-carbazole, as a white solid.

Step 2: Synthesis of this compound

Materials:

  • 3-Bromo-9H-carbazole

  • (Chloromethyl)benzene (Benzyl chloride)

  • Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Chloroform

  • Ethanol

Experimental Protocol: The synthesis is achieved via N-alkylation of the previously prepared 3-bromo-9H-carbazole with (chloromethyl)benzene.[2][3]

  • Prepare a solution of potassium hydroxide in dimethylformamide.

  • Add 3-Bromo-9H-carbazole to the solution and stir.

  • Add (chloromethyl)benzene dropwise to the reaction mixture.

  • Continue stirring at room temperature to allow the reaction to proceed.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Filter the precipitate and wash with water.

  • For purification, dissolve the crude product (40 mg) in a mixture of chloroform (5 mL) and ethanol (7 mL).[3]

  • Allow the solution to stand at room temperature for several days to facilitate the evaporation of the solvent and the formation of colorless block-like crystals of this compound.[3]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

SynthesisWorkflow Carbazole 9H-Carbazole Bromination Bromination Carbazole->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination BromoCarbazole 3-Bromo-9H-carbazole Bromination->BromoCarbazole Alkylation N-Alkylation BromoCarbazole->Alkylation BenzylChloride (Chloromethyl)benzene BenzylChloride->Alkylation Purification Crystallization Alkylation->Purification FinalProduct This compound Purification->FinalProduct

References

An In-depth Technical Guide on 9-Benzyl-3-bromo-9H-carbazole: Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the reported melting point and synthetic methodology for 9-Benzyl-3-bromo-9H-carbazole, a versatile heterocyclic compound with applications in materials science and pharmaceutical development. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured and easily digestible format.

Physicochemical Data: Melting Point

The melting point of a compound is a critical physical property indicative of its purity. Various sources have reported the melting point of this compound, with values showing close agreement. A summary of these reported values is presented in Table 1.

Source Reported Melting Point (°C) Reported Melting Point (K) Purity CAS Number
Chem-Impex116 - 120 °C[1][2]-≥ 98% (GC)[1][2]339576-55-5[1][2]
TCI America (via Fisher Scientific)118 °C[3]-≥98.0% (GC)[3]339576-55-5[3]
PubMed Central (PMC)119 - 121 °C392–394 K[4]Not specified339576-55-5[5]
Tokyo Chemical Industry (TCI)116.0 - 120.0 °C->98.0%(GC)339576-55-5

Table 1: Reported Melting Points of this compound. This table summarizes the melting point data from various suppliers and a scientific publication, demonstrating a consistent range for this compound.

Experimental Protocols: Synthesis of this compound

A common synthetic route to this compound involves the N-alkylation of 3-bromo-9H-carbazole with benzyl chloride. The following protocol is based on a published procedure.[4]

Materials:

  • 3-bromo-9H-carbazole

  • (Chloromethyl)benzene (Benzyl chloride)

  • Potassium hydroxide

  • Dimethylformamide (DMF)

  • Chloroform

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: A solution of potassium hydroxide in dimethylformamide is prepared and stirred at room temperature for 20 minutes.

  • Addition of Carbazole: 3-bromo-9H-carbazole is added to the stirred solution, and the mixture is stirred for an additional 40 minutes.

  • N-Alkylation: A solution of (chloromethyl)benzene in dimethylformamide is added dropwise to the reaction mixture with continuous stirring.

  • Reaction Completion: The resulting mixture is stirred at room temperature for 12 hours.

  • Precipitation: The reaction mixture is then poured into water, leading to the formation of a white precipitate.

  • Purification: The solid product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol to yield the purified this compound.

Crystallization for Structural Analysis:

For obtaining single crystals suitable for X-ray diffraction, the following procedure was reported:

  • Dissolution: 40 mg of the synthesized this compound is dissolved in a mixture of 5 ml of chloroform and 7 ml of ethanol.[4]

  • Slow Evaporation: The solution is kept at room temperature for 11 days, allowing for the slow evaporation of the solvents.[4]

  • Crystal Formation: This process yields colorless block-like crystals of this compound.[4]

Visualized Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward two-step process following the preparation of the starting materials. The diagram below illustrates the key stages of the reaction.

SynthesisWorkflow A 3-bromo-9H-carbazole D N-Alkylation Reaction (12h, Room Temp) A->D B Benzyl Chloride B->D C Potassium Hydroxide in DMF C->D Base E Precipitation in Water D->E F Filtration & Washing E->F G Recrystallization (Ethanol) F->G H This compound G->H

Figure 1: Synthetic workflow for this compound.

References

Methodological & Application

Synthesis of 9-Benzyl-3-bromo-9H-carbazole from 3-bromo-9H-carbazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 9-Benzyl-3-bromo-9H-carbazole, a crucial intermediate in the development of various organic electronic materials and pharmaceutical compounds. The following sections outline the reaction, experimental procedure, and key data points for successful synthesis.

Reaction Scheme

The synthesis proceeds via an N-alkylation reaction, where the nitrogen atom of the 3-bromo-9H-carbazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. A base is required to deprotonate the carbazole nitrogen, enhancing its nucleophilicity.

Reactants:

  • 3-bromo-9H-carbazole

  • Benzyl chloride (or (chloromethyl)benzene)

  • Potassium hydroxide (KOH)

Solvent:

  • Dimethylformamide (DMF)

Product:

  • This compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of a similar compound, 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole, which serves as a reference for the target synthesis.[1]

ParameterValue
Starting Material3-bromo-9H-carbazole (1.0 g, 4 mmol)
Reagent1-(chloromethyl)-4-fluorobenzene (0.87 g, 6 mmol)
BasePotassium hydroxide (0.67 g)
SolventDimethylformamide (13 ml)
Reaction Time12 hours
Reaction TemperatureRoom Temperature
Product Yield1.27 g (89.5%)
Melting Point420–422 K

Experimental Protocol

This protocol is adapted from the procedure for the synthesis of 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole.[1]

Materials:

  • 3-bromo-9H-carbazole

  • Benzyl chloride

  • Potassium hydroxide (KOH) pellets

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Preparation of the Base Solution: In a clean, dry round-bottom flask, dissolve potassium hydroxide (0.67 g) in dimethylformamide (8 ml). Stir the mixture at room temperature for 20 minutes until the KOH is fully dissolved.

  • Deprotonation of Carbazole: To the stirred KOH solution, add 3-bromo-9H-carbazole (1.0 g, 4 mmol). Continue stirring the mixture at room temperature for an additional 40 minutes. The solution may change color, indicating the formation of the carbazole anion.

  • Addition of Benzyl Chloride: In a separate container, prepare a solution of benzyl chloride (0.76 g, 6 mmol) in dimethylformamide (5 ml). Add this solution dropwise to the reaction mixture using a dropping funnel over a period of 10-15 minutes.

  • Reaction: Allow the resulting mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation of the Product: After 12 hours, pour the reaction mixture into a beaker containing 100 ml of cold deionized water. A white precipitate of this compound should form.

  • Isolation and Washing: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid product thoroughly with cold water to remove any remaining DMF and inorganic salts.

  • Purification: Recrystallize the crude product from ethanol to obtain pure, colorless crystals of this compound.

  • Drying and Characterization: Dry the purified crystals under vacuum. The final product can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve_koh Dissolve KOH in DMF start->dissolve_koh add_carbazole Add 3-bromo-9H-carbazole dissolve_koh->add_carbazole add_benzyl_chloride Add Benzyl Chloride Solution (dropwise) add_carbazole->add_benzyl_chloride stir_12h Stir at Room Temp for 12 hours add_benzyl_chloride->stir_12h precipitate Pour into Water & Precipitate stir_12h->precipitate filtrate Filter and Wash with Water precipitate->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize dry Dry Product recrystallize->dry end End Product dry->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 9-Benzyl-3-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 9-Benzyl-3-bromo-9H-carbazole. This versatile building block is of significant interest in the fields of organic electronics and medicinal chemistry, serving as a key intermediate in the synthesis of functionalized carbazole derivatives for various applications, including organic light-emitting diodes (OLEDs) and as potential therapeutic agents.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of boronic acid derivatives make it an indispensable tool in modern organic synthesis. The this compound scaffold offers a strategic position for arylation at the C-3 position, allowing for the synthesis of a diverse library of 3-aryl-9-benzyl-9H-carbazole derivatives. These products are valuable for tuning the photophysical and electronic properties of materials used in organic electronics and for exploring structure-activity relationships (SAR) in drug discovery programs.

General Reaction Scheme

The Suzuki coupling reaction of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination to furnish the desired 3-aryl-9-benzyl-9H-carbazole.

Suzuki_Coupling Reactant1 This compound Product 9-Benzyl-3-aryl-9H-carbazole Reactant1->Product Heat Reactant2 Arylboronic Acid (Ar-B(OH)₂) Reactant2->Product Heat Catalyst Pd Catalyst Catalyst->Product Heat Base Base Base->Product Heat Solvent Solvent Solvent->Product Heat

Caption: General Suzuki-Miyaura Coupling Reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the best results for a specific substrate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methods for the Suzuki coupling of bromo-N-heterocycles.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like CataCXium® A Palladacycle) (1-10 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, JohnPhos) (2-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O, DMF, 2-MeTHF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂; 0.05 mmol), the ligand (e.g., JohnPhos; 0.10 mmol), and the base (e.g., K₂CO₃; 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent (e.g., DMF; 10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and stir for the required time (typically 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 9-Benzyl-3-aryl-9H-carbazole.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, extrapolated from similar reactions reported in the literature.[1][2][3][4]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF1402069-75
24-Methoxyphenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF14020>75
33-Methoxyphenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF14020~50
44-Fluorophenylboronic acidCataCXium® A (5)-Cs₂CO₃ (2)2-MeTHF/H₂O801890-95
5Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂O1002460-80
64-(Trifluoromethyl)phenylboronic acidCataCXium® A (5)-Cs₂CO₃ (2)2-MeTHF/H₂O801885-90

Workflow and Logic Diagrams

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of 9-Benzyl-3-aryl-9H-carbazoles.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Weigh Reactants: This compound, Arylboronic acid, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (N₂ or Ar) C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Extraction with Organic Solvent G->H I Wash with Water and Brine H->I J Dry and Concentrate I->J K Column Chromatography J->K L Characterization (NMR, MS) K->L

Caption: Experimental workflow for Suzuki coupling.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic_Cycle A Pd(0)L₂ C Ar-Pd(II)L₂-X A->C Ar-X F Reductive Elimination B Oxidative Addition (Ar-X) E Ar-Pd(II)L₂-Ar' C->E Ar'-B(OR)₂ Base D Transmetalation (Ar'-B(OR)₂) E->A Ar-Ar' G Ar-Ar'

Caption: Suzuki-Miyaura catalytic cycle.

Applications in Drug Development and Materials Science

Derivatives of 9-Benzyl-3-aryl-9H-carbazole are actively being investigated for a range of applications:

  • Organic Electronics: The extended π-conjugated systems of these molecules, tuned by the nature of the coupled aryl group, make them promising candidates for host materials, hole-transporting layers, and emitters in OLEDs.

  • Medicinal Chemistry: The carbazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The C-3 arylated carbazoles can be synthesized to explore their potential as anticancer, anti-inflammatory, or neuroprotective agents.

Currently, there is no specific signaling pathway that is universally associated with all 9-Benzyl-3-aryl-9H-carbazole derivatives. The biological activity is highly dependent on the nature of the aryl substituent and the overall molecular structure. Researchers in drug development would typically screen a library of these compounds against various biological targets to identify potential lead compounds and subsequently elucidate their mechanism of action and any relevant signaling pathways.

References

Application Notes and Protocols: 9-Benzyl-3-bromo-9H-carbazole in OLED Hole Transport Layers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 9-Benzyl-3-bromo-9H-carbazole as a hole transport layer (HTL) material in Organic Light-Emitting Diodes (OLEDs).

Introduction

Carbazole derivatives are a well-established class of organic semiconductors renowned for their excellent hole-transporting properties, high thermal stability, and good film-forming capabilities, making them ideal candidates for use in the hole transport layers of OLEDs. The carbazole core is an electron-rich aromatic structure that facilitates the movement of holes. The functionalization at the 9-position (N-position) and the 3-position allows for the fine-tuning of the material's electronic and physical properties.

This compound is a promising material for HTLs. The benzyl group at the 9-position can enhance solubility and morphological stability, while the bromo-substituent at the 3-position offers a reactive site for further molecular engineering through cross-coupling reactions to create even more complex and efficient materials.

Rationale for Use in Hole Transport Layers

An efficient Hole Transport Layer (HTL) in an OLED must possess several key characteristics:

  • High Hole Mobility: To ensure the efficient transport of positive charge carriers (holes) from the anode to the emissive layer, which leads to a lower operating voltage for the device.

  • Appropriate HOMO Energy Level: The Highest Occupied Molecular Orbital (HOMO) energy level should be well-aligned with the work function of the anode (commonly Indium Tin Oxide, ITO) to minimize the energy barrier for hole injection.

  • High Glass Transition Temperature (Tg): A high Tg indicates good thermal stability, which is crucial for preventing the degradation of the thin film's morphology during device operation, thereby extending the OLED's lifetime.

  • Good Film-Forming Properties: The ability to form smooth and uniform amorphous films is essential to prevent short circuits and ensure consistent device performance.

While specific quantitative performance data for this compound is not extensively available in the public domain, the general properties of N-substituted carbazole derivatives suggest its suitability as an effective HTL material.

Data Presentation

Quantitative performance data for this compound is not readily found in the reviewed literature. However, for comparative purposes, the following table summarizes typical performance metrics for other carbazole-based materials used in OLED hole transport layers.

Material/Device StructureTurn-on Voltage (V)Maximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum External Quantum Efficiency (EQE) (%)
Reference Carbazole Derivatives
Device with NPB (a common HTL)~3.6~10,0003.27--
Device with a Carbazole-Imidazole Derivative (as an emitter)4.0 - 4.81430~0.8~0.421.1
3,6-diphenyl-9-ethylcarbazole / Ir(ppy)3:CBP--22.5--
FLU-DCAR in yellow phosphorescent OLED--44.25-17.8

Note: The data presented is for comparative purposes and the performance of this compound may vary.

Typical Energy Levels of Carbazole-Based Materials:

PropertyTypical Value Range
HOMO-5.2 to -5.9 eV
LUMO-1.8 to -2.5 eV
Triplet Energy (ET)> 2.7 eV

Note: These are general ranges for carbazole derivatives and the specific values for this compound would need to be determined experimentally.

Experimental Protocols

Synthesis of this compound

This protocol describes the N-alkylation of 3-bromo-9H-carbazole to synthesize the target compound.[1]

Materials:

  • 3-bromo-9H-carbazole

  • Benzyl chloride (or benzyl bromide)

  • Potassium hydroxide (KOH) or other suitable base

  • Dimethylformamide (DMF) or other suitable solvent

  • Chloroform and Ethanol for crystallization

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-9H-carbazole in DMF.

  • Add powdered potassium hydroxide to the solution and stir the mixture at room temperature for approximately 30-60 minutes.

  • Slowly add benzyl chloride to the reaction mixture.

  • Continue stirring the reaction at room temperature for several hours (or until completion, monitored by TLC).

  • Once the reaction is complete, pour the mixture into water to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with water.

  • Dry the crude product in a vacuum oven.

  • For purification, dissolve the crude product in a minimal amount of hot chloroform and then add ethanol to induce crystallization.

  • Allow the solution to cool to room temperature, which should yield colorless crystals of this compound.

  • Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 3-bromo-9H-carbazole P1 N-Alkylation Reaction R1->P1 R2 Benzyl Chloride R2->P1 R3 KOH (Base) R3->P1 R4 DMF (Solvent) R4->P1 P2 Precipitation in Water P1->P2 P3 Filtration & Washing P2->P3 P4 Drying P3->P4 P5 Crystallization (Chloroform/Ethanol) P4->P5 Product This compound P5->Product

Caption: Synthesis workflow for this compound.

OLED Device Fabrication (General Protocol)

This protocol outlines the fabrication of a multilayer OLED using this compound as the HTL via thermal evaporation.

Materials and Equipment:

  • ITO-coated glass substrates

  • This compound (HTL)

  • Emissive layer material (e.g., Alq3, or a host-dopant system)

  • Electron transport layer material (e.g., TPBi)

  • Electron injection layer material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system (< 10-6 Torr)

  • Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

  • UV-ozone cleaner

  • Glovebox for encapsulation

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-ozone for 10-15 minutes to enhance the work function of the ITO and remove any organic residues.

  • Thin Film Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the following layers sequentially without breaking the vacuum:

      • Hole Transport Layer (HTL): Evaporate this compound to a thickness of 30-50 nm. Maintain a deposition rate of approximately 1-2 Å/s.

      • Emissive Layer (EML): Deposit the emissive material to a thickness of 20-60 nm.

      • Electron Transport Layer (ETL): Deposit the electron transport material to a thickness of 20-40 nm.

      • Electron Injection Layer (EIL): Deposit a thin layer of LiF (approximately 1 nm).

      • Cathode: Deposit the metal cathode (e.g., Al) to a thickness of 100-150 nm.

  • Encapsulation:

    • Transfer the fabricated device to an inert atmosphere glovebox.

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.

OLED_Fabrication_Workflow cluster_substrate_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps S1 ITO Substrate S2 Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) S1->S2 S3 Nitrogen Drying S2->S3 S4 UV-Ozone Treatment S3->S4 D1 HTL Deposition (this compound) S4->D1 D2 EML Deposition D1->D2 D3 ETL Deposition D2->D3 D4 EIL Deposition (LiF) D3->D4 D5 Cathode Deposition (Al) D4->D5 F1 Encapsulation (Glovebox) D5->F1 F2 Completed OLED Device F1->F2

Caption: General workflow for OLED device fabrication.

Characterization of this compound

a. Determination of HOMO/LUMO Energy Levels

The HOMO and LUMO energy levels can be determined experimentally using cyclic voltammetry (CV).

Protocol:

  • Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Record the cyclic voltammogram and determine the onset oxidation potential (Eox).

  • The HOMO level can be estimated using the following empirical formula (with ferrocene as an internal standard): EHOMO = -[Eox (vs. Fc/Fc+) + 4.8] eV

  • The optical bandgap (Eg) can be determined from the onset of the absorption edge in the UV-Vis spectrum of a thin film of the material.

  • The LUMO level can then be estimated as: ELUMO = EHOMO + Eg

Energy_Level_Determination CV Cyclic Voltammetry Eox Measure Onset Oxidation Potential (Eox) CV->Eox UVVis UV-Vis Spectroscopy Eg Determine Optical Bandgap (Eg) UVVis->Eg HOMO Calculate HOMO Level Eox->HOMO LUMO Calculate LUMO Level Eg->LUMO HOMO->LUMO

Caption: Workflow for HOMO/LUMO level determination.

b. Hole Mobility Measurement

The hole mobility can be measured using the Time-of-Flight (TOF) photoconductivity method on a thin film of the material.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific experimental setups and materials. The performance data for reference compounds are sourced from publicly available literature and are intended for comparative purposes only. The actual performance of this compound in an OLED device will depend on the specific device architecture and fabrication conditions.

References

Application Notes: 9-Benzyl-3-bromo-9H-carbazole as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Benzyl-3-bromo-9H-carbazole is a key heterocyclic scaffold utilized in the discovery and development of novel therapeutic agents. The carbazole nucleus is a prominent feature in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a bromine atom at the 3-position provides a versatile handle for synthetic diversification through various cross-coupling reactions, while the N-benzyl group enhances lipophilicity and can influence biological activity. These application notes provide an overview of the utility of this compound in medicinal chemistry, along with detailed protocols for its derivatization and data on the biological activities of related compounds.

Key Applications in Drug Discovery

The strategic positioning of the bromo substituent on the carbazole core of this compound makes it an ideal precursor for the synthesis of a diverse library of derivatives with potential therapeutic applications.

  • Anticancer Agents: The carbazole framework is a well-established pharmacophore in oncology. Derivatives synthesized from this compound can be designed to target various cancer-related pathways. For instance, substitution at the 3-position can lead to compounds that act as topoisomerase inhibitors or modulators of key signaling pathways like STAT3.

  • Antimicrobial Agents: Carbazole derivatives have shown significant promise in combating bacterial and fungal infections. Functionalization of the this compound core can yield compounds with potent activity against a range of pathogens, including drug-resistant strains.

  • Anti-inflammatory Agents: Chronic inflammation is implicated in numerous diseases. The carbazole scaffold has been explored for the development of novel anti-inflammatory drugs. Derivatives can be synthesized to modulate inflammatory pathways, offering potential treatments for conditions such as arthritis and inflammatory bowel disease.

Data Presentation: Biological Activities of Carbazole Derivatives

The following tables summarize the biological activities of various carbazole derivatives, highlighting the potential of compounds that can be synthesized from this compound.

Table 1: Anticancer Activity of Carbazole Derivatives

Compound ClassTarget Cell LineIC50 (µM)Mechanism of ActionReference
Carbazole-thiosemicarbazonesMG63 (Osteosarcoma)2.14 - 8.27Topoisomerase II Inhibition[1]
HeLa (Cervical Cancer)2.39 - 7.73Topoisomerase II Inhibition[1]
A549 (Lung Cancer)-Topoisomerase II Inhibition[1]
LNCaP (Prostate Cancer)-Topoisomerase II Inhibition[1]
1,4-dimethyl-carbazole derivativesU87MG (Glioblastoma)18.50 - 75Not specified[2]
5,8-Dimethyl-9H-carbazole derivativesMDA-MB-231 (Breast Cancer)0.73 - 43.45Topoisomerase I Inhibition[3]
Symmetrically substituted carbazolesHCT-116 (Colon Cancer)0.48Topoisomerase II Inhibition[4]
U-87 MG (Glioblastoma)1.40 - 2.19Topoisomerase II Inhibition[4]

Table 2: Antimicrobial Activity of Carbazole Derivatives

Compound ClassPathogenMIC (µg/mL)Reference
Carbazole-based pyrazolonesS. aureus1.1[5]
B. subtilis1.2[5]
E. coli6.4[5]
Carbazole-substituted aminopyrimidinesB. subtilis-[6]
S. aureus-[6]
N-substituted carbazolesC. albicans8.7 - 10.8[6]
A. fumigatus8.7 - 10.8[6]

Experimental Protocols

Detailed methodologies for key transformations of this compound are provided below. These protocols are based on established synthetic methods for related carbazole derivatives.

Protocol 1: Synthesis of 3-Aryl-9-benzyl-9H-carbazoles via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to introduce a new carbon-carbon bond at the 3-position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Toluene

  • Water

  • Argon (or Nitrogen) gas

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-9-benzyl-9H-carbazole.

Protocol 2: Synthesis of 3-Amino-9-benzyl-9H-carbazoles via Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound to form a carbon-nitrogen bond at the 3-position.

Materials:

  • This compound

  • Aniline or substituted aniline (1.2 equivalents)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)) (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Argon (or Nitrogen) gas

  • Standard glassware for organic synthesis

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add this compound and the desired aniline derivative to the flask.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target 3-amino-9-benzyl-9H-carbazole derivative.

Protocol 3: Synthesis of 9-Benzyl-9H-carbazole-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes the formylation of a 9-benzyl-3-aryl-9H-carbazole at a position ortho to the aryl group, a key step in the synthesis of certain bioactive molecules.[7][8]

Materials:

  • 9-Benzyl-3-aryl-9H-carbazole

  • Phosphorus oxychloride (POCl₃) (3 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Standard glassware for organic synthesis

Procedure:

  • In a three-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the 9-benzyl-3-aryl-9H-carbazole in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the application of this compound in medicinal chemistry.

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) start->buchwald product_aryl 3-Aryl-9-benzyl-9H-carbazole suzuki->product_aryl product_amino 3-Amino-9-benzyl-9H-carbazole buchwald->product_amino bioactivity1 Anticancer, Antimicrobial, Anti-inflammatory Activity product_aryl->bioactivity1 bioactivity2 Anticancer, Antimicrobial, Anti-inflammatory Activity product_amino->bioactivity2

Caption: Synthetic routes from this compound.

G cytokine Cytokine (e.g., IL-6) receptor Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus gene Target Gene Transcription (Proliferation, Survival, Angiogenesis) nucleus->gene carbazole Carbazole Derivative carbazole->stat3 Inhibition

Caption: Inhibition of the JAK/STAT3 signaling pathway.

G topoII Topoisomerase II dna Supercoiled DNA topoII->dna Binding cleavage DNA Cleavage dna->cleavage Catalysis ligation DNA Ligation cleavage->ligation Catalysis relaxed_dna Relaxed DNA ligation->relaxed_dna carbazole Carbazole Derivative carbazole->topoII Inhibition

References

Experimental protocol for N-alkylation of 3-bromo-9H-carbazole.

Author: BenchChem Technical Support Team. Date: December 2025

An experimental protocol for the N-alkylation of 3-bromo-9H-carbazole is detailed below, intended for researchers, scientists, and professionals in drug development. This document provides comprehensive methodologies, summarized data for comparative analysis, and a visual representation of the experimental workflow.

Application Note: N-Alkylation of 3-bromo-9H-carbazole

The N-alkylation of 3-bromo-9H-carbazole is a fundamental synthetic transformation used to produce a wide array of N-substituted carbazole derivatives. These products are crucial intermediates and final compounds in various fields, particularly in the development of organic electronics and pharmaceuticals.[1] The carbazole nitrogen atom can be deprotonated by a suitable base, forming a nucleophilic carbazolide anion that subsequently reacts with an alkyl halide via an SN2 reaction to yield the N-alkylated product.

The choice of base, solvent, alkylating agent, and reaction temperature significantly influences the reaction's efficiency and yield.[2] Common bases include potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH), often used in polar aprotic solvents like dimethylformamide (DMF), acetone, or tetrahydrofuran (THF).[2][3][4] For challenging reactions, the use of a phase transfer catalyst may be beneficial.[4][5]

General Reaction Scheme

The overall reaction for the N-alkylation of 3-bromo-9H-carbazole is as follows:

Where R is an alkyl group and X is a halide (e.g., Br, I, Cl).

Experimental Protocols

Two common protocols are presented below. Protocol 1 is a widely used method employing potassium hydroxide in DMF at room temperature. Protocol 2 offers an alternative using potassium carbonate in acetone under reflux conditions.

Protocol 1: N-Alkylation using Potassium Hydroxide (KOH) in DMF

This protocol is adapted from a procedure for the synthesis of N-(n-butyl)-3-bromocarbazole, which achieved a 76.5% yield.[3]

Materials and Reagents:

  • 3-bromo-9H-carbazole

  • Alkyl halide (e.g., 1-bromobutane)

  • Potassium hydroxide (KOH), powdered

  • Dimethylformamide (DMF), anhydrous

  • Chloroform (CHCl₃)

  • Hexane

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-9H-carbazole (1.0 eq) in anhydrous DMF (approximately 4-5 mL per gram of carbazole).

  • Add powdered potassium hydroxide (4.0 eq) to the solution.[3]

  • Stir the resulting mixture vigorously at room temperature for 1 hour. The base deprotonates the carbazole nitrogen, forming the potassium carbazolide salt.

  • Slowly add the alkyl halide (1.25 eq) to the reaction mixture dropwise over 10-15 minutes.[3]

  • Continue stirring the reaction at room temperature for 20-24 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water (approximately 75 mL per gram of initial carbazole).[3]

  • Extract the aqueous mixture with chloroform (3 x volume of DMF used).

  • Combine the organic layers and wash them with deionized water (2 x volume of DMF used) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purify the crude residue by flash column chromatography on silica gel. A common eluent system is a mixture of hexane and chloroform (e.g., 2:1 v/v) to afford the pure N-alkyl-3-bromocarbazole.[3]

Protocol 2: Alternative N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetone

This method is another common procedure that uses a weaker base and requires heating.

Procedure:

  • Combine 3-bromo-9H-carbazole (1.0 eq), potassium carbonate (4.0 eq), and acetone in a round-bottom flask.

  • Add the alkyl halide (2.2 eq) to the mixture.[3]

  • Heat the mixture to reflux and stir for 48 hours.[3]

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate using a rotary evaporator.

  • Redissolve the crude product in a suitable organic solvent like chloroform or ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the product via column chromatography or recrystallization from a suitable solvent like ethanol.[3]

Data Presentation

The following table summarizes various reported conditions for the N-alkylation of carbazoles to illustrate the impact of different reagents on reaction outcomes.

Starting MaterialAlkylating AgentBaseSolventTemperatureTimeYield (%)Reference
3-bromo-9H-carbazole1-bromobutaneKOHDMFRoom Temp.20 h76.5%[3]
4-bromophenol1-bromobutaneK₂CO₃AcetoneReflux2 days78.5%[3]
CarbazoleEthyl chlorideNaOH (50% aq.)o-dichlorobenzene100 °C3 h99.6%[5]
3-bromo-9H-carbazoleBromobenzeneK₂CO₃ / CuDMF80-150 °CN/AHigh[6]
CarbazolePropargyl bromideK₂CO₃Dry Media (Microwave)N/AFastHigh[7]

Experimental Workflow Visualization

The following diagram illustrates the key steps of Protocol 1 for the N-alkylation of 3-bromo-9H-carbazole.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification start 1. Dissolve 3-bromo-9H-carbazole in anhydrous DMF add_base 2. Add powdered KOH start->add_base stir1 3. Stir at RT for 1 hr add_base->stir1 add_alkyl_halide 4. Add alkyl halide stir1->add_alkyl_halide react 5. Stir at RT for 20-24 hrs add_alkyl_halide->react quench 6. Pour into ice water react->quench extract 7. Extract with Chloroform quench->extract wash 8. Wash with water extract->wash dry 9. Dry (Na2SO4) & Concentrate wash->dry chromatography 10. Column Chromatography dry->chromatography product Pure N-alkyl-3-bromocarbazole chromatography->product

Caption: Workflow for N-alkylation of 3-bromo-9H-carbazole.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkyl halides are often volatile, toxic, and may be carcinogenic. Handle with care.

  • Potassium hydroxide and sodium hydride are corrosive and/or water-reactive. Handle with caution and avoid contact with skin and moisture.

  • Organic solvents like DMF, chloroform, and acetone are flammable and have associated health risks. Avoid inhalation and skin contact.

References

Application of Carbazole Derivatives in Organic Photovoltaic (OPV) Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbazole-based organic materials have emerged as a highly promising class of compounds for applications in organic photovoltaics (OPVs). Their inherent advantages, including excellent hole-transporting properties, high thermal and chemical stability, and the ease with which their electronic and optical properties can be tuned through functionalization, make them versatile building blocks for various components of an OPV device.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing carbazole derivatives in OPV research.

Carbazole derivatives have been successfully employed as:

  • Electron Donor Materials: In the active layer of bulk heterojunction (BHJ) solar cells, carbazole-based polymers and small molecules serve as the p-type (donor) material, responsible for light absorption and hole transport.[4][5][6]

  • Hole Transport Layers (HTLs): Due to their high hole mobility and suitable energy levels, carbazole derivatives are effective as hole transport layers, facilitating the efficient extraction of holes from the active layer to the anode.[1][7][8][9]

  • Non-Fullerene Acceptors (NFAs): Recent research has explored the use of carbazole moieties within the molecular structure of non-fullerene acceptors, contributing to the overall electronic properties and performance of the device.[10][11][12]

This document will detail the synthesis, device fabrication, and characterization protocols for carbazole-based OPVs, accompanied by quantitative data and visual diagrams to facilitate understanding and replication of these methods.

Roles of Carbazole Derivatives in OPV Devices

Carbazole derivatives can be integrated into various layers of an organic photovoltaic device to enhance its performance. The following diagram illustrates the typical architecture of a bulk heterojunction OPV and the potential roles of carbazole-based materials.

OPV_Structure cluster_device OPV Device Architecture cluster_legend Legend Anode Anode (e.g., ITO) HTL Hole Transport Layer (HTL) (Carbazole Derivatives) Anode->HTL Active_Layer Active Layer (BHJ) Donor (Carbazole Derivatives) + Acceptor HTL->Active_Layer ETL Electron Transport Layer (ETL) Active_Layer->ETL Cathode Cathode (e.g., Al) ETL->Cathode Carbazole_Role Potential role for Carbazole Derivatives

Figure 1: General architecture of an OPV device highlighting the potential roles of carbazole derivatives.

Data Presentation: Performance of Carbazole-Based OPV Devices

The performance of OPV devices is typically evaluated based on several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following tables summarize the performance of various carbazole derivatives as donor materials and as part of non-fullerene acceptors.

Table 1: Performance of Carbazole-Based Donor Polymers in OPVs
Donor Polymer (Carbazole-based)AcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Poly(2,7-carbazole) derivative (PCDTBT)PC71BM3.6---[13]
2,7-Carbazole copolymer-6.0---[4][6]
CN-PICTANPC61BM1.73---[14]
Table 2: Performance of Carbazole-Based Small Molecule Donors and NFAs in OPVs
Donor/Acceptor (Carbazole-based)RoleComplementary MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
DI3TCzA-D-A Small Molecule Donor-6.460.9710.4065[15]
Y6-SCz2Asymmetric NFAPM6 (Donor)15.600.87--[11]
F-series (F1)D-π-A Small Molecule DonorC704.931.02--[16]
BYG3/BYG4A-π-D-π-A NFAP3HT (Donor)-1.12--[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of carbazole derivatives and the fabrication and characterization of OPV devices.

Protocol 1: Synthesis of Carbazole-Based Polymers via Suzuki Polycondensation

This protocol describes a general method for synthesizing carbazole-based donor-acceptor copolymers, which are widely used in OPVs.[17]

Materials:

  • 2,7-dibromo-9-alkylcarbazole monomer

  • Diborylated comonomer (e.g., a benzothiadiazole derivative)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., aqueous K2CO3)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

  • Monomer Preparation: Ensure both the carbazole and the comonomer are pure and dry.

  • Reaction Setup: In a Schlenk flask, combine the 2,7-dibromo-9-alkylcarbazole monomer, the diborylated comonomer, and the palladium catalyst.

  • Solvent and Base Addition: Add anhydrous toluene to the flask, followed by the aqueous base solution.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 24-72 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.

  • Purification: Filter the crude polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform) to remove catalyst residues and low molecular weight oligomers.

  • Drying: Dry the purified polymer under vacuum.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).[17]

  • Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.

  • Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]

  • Optical Properties: Investigated by UV-Vis absorption and photoluminescence (PL) spectroscopy.[17][18]

  • Electrochemical Properties: Determined by Cyclic Voltammetry (CV) to estimate HOMO and LUMO energy levels.[19]

Synthesis_Workflow cluster_synthesis Suzuki Polycondensation Workflow Monomers Carbazole & Comonomer Reaction Reaction in Toluene (Inert Atmosphere, Reflux) Monomers->Reaction Catalyst Palladium Catalyst & Base Catalyst->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Soxhlet Extraction Precipitation->Purification Drying Vacuum Drying Purification->Drying Polymer Purified Carbazole Polymer Drying->Polymer

Figure 2: Workflow for the synthesis of a carbazole-based polymer.

Protocol 2: Fabrication of Bulk Heterojunction OPV Devices

This protocol details the fabrication of an OPV device using a carbazole-based material in the active layer via spin-coating.[20]

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Carbazole-based donor material

  • Acceptor material (e.g., PCBM or a non-fullerene acceptor)

  • Hole Transport Layer (HTL) material (e.g., PEDOT:PSS or a carbazole-based SAM)[9][21]

  • Electron Transport Layer (ETL) material (e.g., ZnO, TiO₂, or Ca)

  • Metal for cathode (e.g., Al)

  • Organic solvents (e.g., chlorobenzene, chloroform)

  • Cleaning solvents (deionized water, acetone, isopropanol)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[20]

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function and remove organic residues.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate.

    • Anneal the substrate at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Prepare a solution of the carbazole-based donor and the acceptor in a suitable organic solvent (e.g., chlorobenzene) at a specific concentration and donor:acceptor ratio.

    • Spin-coat the active layer solution onto the HTL.

    • Anneal the film at a specific temperature to optimize the morphology.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates into a vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit the ETL (if applicable) and the metal cathode (e.g., Al) through a shadow mask to define the device area.

Device_Fabrication_Workflow cluster_fabrication OPV Device Fabrication Workflow Substrate_Cleaning ITO Substrate Cleaning (Sonication, UV-Ozone) HTL_Deposition HTL Deposition (Spin-coating PEDOT:PSS) Substrate_Cleaning->HTL_Deposition Active_Layer_Deposition Active Layer Deposition (Spin-coating Donor:Acceptor Blend) HTL_Deposition->Active_Layer_Deposition Cathode_Deposition ETL/Cathode Deposition (Thermal Evaporation) Active_Layer_Deposition->Cathode_Deposition Finished_Device Complete OPV Device Cathode_Deposition->Finished_Device

Figure 3: Workflow for the fabrication of a carbazole-based OPV device.

Protocol 3: Characterization of OPV Devices

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source measure unit (SMU)

  • Incident Photon-to-Current Efficiency (IPCE) measurement system

  • Atomic Force Microscope (AFM)

  • Transmission Electron Microscope (TEM)

Procedure:

  • Current Density-Voltage (J-V) Measurement:

    • Place the fabricated device under the solar simulator.

    • Connect the device to the SMU and sweep the voltage from reverse to forward bias while measuring the current.

    • From the J-V curve, extract the key performance parameters: PCE, Voc, Jsc, and FF.

  • Incident Photon-to-Current Efficiency (IPCE) Measurement:

    • Measure the external quantum efficiency of the device at different wavelengths of light. This provides information about the spectral response of the device.

  • Morphology Characterization:

    • Use AFM and TEM to study the surface and bulk morphology of the active layer, which is crucial for efficient exciton dissociation and charge transport.

Signaling Pathways and Logical Relationships

The operation of an OPV device involves a series of photophysical processes. The following diagram illustrates the key steps from light absorption to charge collection in a carbazole-based OPV.

OPV_Mechanism cluster_mechanism Photovoltaic Mechanism in a Carbazole-Based OPV Light_Absorption 1. Light Absorption by Carbazole Donor Exciton_Formation 2. Exciton Formation (Bound Electron-Hole Pair) Light_Absorption->Exciton_Formation Exciton_Diffusion 3. Exciton Diffusion to Donor-Acceptor Interface Exciton_Formation->Exciton_Diffusion Charge_Separation 4. Charge Separation (Exciton Dissociation) Exciton_Diffusion->Charge_Separation Charge_Transport 5. Charge Transport (Holes in Donor, Electrons in Acceptor) Charge_Separation->Charge_Transport Charge_Collection 6. Charge Collection at Electrodes Charge_Transport->Charge_Collection

Figure 4: Key photophysical processes in a carbazole-based OPV device.

Conclusion

Carbazole derivatives are a versatile and highly effective class of materials for organic photovoltaic research. Their tunable properties allow for their application as donors, HTLs, and components of NFAs, leading to high-performance devices. The protocols and data provided in this document offer a comprehensive guide for researchers to synthesize, fabricate, and characterize carbazole-based OPVs. Further molecular engineering of carbazole-based materials holds the potential for even greater advancements in the efficiency and stability of organic solar cells.[4][5]

References

Synthesis of Functionalized Polymers from 9-Benzyl-3-bromo-9H-carbazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized polymers derived from the monomer 9-Benzyl-3-bromo-9H-carbazole. Carbazole-based polymers are a class of conducting polymers with significant potential in various fields, including organic electronics and biomedical applications, owing to their unique optoelectronic properties, thermal stability, and tunable functionality.[1][2][3][4] The protocols outlined herein describe common polymerization techniques and subsequent functionalization strategies relevant to the development of novel materials for drug delivery and other biomedical applications.

Introduction

Carbazole and its derivatives are nitrogen-containing heterocyclic compounds that can be polymerized to form materials with extended π-conjugated systems.[5] These polymers exhibit interesting electronic and photophysical properties, making them suitable for applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors.[1][3][4] The functionalization of the carbazole monomer, for instance at the N-9 and C-3/C-6 positions, is a key strategy to modulate the polymer's solubility, processability, and ultimately its final properties.[1]

The monomer, this compound, provides a versatile platform for synthesizing functional polymers. The benzyl group at the 9-position enhances solubility, while the bromo-group at the 3-position serves as a reactive site for various cross-coupling polymerization reactions. This document details protocols for the synthesis of poly(9-Benzyl-3-carbazole) via common palladium-catalyzed cross-coupling reactions and electropolymerization. Furthermore, it explores post-polymerization modification strategies to introduce functionalities aimed at biomedical applications, such as drug delivery.

Synthesis of Poly(9-Benzyl-3-carbazole)

Several polymerization methods can be employed to synthesize poly(9-Benzyl-3-carbazole) from the this compound monomer. The choice of method will influence the polymer's molecular weight, polydispersity, and end-group functionality. Below are detailed protocols for Suzuki-Miyaura coupling, Stille coupling, Buchwald-Hartwig amination, and electropolymerization.

Suzuki-Miyaura Coupling Polymerization

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds and is widely used for the synthesis of conjugated polymers.[6][7][8] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Experimental Protocol:

Materials:

  • This compound

  • 1,4-Benzenediboronic acid bis(pinacol) ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and 1,4-benzenediboronic acid bis(pinacol) ester (1.0 eq) in anhydrous toluene.

  • To this solution, add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).

  • Add an aqueous solution of K₂CO₃ (2 M, 4.0 eq).

  • Degas the reaction mixture by bubbling argon through the solution for 20 minutes.

  • Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 48 hours under an inert atmosphere.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing methanol to precipitate the polymer.

  • Filter the precipitate and wash thoroughly with methanol and deionized water to remove any remaining catalyst and salts.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • Collect the chloroform fraction and precipitate the polymer in methanol.

  • Filter and dry the final polymer product under vacuum.

Characterization: The resulting polymer, poly[(9-benzyl-9H-carbazole-3,6-diyl)-alt-(1,4-phenylene)], can be characterized by:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[9][10][11][12]

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations.

  • UV-Vis Spectroscopy: To study the electronic absorption properties of the conjugated polymer.

Stille Coupling Polymerization

Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms C-C bonds between an organotin compound and an organohalide.[11]

Experimental Protocol:

Materials:

  • This compound

  • 1,4-Bis(tributylstannyl)benzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and 1,4-bis(tributylstannyl)benzene (1.0 eq) in anhydrous DMF.

  • Add Pd₂(dba)₃ (0.015 eq) and P(o-tol)₃ (0.12 eq) to the solution.

  • Degas the mixture with argon for 20 minutes.

  • Heat the reaction to 100 °C and stir for 48 hours under an inert atmosphere.

  • After cooling, precipitate the polymer by pouring the reaction mixture into methanol.

  • Filter the polymer and wash with methanol.

  • Purify by Soxhlet extraction as described in the Suzuki-Miyaura protocol.

  • Dry the final polymer product under vacuum.

Buchwald-Hartwig Amination Polymerization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14][15][16][17][18] This can be adapted for polymerization by using a diamine comonomer.

Experimental Protocol:

Materials:

  • This compound

  • 1,4-Phenylenediamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd(OAc)₂ (0.02 eq), BINAP (0.03 eq), and NaOtBu (2.2 eq).

  • Add anhydrous toluene, followed by this compound (1.0 eq) and 1,4-phenylenediamine (1.0 eq).

  • Seal the flask and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling, dilute the mixture with toluene and filter through a pad of Celite.

  • Concentrate the filtrate and precipitate the polymer in methanol.

  • Filter and wash the polymer with methanol.

  • Purify by dissolving in a minimal amount of chloroform and reprecipitating in methanol.

  • Dry the final polymer under vacuum.

Electrochemical Polymerization

Electropolymerization allows for the direct deposition of a polymer film onto a conductive substrate.[1][3][19][20][21][22]

Experimental Protocol:

Materials & Equipment:

  • This compound

  • Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Three-electrode electrochemical cell

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum button electrode)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl or Ag wire pseudo-reference)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolyte solution of 0.1 M TBAP in a mixture of ACN and DCM (e.g., 1:1 v/v).

  • Dissolve this compound in the electrolyte solution to a concentration of 10 mM.

  • Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Assemble the three-electrode cell with the cleaned working electrode.

  • Perform electropolymerization by cyclic voltammetry (CV), typically sweeping the potential from 0 V to an oxidation potential of approximately +1.5 V (vs. Ag/AgCl) for several cycles. The polymer film will deposit on the working electrode.

  • Alternatively, potentiostatic polymerization can be performed by holding the potential at a constant value (e.g., +1.2 V vs. Ag/AgCl) for a set duration.

  • After polymerization, rinse the polymer-coated electrode with fresh solvent (ACN or DCM) to remove residual monomer and electrolyte.

  • Dry the polymer film under a stream of inert gas.

Quantitative Data Summary

The following table summarizes typical characterization data for poly(9-alkyl-3,6-carbazole) derivatives synthesized by various methods. Note that specific values for poly(9-Benzyl-3-carbazole) will depend on the exact polymerization conditions and should be determined experimentally.

Polymerization MethodTypical Mn (kDa)Typical Mw (kDa)Typical PDI (Mw/Mn)
Suzuki-Miyaura Coupling10 - 5020 - 1001.5 - 2.5
Stille Coupling15 - 6030 - 1201.8 - 3.0
Buchwald-Hartwig Amination8 - 4015 - 801.6 - 2.8
ElectrochemicalN/A (insoluble film)N/A (insoluble film)N/A (insoluble film)

Data are representative values for analogous poly(9-alkyl-3,6-carbazole)s and are intended for illustrative purposes. Actual values for poly(9-Benzyl-3-carbazole) may vary.

Post-Polymerization Functionalization for Biomedical Applications

The synthesized poly(9-Benzyl-3-carbazole) can be further modified to incorporate functionalities suitable for biomedical applications, such as drug delivery.[23][24] A common strategy involves the introduction of hydrophilic and biocompatible moieties like poly(ethylene glycol) (PEG).

Protocol: PEGylation of Poly(9-Benzyl-3-carbazole) via "Click" Chemistry

This protocol assumes the synthesis of a copolymer incorporating a small amount of a comonomer with a clickable handle (e.g., an azide or alkyne group).

Materials:

  • Azide-functionalized poly(9-Benzyl-3-carbazole) copolymer

  • Alkyne-terminated methoxy-PEG (mPEG-alkyne)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • Dissolve the azide-functionalized poly(9-Benzyl-3-carbazole) copolymer (1.0 eq) and mPEG-alkyne (1.5 eq per azide group) in anhydrous THF in a Schlenk flask under an inert atmosphere.

  • In a separate flask, prepare a catalyst solution by dissolving CuBr (0.1 eq per azide group) and PMDETA (0.1 eq per azide group) in a small amount of THF.

  • Add the catalyst solution to the polymer solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Precipitate the PEGylated polymer by adding the reaction mixture to cold methanol.

  • Filter the precipitate and wash with methanol to remove excess PEG and catalyst.

  • Purify the polymer by dialysis against deionized water using an appropriate molecular weight cut-off membrane to remove any remaining impurities.

  • Lyophilize the purified polymer to obtain a dry powder.

Application in Drug Delivery: Doxorubicin Loading

The functionalized, amphiphilic poly(9-Benzyl-3-carbazole)-g-PEG can self-assemble into nanoparticles in an aqueous environment, which can be used to encapsulate hydrophobic drugs like doxorubicin (DOX).[2][14][25][26][27]

Protocol: Doxorubicin Loading into Polymer Nanoparticles

Materials:

  • Poly(9-Benzyl-3-carbazole)-g-PEG

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve DOX·HCl in DMSO and add TEA (2.0 eq relative to DOX·HCl) to neutralize the hydrochloride salt, forming free-base DOX.

  • Dissolve the poly(9-Benzyl-3-carbazole)-g-PEG copolymer in DMSO.

  • Add the DOX solution to the polymer solution and stir for 2 hours in the dark.

  • Add the polymer-drug mixture dropwise to vigorously stirring PBS (pH 7.4) to induce nanoparticle self-assembly and drug encapsulation.

  • Stir the nanoparticle suspension for 24 hours in the dark to allow for complete solvent exchange.

  • Purify the drug-loaded nanoparticles by dialysis against PBS (pH 7.4) for 48 hours to remove unloaded drug and DMSO.

  • The drug loading content and encapsulation efficiency can be determined using UV-Vis spectroscopy by measuring the absorbance of the encapsulated DOX.

Visualizations

Synthesis and Functionalization Workflow

G cluster_synthesis Polymer Synthesis cluster_functionalization Post-Polymerization Functionalization cluster_application Drug Delivery Application Monomer This compound Polymerization Polymerization (Suzuki, Stille, Buchwald-Hartwig, or Electropolymerization) Monomer->Polymerization Polymer Poly(9-Benzyl-3-carbazole) Polymerization->Polymer Functionalization Functionalization (e.g., PEGylation via Click Chemistry) Polymer->Functionalization FuncPolymer Functionalized Polymer (e.g., Poly(carbazole)-g-PEG) Functionalization->FuncPolymer SelfAssembly Self-Assembly into Nanoparticles FuncPolymer->SelfAssembly DrugLoading Drug Loading (e.g., Doxorubicin) SelfAssembly->DrugLoading DrugCarrier Drug-Loaded Nanoparticle DrugLoading->DrugCarrier G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Monomer ArPdBr Ar-Pd(II)(Br)L₂ OxAdd->ArPdBr Transmetal Transmetalation (Ar'-B(OR)₂) ArPdBr->Transmetal Comonomer ArPdAr Ar-Pd(II)(Ar')L₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Polymer Chain Growth) RedElim->Product G cluster_self_assembly Self-Assembly cluster_drug_loading Drug Encapsulation Amphiphile Amphiphilic Polymer Nanoparticle Nanoparticle (Hydrophobic Core, Hydrophilic Shell) Amphiphile->Nanoparticle Aqueous Aqueous Environment Aqueous->Nanoparticle DrugLoadedNP Drug-Loaded Nanoparticle Nanoparticle->DrugLoadedNP Drug Hydrophobic Drug Drug->DrugLoadedNP

References

Application Notes and Protocols for the Analysis of 9-Benzyl-3-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the analysis of 9-Benzyl-3-bromo-9H-carbazole using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document includes predicted spectral data, comprehensive experimental protocols, and graphical representations of the analytical workflow and molecular structure.

Introduction

This compound is a halogenated aromatic heterocyclic compound. The carbazole core is a common motif in medicinal chemistry and materials science, and N-alkylation, such as benzylation, can significantly alter its biological and physical properties. The presence of a bromine atom provides a site for further chemical modification, making it a versatile intermediate in organic synthesis. Accurate structural elucidation and purity assessment are critical for its application in research and development. This document outlines the expected results and methodologies for its characterization.

Predicted Analytical Data

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of structurally similar compounds, including 3-bromo-9H-carbazole and other N-substituted carbazoles.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~8.25d~1.8
H-5~8.15d~7.8
H-2~7.60dd~8.5, 1.8
H-1~7.50d~8.5
H-8~7.45d~8.2
H-6~7.30t~7.5
H-7~7.20t~7.5
Benzyl-CH₂~5.50s-
Benzyl-H (ortho)~7.15d~7.5
Benzyl-H (meta, para)~7.25-7.35m-

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-4a~140.5
C-4b~139.0
C-8a~128.5
C-9a~126.0
C-5~123.0
C-4~122.5
C-2~121.0
C-7~120.5
C-6~119.0
C-1~112.0
C-3~111.5
C-8~110.0
Benzyl-C (ipso)~137.0
Benzyl-C (ortho)~129.0
Benzyl-C (para)~128.0
Benzyl-C (meta)~127.0
Benzyl-CH₂~47.0

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]⁺335/337Molecular ion peak, showing isotopic pattern for one bromine atom.
[M-Br]⁺256Loss of the bromine atom.
[M-C₇H₇]⁺244/246Loss of the benzyl group.
[C₁₂H₈N]⁺166Carbazole fragment.
[C₇H₇]⁺91Benzyl cation (tropylium ion), likely a base peak.

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Protocol 1: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR Spectrometer (300-500 MHz)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective nuclei.

Protocol 2: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • Methanol or another suitable volatile solvent

  • Mass Spectrometer (e.g., GC-MS or LC-MS with an EI or ESI source)

Procedure:

  • Sample Preparation:

    • For GC-MS: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like methanol or dichloromethane.

    • For LC-MS (ESI): Prepare a dilute solution (e.g., 0.1 mg/mL) in an appropriate solvent mixture (e.g., methanol/water with 0.1% formic acid).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration compound.

    • Set the appropriate parameters for the chosen ionization method (e.g., electron energy for EI, spray voltage for ESI).

    • Set the mass range to be scanned (e.g., m/z 50-500).

  • Sample Introduction:

    • For GC-MS: Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph. The compound will be separated on the GC column and then introduced into the mass spectrometer.

    • For LC-MS: Infuse the sample solution directly into the ion source or inject it into the liquid chromatograph for separation prior to MS analysis.

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺). Note the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the observed spectrum with the predicted fragmentation pattern.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Processing cluster_results Results sample This compound prep_nmr Dissolve in CDCl3 sample->prep_nmr prep_ms Dissolve in Volatile Solvent sample->prep_ms nmr NMR Spectrometer prep_nmr->nmr ms Mass Spectrometer prep_ms->ms nmr_data 1H & 13C Spectra nmr->nmr_data ms_data Mass Spectrum ms->ms_data structure Structure Elucidation nmr_data->structure ms_data->structure purity Purity Assessment structure->purity

Application of Carbazole Intermediates in Pharmaceutical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole, a tricyclic aromatic heterocyclic organic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2] The rigid, planar structure of the carbazole nucleus serves as a versatile scaffold for the synthesis of novel therapeutic agents.[3] This document provides detailed application notes and protocols on the use of carbazole intermediates in the development of pharmaceuticals for various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Applications of Carbazole Derivatives

Carbazole-based compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4][5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, interference with DNA replication, and induction of apoptosis.[3][6]

Signaling Pathways in Cancer

A primary mechanism by which carbazole derivatives exert their anticancer effects is through the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly STAT3.[7][8] This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[7][8]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Initiates Carbazole Carbazole Derivative Carbazole->JAK Inhibits Carbazole->STAT3_dimer Inhibits Dimerization

Caption: Inhibition of the JAK/STAT3 signaling pathway by carbazole derivatives.

Quantitative Data: Anticancer Activity

The cytotoxic effects of various carbazole derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12 C6 (Glioma)12.2[4]
N-Acylcarbazole 2a CAL 27 (Squamous Cell Carcinoma)0.028[4]
N-Acylcarbazole 2b CAL 27 (Squamous Cell Carcinoma)0.45[4]
Tetrahydrocarbazole 3 Calu1 (Lung Carcinoma)0.0025[4]
Benzopsoralen analogue 6 MDA-MB-231 (Breast Carcinoma)0.198[4]
Benzopsoralen analogue 6 TCC-SUP (Bladder Carcinoma)0.025[4]
Isoxazolo[3,4-a]carbazole 26 HeLa (Cervical Carcinoma)0.37[4]
Pyrano[3,2-c]carbazole 30a-d Various0.43 - 8.05[4]
Benzo[b]carbazole-6,11-dione 29b SiHa (Cervical Carcinoma)33.5[4]
Coumarin-carbazole pyrazoline 4a HeLa (Cervical Carcinoma)12.59[1]
Coumarin-carbazole pyrazoline 7b NCI-H520 (Lung Cancer)9.13[1]
Carbazole-oxadiazole 10 HepG2 (Liver Cancer)7.68[7]
Carbazole-oxadiazole 10 HeLa (Cervical Carcinoma)10.09[7]
Carbazole-oxadiazole 11 MCF7 (Breast Cancer)6.44[7]
1,4-dimethyl-carbazole 17 A375 (Melanoma)80.0[8]
(3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile (30 )A549 (Lung Cancer)13.6[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Carbazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the carbazole derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Carbazole Derivative (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Measure_Absorbance Measure Absorbance (570 nm) Add_DMSO->Measure_Absorbance Analyze_Data Calculate % Viability & IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Applications of Carbazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Carbazole derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi.[9]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
25f E. coli 19240.5[10]
26d Gram-positive strains0.5 - 1[10]
7 A. fumigatus, C. albicansModerate[11]
8 A. fumigatus, C. albicansModerate[11]
Carbazole N-phenylacetamide hybrid S. aureus, B. subtilis, E. coli, P. aeruginosa0.25 - 8[9]
4-[4-(benzylamino)butoxy]-9H-carbazole derivatives 2-5, 7-10 Staphylococcus strains32[9]
4-[4-(benzylamino)butoxy]-9H-carbazole derivative 6 Staphylococcus strains64[9]
3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid (2) S. aureus (MTCC87)48.42[12]
6-methyl-9H-carbazole-3-carboxylic acid (3) B. cereus (MTCC430)12.73[12]
(E)-3-methyl-1-(2-tosylhydrazono)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid (1) S. Typhimurium (MTCC733)50.08[12]
Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Carbazole derivative stock solution (in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of the carbazole derivative in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring absorbance. The addition of a viability indicator like resazurin can also aid in the determination.

Neuroprotective Applications of Carbazole Derivatives

Carbazole-based compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[13][14] Their neuroprotective effects are attributed to their ability to inhibit key enzymes, reduce oxidative stress, and prevent the aggregation of pathological proteins.[13][14]

Signaling Pathways in Neuroprotection

In the context of Alzheimer's disease, carbazole derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[2] They also interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology.[2]

Neuroprotection_Pathway cluster_synapse Synapse ACh Acetylcholine (ACh) Synaptic_Cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) AChE->ACh Degrades Increased_ACh Increased ACh Levels Abeta_Monomer Aβ Monomer Abeta_Oligomer Aβ Oligomer Abeta_Monomer->Abeta_Oligomer Aggregates Reduced_Aggregation Reduced Aβ Aggregation Abeta_Fibril Aβ Fibril (Plaque) Abeta_Oligomer->Abeta_Fibril Aggregates Neuronal_Damage Neuronal Damage Abeta_Fibril->Neuronal_Damage Carbazole Carbazole Derivative Carbazole->AChE Inhibits Carbazole->Abeta_Monomer Inhibits Aggregation Neuroprotection Neuroprotection Increased_ACh->Neuroprotection Reduced_Aggregation->Neuroprotection

Caption: Neuroprotective mechanisms of carbazole derivatives in Alzheimer's disease.

Quantitative Data: Neuroprotective Activity
CompoundTarget/AssayIC50/ResultReference
MurrayanolAcetylcholinesterase (AChE)~0.2 µg/mL[2]
MahanimbineAcetylcholinesterase (AChE)~0.2 µg/mL[2]
MurrayanolAβ fibrillization inhibition40.83 ± 0.30%[2]
Murrayafoline AAβ fibrillization inhibition33.60 ± 0.55%[2]
MahanimbineAβ fibrillization inhibition27.68 ± 2.71%[2]
(-)-P7C3-S243Hippocampal neurogenesisProtects developing neurons[15]
(-)-P7C3-S243MPTP-induced Parkinson's modelProtects mature neurons[15]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

  • 96-well plate

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Carbazole derivative

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the carbazole derivative at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the carbazole derivative and determine the IC50 value.

Synthesis of Carbazole Intermediates and Derivatives

A variety of synthetic routes have been developed for the preparation of carbazole scaffolds and their subsequent functionalization.

General Synthesis of a Coumarin-Carbazole Chalcone Intermediate

This protocol describes the synthesis of a chalcone intermediate which can be further modified to produce various bioactive pyrazoline derivatives.[1]

Materials:

  • 6-formyl, 9-ethyl carbazole

  • 3-acetyl coumarin

  • Piperidine

  • Ethanol

Procedure:

  • A mixture of 6-formyl, 9-ethyl carbazole (3 mmol), 3-acetyl coumarin (3 mmol), and piperidine (0.3 mmol) in 30 mL of ethanol is stirred at 70°C for 45-60 minutes.

  • The reaction mixture is then filtered.

  • The precipitated chalcone product is washed with cold ethanol to yield the pure compound.

Chalcone_Synthesis_Workflow Start Start Mix_Reagents Mix 6-formyl, 9-ethyl carbazole, 3-acetyl coumarin, and piperidine in ethanol Start->Mix_Reagents Stir_Heat Stir at 70°C for 45-60 min Mix_Reagents->Stir_Heat Filter Filter the reaction mixture Stir_Heat->Filter Wash Wash precipitate with cold ethanol Filter->Wash Product Coumarin-Carbazole Chalcone Wash->Product End End Product->End

Caption: Workflow for the synthesis of a coumarin-carbazole chalcone intermediate.

Conclusion

Carbazole intermediates represent a privileged scaffold in pharmaceutical development, leading to the discovery of potent drug candidates with diverse therapeutic applications. The synthetic versatility of the carbazole nucleus allows for the fine-tuning of pharmacological properties to target a range of diseases, from cancer and microbial infections to neurodegenerative disorders. The protocols and data presented herein provide a valuable resource for researchers in the field, facilitating the exploration and development of novel carbazole-based therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of innovative medicines.

References

Application Notes & Protocols: Fabrication of Multilayer OLED Devices Using Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of multilayer Organic Light-Emitting Diodes (OLEDs) utilizing carbazole derivatives. Carbazole-based materials are widely employed in OLEDs due to their excellent charge-transporting properties, high thermal stability, and tunable electronic characteristics, making them suitable for various roles within the device architecture.[1][2]

Introduction to Carbazole Derivatives in OLEDs

Carbazole derivatives are a versatile class of organic compounds extensively used in the construction of high-performance OLEDs.[3] Their rigid and planar structure facilitates efficient charge mobility. These derivatives can be tailored through chemical synthesis to function as:

  • Host Materials: In the emissive layer (EML), carbazole-based hosts are used to disperse phosphorescent or fluorescent emitters. This prevents concentration quenching and triplet-triplet annihilation, leading to higher device efficiencies.[1][4][5]

  • Hole-Transporting Layers (HTLs): Their excellent hole mobility makes them ideal for transporting positive charge carriers from the anode to the emissive layer.[6]

  • Electron-Blocking Layers (EBLs): They can be used to confine electrons within the emissive layer, enhancing the probability of electron-hole recombination and thus light emission.

  • Emitters: Certain carbazole derivatives are designed to be emissive materials themselves, often for deep-blue emission.[7][8]

The performance of OLEDs is critically dependent on the purity of the materials used; even trace impurities can act as charge traps, diminishing device efficiency and lifespan.

Data Presentation: Performance of Carbazole-Based OLEDs

The following tables summarize the performance of multilayer OLEDs incorporating various carbazole derivatives, showcasing their role and the resulting device characteristics.

Table 1: Carbazole Derivatives as Host Materials in Phosphorescent OLEDs (PhOLEDs)

Carbazole DerivativeEmitter (Dopant)Device StructureMax. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)Turn-on Voltage (V)Color (CIE)Fabrication Method
B15 Blue PhosphorMultilayer31.8--LowBlueVacuum Evaporation
B8 4CzIPN (Green)Multilayer21.7---GreenVacuum Evaporation
H2 FIrpic (Blue)Multilayer10.323.924.9-BlueSolution Processing
m1BTCBP Ir(ppy)₃ (Green)Multilayer----GreenNot Specified
BCz-tBuPh Ir(mppy)₃ (Green)Multilayer-43.140.0-GreenSolution Processing
Compound 5 Ir(ppy)₃ (Green)Multilayer-6162.8-GreenVacuum Evaporation
Compound 5 Ir(ppy)₃ (Green)Multilayer-2716.1-GreenSolution Processing

Table 2: Carbazole Derivatives as Emitters in OLEDs

Carbazole DerivativeDevice StructureMax. EQE (%)Max. Luminance (cd/m²)Max. Current Eff. (cd/A)Turn-on Voltage (V)Color (CIE)Fabrication Method
BCzB-PPI ITO/PEDOT/NPB/EML/TPBi/LiF/Al4.4311,364-~3Deep-Blue (0.159, 0.080)Not Specified
CZ-2 ITO/PEDOT:PSS/EML/LiF/Al9.5>400020.2-Greenish-BlueSolution Processing
CZ-1 ITO/PEDOT:PSS/EML/LiF/Al8.6413019.3-Greenish-BlueSolution Processing
Cz-SBDPI ITO/NPB/EML/TPBI/LiF/Al6.212,9845.9-Deep-Blue (0.15, 0.06)Vacuum Evaporation

Data sourced from multiple references.[7][13][14][15]

Experimental Protocols

Two primary methods are employed for the fabrication of multilayer OLEDs: vacuum thermal evaporation (VTE) and solution processing. VTE is the dominant method for commercial production due to its precise control over film thickness and purity, while solution processing offers potential for low-cost, large-area fabrication.[11][16]

Protocol 1: Fabrication by Vacuum Thermal Evaporation (VTE)

This protocol describes a general procedure for fabricating a multilayer OLED using VTE.

1. Substrate Preparation: a. Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. The cleaned substrates are then dried in an oven. c. Immediately before deposition, the substrates are treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

2. Organic Layer Deposition: a. The pre-cleaned ITO substrate is loaded into a high-vacuum chamber (< 5 x 10⁻⁶ Torr). b. The organic materials (e.g., carbazole-based HTL, EML host and dopant, ETL) are placed in separate crucibles. c. The layers are deposited sequentially by heating the crucibles, causing the materials to sublimate and deposit onto the substrate. The deposition rate and thickness of each layer are monitored using a quartz crystal microbalance. d. A typical device structure could be: i. Hole-Transporting Layer (HTL): e.g., NPB (N,N′-di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine) or a carbazole derivative (e.g., TAPC), ~40-60 nm. ii. Emissive Layer (EML): Co-evaporation of a carbazole-based host and a phosphorescent dopant (e.g., Ir(ppy)₃). The doping concentration is precisely controlled by the relative deposition rates. Typical thickness is ~20-40 nm. iii. Electron-Transporting Layer (ETL): e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene), ~30-50 nm.

3. Cathode Deposition: a. Following the organic layer deposition, a thin layer of Lithium Fluoride (LiF) (~1 nm) is deposited to facilitate electron injection. b. A final layer of Aluminum (Al) (~100-150 nm) is deposited as the cathode.

4. Encapsulation: a. To prevent degradation from atmospheric moisture and oxygen, the completed device is encapsulated in a glovebox using a glass lid and a UV-curable epoxy resin.

Protocol 2: Fabrication by Solution Processing (Spin-Coating)

This protocol outlines a general procedure for fabricating a multilayer OLED using spin-coating. Cross-linkable materials are often used to prevent the dissolution of underlying layers.[17]

1. Substrate Preparation: a. Follow the same procedure as in Protocol 1 (steps 1a-1c).

2. Hole-Injection Layer (HIL) Deposition: a. A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate to act as a hole-injection layer. b. The substrate is then baked on a hotplate to remove the solvent (e.g., 120°C for 15 min).

3. Emissive Layer (EML) Deposition: a. The carbazole derivative host and the emitter dopant are dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene). b. The solution is then spin-coated on top of the HIL. c. The film is baked to remove the solvent. If the HTL is not cross-linkable, an orthogonal solvent system is required for the subsequent layer.

4. Electron-Transporting Layer (ETL) and Cathode Deposition: a. Often, for solution-processed devices with a soluble EML, the subsequent layers (ETL and cathode) are deposited via VTE to avoid damaging the EML. b. The device is transferred to a vacuum chamber for the deposition of the ETL (e.g., TPBi), LiF, and Al as described in Protocol 1.

5. Encapsulation: a. Follow the same procedure as in Protocol 1 (step 4a).

Device Characterization

After fabrication, the OLED devices are characterized to evaluate their performance.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on turn-on voltage, luminance, and current efficiency.

  • Electroluminescence (EL) Spectra: Measured using a spectrometer to determine the emission color and calculate the CIE coordinates.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

Visualizations

The following diagrams illustrate the fundamental structure of a multilayer OLED and a typical fabrication workflow.

OLED_Structure cluster_device Multilayer OLED Device cluster_recombination Anode Anode (ITO) HTL Hole-Transporting Layer (Carbazole Derivative) Anode->HTL Holes (h+) EML Emissive Layer (Carbazole Host + Dopant) HTL->EML recomb Recombination & Light Emission ETL Electron-Transporting Layer ETL->EML Cathode Cathode (LiF/Al) Cathode->ETL Electrons (e-)

Caption: A typical multilayer OLED device structure.

OLED_Fabrication_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_final Final Steps cluster_methods A Substrate Cleaning (ITO Glass) B Plasma / UV-Ozone Treatment A->B C Hole-Transporting Layer (Carbazole Derivative) B->C D Emissive Layer (Carbazole Host + Dopant) C->D E Electron-Transporting Layer D->E F Cathode (LiF/Al) E->F G Encapsulation F->G H Device Characterization (J-V-L, EL, EQE) G->H VTE Vacuum Thermal Evaporation VTE->C SP Solution Processing (Spin-Coating) SP->C

Caption: General workflow for OLED fabrication.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Benzyl-3-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9-Benzyl-3-bromo-9H-carbazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the N-alkylation of 3-bromo-9H-carbazole with a benzyl halide.

Issue 1: Low or No Product Yield

Low conversion of the starting material, 3-bromo-9H-carbazole, is a frequent challenge. Several factors can contribute to this issue.

Potential CauseSuggested Solutions
Incomplete Deprotonation of 3-bromo-9H-carbazole The acidity of the N-H proton in carbazole is relatively low, requiring a sufficiently strong base for complete deprotonation. Consider switching to a stronger base. For instance, if using potassium carbonate (K₂CO₃), changing to sodium hydride (NaH) or potassium hydroxide (KOH) in an appropriate solvent can significantly improve the deprotonation and subsequent alkylation.[1]
Inappropriate Solvent The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or acetone are commonly used.[1] If solubility is an issue, DMF is often a good choice. Ensure the solvent is anhydrous, as water can quench the base and hinder the reaction.
Low Reaction Temperature N-alkylation of carbazoles often requires heating to proceed at a reasonable rate. If the reaction is being performed at room temperature, consider increasing the temperature. Monitoring the reaction by thin-layer chromatography (TLC) will help determine the optimal temperature.
Inactive Benzylating Agent Ensure the benzyl bromide or benzyl chloride used is fresh and has not degraded. The reactivity of benzyl halides follows the order of I > Br > Cl.

Issue 2: Formation of Side Products

The presence of multiple spots on a TLC plate indicates the formation of undesired side products, which can complicate purification and reduce the overall yield.

Potential CauseSuggested Solutions
Unreacted 3-bromo-9H-carbazole This is often due to the reasons outlined in "Low or No Product Yield." Optimizing the base, solvent, and temperature will drive the reaction to completion.
Formation of 3,6-dibromo-9H-carbazole This impurity may be present in the starting material if the initial bromination of carbazole was not selective. Purifying the 3-bromo-9H-carbazole by recrystallization or column chromatography before the N-alkylation step is recommended.[2]
Side reactions from solvent In some cases, the solvent can participate in side reactions. For example, using DMF with sodium hydride and benzyl bromide can sometimes lead to the formation of amine side products.[3] If this is suspected, switching to a different solvent like THF may be beneficial.

Issue 3: Difficulty in Product Purification

Isolating pure this compound from the reaction mixture can be challenging.

Potential CauseSuggested Solutions
Co-elution of Product and Impurities during Column Chromatography The polarity of the eluent system is critical for good separation. A common mobile phase for carbazole derivatives is a mixture of hexane and ethyl acetate.[4] The ratio can be optimized using TLC to achieve a good separation between the product and impurities.
Oiling out during Recrystallization This occurs when the compound is too soluble in the chosen solvent or when the solution is cooled too quickly. To remedy this, you can try using a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble), or allow the solution to cool down more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.
Product is a persistent oil Some carbazole derivatives can be difficult to crystallize. If recrystallization fails, column chromatography is the primary method for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common method is the N-alkylation of 3-bromo-9H-carbazole with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[5][6]

Q2: Which base is most effective for the N-alkylation of 3-bromo-9H-carbazole?

The choice of base is critical and depends on the desired reactivity and reaction conditions.

  • Potassium Carbonate (K₂CO₃) is a milder base, often used in solvents like acetone or acetonitrile. It may require higher temperatures and longer reaction times.

  • Potassium Hydroxide (KOH) is a stronger base that can be very effective in polar aprotic solvents like DMF. A high yield (89.5%) has been reported for a similar synthesis using KOH in DMF.[7]

  • Sodium Hydride (NaH) is a very strong base, typically used in anhydrous THF or DMF. It ensures complete deprotonation of the carbazole.

  • Cesium Carbonate (Cs₂CO₃) is another effective base, sometimes offering advantages in terms of reactivity and milder conditions.

Q3: Can a phase transfer catalyst improve the yield?

Yes, a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be beneficial, especially when using a solid base like K₂CO₃ or KOH with a non-polar or moderately polar solvent. The PTC helps to transfer the carbazolide anion from the solid phase or interface to the organic phase where the reaction with the benzyl halide occurs.[1]

Q4: What is a suitable solvent for the recrystallization of this compound?

Based on procedures for similar compounds, ethanol is a good starting point for recrystallization.[7] A mixture of diethyl ether and cyclohexane has also been reported for the recrystallization of 9-benzyl-9H-carbazole.[8]

Q5: What is a recommended eluent system for column chromatography?

A mixture of hexane and ethyl acetate is a common and effective mobile phase for the purification of carbazole derivatives. The optimal ratio should be determined by TLC analysis of the crude product to achieve an Rf value of approximately 0.2-0.4 for the desired product.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of N-alkylation of 3-bromo-9H-carbazole, based on literature for similar reactions. This data is illustrative and may need to be optimized for the specific synthesis of this compound.

BaseSolventTemperature (°C)AdditiveReported Yield (%)
KOHDMFRoom TempNone~89.5[7]
K₂CO₃AcetoneRefluxTBABHigh (qualitative)[9]
NaHTHFRefluxNoneGenerally high
Cs₂CO₃DMFRoom TempNonePotentially high

Experimental Protocols

Protocol 1: N-Alkylation using Potassium Hydroxide in DMF (High Yield Method)

This protocol is adapted from the synthesis of 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole and is expected to give a high yield.[7]

Materials:

  • 3-bromo-9H-carbazole

  • Potassium hydroxide (KOH)

  • Benzyl chloride or Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (1.5 equivalents) in anhydrous DMF. Stir the solution at room temperature for 20 minutes.

  • Add 3-bromo-9H-carbazole (1.0 equivalent) to the solution and continue stirring for an additional 40 minutes at room temperature.

  • Slowly add a solution of benzyl chloride or benzyl bromide (1.2 equivalents) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the resulting mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from ethanol or by column chromatography using a hexane/ethyl acetate eluent system.

Protocol 2: N-Alkylation using Potassium Carbonate and a Phase Transfer Catalyst

This protocol utilizes a milder base and a phase transfer catalyst.

Materials:

  • 3-bromo-9H-carbazole

  • Potassium carbonate (K₂CO₃), finely powdered

  • Benzyl bromide

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous acetone or acetonitrile

Procedure:

  • To a round-bottom flask, add 3-bromo-9H-carbazole (1.0 equivalent), finely powdered potassium carbonate (2.0 equivalents), and tetrabutylammonium bromide (0.1 equivalents).

  • Add anhydrous acetone or acetonitrile to the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Add benzyl bromide (1.1 equivalents) dropwise to the refluxing mixture.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Base in Anhydrous Solvent add_carbazole Add 3-bromo-9H-carbazole start->add_carbazole add_benzyl_halide Add Benzyl Halide add_carbazole->add_benzyl_halide react Stir at Appropriate Temperature add_benzyl_halide->react monitor Monitor by TLC react->monitor quench Precipitate in Water monitor->quench Reaction Complete filter Filter and Wash quench->filter dry Dry Crude Product filter->dry purify Recrystallization or Column Chromatography dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue incomplete_deprotonation Incomplete Deprotonation start->incomplete_deprotonation wrong_solvent Inappropriate Solvent start->wrong_solvent low_temp Low Temperature start->low_temp bad_reagent Inactive Reagent start->bad_reagent stronger_base Use Stronger Base (e.g., NaH, KOH) incomplete_deprotonation->stronger_base change_solvent Switch to Anhydrous Polar Aprotic Solvent (e.g., DMF) wrong_solvent->change_solvent increase_temp Increase Reaction Temperature low_temp->increase_temp fresh_reagent Use Fresh Benzyl Halide bad_reagent->fresh_reagent

Caption: Troubleshooting logic for low yield in the N-alkylation reaction.

References

Technical Support Center: Purification of Crude 9-Benzyl-3-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 9-Benzyl-3-bromo-9H-carbazole. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound, focusing on two primary techniques: recrystallization and column chromatography.

Recrystallization Troubleshooting

Question 1: My this compound is not crystallizing from the solution, even after cooling.

Answer: This is a common issue that can arise from several factors:

  • Supersaturation has not been reached: The solution may be too dilute.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can promote nucleation. Add a seed crystal of pure this compound if available. If these methods fail, gently heat the solution to evaporate a small amount of solvent to increase the concentration and then allow it to cool again.

  • Presence of impurities: Certain impurities can inhibit crystal formation.

    • Solution: If the solution is colored, consider adding a small amount of activated charcoal to the hot solution, followed by hot filtration to remove colored impurities. Then, attempt to recrystallize the filtrate. If this is unsuccessful, column chromatography may be necessary to remove the problematic impurities before attempting recrystallization again.

  • Inappropriate solvent choice: The solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: If you have excess mother liquor, you can test its concentration by taking a small sample on a watch glass and allowing the solvent to evaporate. A significant amount of solid residue indicates high solubility. In this case, you may need to select a different solvent or a solvent system (a mixture of a "good" solvent and a "poor" solvent).

Question 2: My product "oils out" instead of forming crystals during recrystallization.

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.

  • Solution 1 (Slow Cooling): Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the flask to cool very slowly. You can insulate the flask with glass wool or a beaker to slow down the cooling rate. This gives the molecules more time to align into a crystal lattice.

  • Solution 2 (Solvent System Adjustment): If slow cooling doesn't work, the solvent may be the issue. Try using a lower-boiling point solvent. Alternatively, you can use a mixed solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent, and then slowly add a "poor" (but miscible) solvent at the boiling point until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the turbidity and then allow it to cool slowly.

Question 3: The recovery yield after recrystallization is very low.

Answer: Low recovery can be due to several reasons:

  • Using too much solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. This results in a significant portion of the product remaining in the mother liquor even after cooling.

    • Solution: Always use the minimum amount of boiling solvent required to fully dissolve the crude solid. After filtration, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and flask for hot filtration. It is also advisable to use a fluted filter paper for a faster filtration rate.

  • Washing with too much or warm solvent: Washing the collected crystals with an excessive amount of solvent or with a solvent that is not ice-cold will dissolve some of the product.

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Column Chromatography Troubleshooting

Question 1: I'm observing significant peak tailing or streaking of this compound on my silica gel column.

Answer: Peak tailing and streaking are common when purifying nitrogen-containing compounds like carbazoles on acidic silica gel. The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation.

  • Solution 1 (Use a mobile phase additive): Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) is a common choice. Typically, adding 0.5-1% TEA to the eluent system will neutralize the acidic sites on the silica gel and lead to sharper, more symmetrical peaks.

  • Solution 2 (Use a different stationary phase): If tailing persists, consider using a less acidic stationary phase, such as neutral alumina.

  • Solution 3 (Check sample loading): Ensure your crude sample is fully dissolved in a minimal amount of the initial, least polar eluent before loading it onto the column. If the compound is not fully soluble, it will cause streaking.

Question 2: I'm having difficulty separating this compound from the unreacted starting material, 3-bromo-9H-carbazole.

Answer: The starting material, 3-bromo-9H-carbazole, is more polar than the N-benzylated product due to the presence of the N-H group. Therefore, it should have a lower Rf value on a TLC plate and elute later from a silica gel column.

  • Solution (Optimize the eluent system): A good separation can usually be achieved by carefully selecting the eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

    • Run a series of TLCs with varying ratios of your chosen solvents (e.g., Hexane:Ethyl Acetate 9:1, 8:2, 7:3) to find the optimal system that gives a good separation between the two spots. The ideal Rf for the product on the TLC plate for good column separation is typically between 0.2 and 0.4.

    • A shallow gradient elution during column chromatography, where the polarity of the eluent is increased slowly over time, will provide the best resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The most common impurities are typically:

  • Unreacted 3-bromo-9H-carbazole: The starting material for the N-benzylation reaction.

  • Unreacted benzyl bromide or benzyl chloride: The alkylating agent. This is usually volatile and can often be removed under high vacuum.

  • Over-alkylation or side-reaction products: Depending on the reaction conditions, minor amounts of other products could be formed.

  • Residual base: If a base like potassium carbonate or sodium hydride was used in the reaction, it needs to be properly removed during the work-up.

Q2: Which purification technique should I try first, recrystallization or column chromatography?

A2: The choice of the initial purification technique depends on the nature of the impurities.

  • Recrystallization is often a good first choice if your crude product is mostly the desired compound with minor impurities that have different solubility profiles. It is a simpler and often faster technique.

  • Column chromatography is more suitable if your crude product is a complex mixture with multiple components, or if the impurities have very similar solubility to your product. It is also the preferred method for removing unreacted starting materials if they are present in significant amounts.

Q3: How can I monitor the progress of my column chromatography?

A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring a column. Collect fractions of the eluent in separate test tubes. Spot a small amount from each fraction onto a TLC plate, along with a spot of your crude material and, if available, a pure standard of your product. Develop the TLC plate in your chosen eluent system and visualize the spots under a UV lamp. This will allow you to identify which fractions contain your pure product.

Q4: What is a good starting solvent system for column chromatography of this compound?

A4: A good starting point for silica gel column chromatography would be a mixture of a non-polar solvent and a moderately polar solvent. A common and effective system is a gradient of ethyl acetate in hexane . You can start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase it to elute your product.

Q5: What is a good solvent for recrystallizing this compound?

A5: Based on literature for similar carbazole derivatives, ethanol or a mixture of chloroform and ethanol are good starting points for recrystallization.[1] A solvent screening is always recommended to find the optimal solvent or solvent mixture for your specific batch of crude product.

Data Presentation

The following tables provide illustrative data for the purification of this compound. This data is intended to demonstrate the principles of solvent screening and eluent optimization. Actual results may vary.

Table 1: Illustrative Solvent Screening for Recrystallization of Crude this compound

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingEstimated RecoveryEstimated Purity
EthanolSparingly SolubleSolubleGood quality crystals~80%>98%
MethanolSolubleVery SolublePoor, oily<40%~95%
HexaneInsolubleSparingly SolubleFine needles, slow~60%~97%
TolueneSparingly SolubleSolubleGood crystals~75%>98%
Chloroform/Ethanol (1:5)Sparingly SolubleSolubleBlock-like crystals~85%>99%
DichloromethaneSolubleVery SolubleNo crystals--

Table 2: Illustrative TLC Data for Eluent System Optimization for Column Chromatography

Eluent System (Hexane:Ethyl Acetate)Rf of 3-bromo-9H-carbazoleRf of this compoundSeparation (ΔRf)Comments
95:50.100.250.15Good separation, product Rf is ideal for column.
90:100.200.450.25Good separation, but product moves a bit fast.
80:200.350.650.30Spots are too high on the plate for good column separation.
100% Hexane0.000.050.05No movement, eluent is not polar enough.
100% Ethyl Acetate0.850.950.10Both spots run to the top, eluent is too polar.

Experimental Protocols

Protocol 1: Recrystallization using a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Eluent Selection: Based on TLC analysis (see Table 2), select an appropriate eluent system (e.g., Hexane:Ethyl Acetate 95:5).

  • Column Packing: Prepare a slurry of silica gel in the initial eluent. Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the sample solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial eluent. If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect the eluent in small fractions using test tubes.

  • Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid is_mostly_pure Is it mostly pure with minor impurities? is_solid->is_mostly_pure Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) recrystallization Attempt Recrystallization is_mostly_pure->recrystallization Yes is_mostly_pure->column_chromatography No (Complex Mixture) pure_product Pure Product recrystallization->pure_product analyze_purity Analyze Purity of Fractions (TLC) column_chromatography->analyze_purity analyze_purity->pure_product

Caption: Workflow for selecting a purification technique.

RecrystallizationTroubleshooting start Recrystallization Attempted problem What is the issue? start->problem no_crystals No Crystals Formed problem->no_crystals No Crystals oiling_out Product Oiled Out problem->oiling_out Oiling Out low_yield Low Yield problem->low_yield Low Yield solution_no_crystals 1. Scratch flask 2. Add seed crystal 3. Concentrate solution no_crystals->solution_no_crystals solution_oiling_out 1. Re-heat and cool slowly 2. Adjust solvent system oiling_out->solution_oiling_out solution_low_yield 1. Use minimum hot solvent 2. Pre-heat funnel 3. Wash with ice-cold solvent low_yield->solution_low_yield

Caption: Troubleshooting common recrystallization problems.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for Bromo-Carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving bromo-carbazole substrates. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed experimental protocols to enhance the success of your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a bromo-carbazole is showing low to no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with bromo-carbazoles can often be attributed to several factors. Firstly, the reactivity of the C-Br bond can be influenced by its position on the carbazole ring and the presence of substituents. Secondly, the unprotected N-H group on the carbazole can interfere with the catalytic cycle. Key areas to troubleshoot include:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be sufficient. More robust systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective for these electron-rich heteroaryl halides.

  • Base Selection: The strength and solubility of the base are critical. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: The solvent must solubilize the bromo-carbazole, the boronic acid, and the catalyst complex. Common choices include toluene, dioxane, and DMF, often with the addition of water to dissolve the inorganic base.[1] Ensure all solvents are rigorously degassed to prevent catalyst oxidation.[1]

  • Reaction Temperature: Insufficient heat can lead to a sluggish reaction. While many Suzuki couplings are heated to 80-110 °C, excessively high temperatures can cause catalyst decomposition.[2]

  • N-Protection of Carbazole: The acidic proton of the carbazole nitrogen can interfere with the reaction. N-alkylation or N-arylation of the carbazole can prevent this and often leads to improved yields and solubility.

Q2: I am observing significant side products in my reaction. What are the common side reactions with bromo-carbazoles and how can I minimize them?

A2: Common side reactions in the Suzuki coupling of bromo-carbazoles include homocoupling of the boronic acid, dehalogenation of the bromo-carbazole, and protodeboronation of the boronic acid.

  • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen in the reaction mixture.[2] To minimize this, ensure thorough degassing of all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Dehalogenation: The bromo-carbazole can be reduced to carbazole. This can be promoted by certain bases or impurities in the solvent that can act as a hydride source. Switching to a different base or using higher purity, anhydrous solvents can mitigate this issue.

  • Protodeboronation: The boronic acid can be converted to the corresponding arene, especially in the presence of water and base at elevated temperatures. Using a more stable boronic ester (e.g., a pinacol ester) or potassium trifluoroborate salt can help prevent this side reaction.[3]

Q3: Is it necessary to protect the N-H group of the carbazole for a successful Suzuki coupling?

A3: While not always strictly necessary, protecting the N-H group of the carbazole is often highly beneficial and can significantly improve reaction outcomes. The acidic proton of the N-H group can react with the base or the organopalladium intermediates, leading to catalyst inhibition and lower yields. N-alkylation (e.g., with an ethyl or butyl group) or N-arylation can:

  • Improve Solubility: N-substituted carbazoles are generally more soluble in common organic solvents.

  • Prevent Catalyst Inhibition: It eliminates the acidic proton, preventing unwanted side reactions with the catalyst or base.

  • Enhance Reactivity: In some cases, the electronic properties of the N-substituent can positively influence the reactivity of the C-Br bond.

If you are experiencing issues with an unprotected bromo-carbazole, performing the reaction on the corresponding N-alkylated derivative is a highly recommended troubleshooting step.

Troubleshooting Guides

Problem 1: Low or No Conversion of Bromo-Carbazole
Potential CauseTroubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Inappropriate Ligand For electron-rich bromo-carbazoles, screen bulky, electron-donating phosphine ligands like SPhos, XPhos, or RuPhos.[1]
Suboptimal Base Perform a small-scale screen of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). K₃PO₄ is often effective for challenging couplings.[1]
Low Reaction Temperature Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C) while monitoring for product formation and decomposition.[2]
Poor Solubility If starting materials are not fully dissolved, try a different solvent system (e.g., DMF/water, THF/water). N-alkylation of the carbazole can also improve solubility.
N-H Interference Protect the carbazole nitrogen with an alkyl or aryl group to prevent interference with the catalytic cycle.
Problem 2: Formation of Significant Side Products
Side Product ObservedPotential Cause & Troubleshooting Steps
Boronic Acid Homocoupling Cause: Presence of oxygen. Solution: Ensure rigorous degassing of solvents and the reaction vessel. Maintain a positive pressure of an inert gas (argon or nitrogen).[2]
Dehalogenation Cause: Certain bases or impurities acting as hydride sources. Solution: Switch to a different base (e.g., from an alkoxide to a carbonate). Use high-purity, anhydrous solvents.
Protodeboronation Cause: Instability of the boronic acid at high temperatures in the presence of a base and water. Solution: Use a fresh, high-purity boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[3]
Problem 3: Difficulty in Product Purification
IssueRecommended Purification Strategy
Residual Palladium Catalyst Filter the crude reaction mixture through a plug of silica gel or celite. If the product is still colored, consider treatment with a palladium scavenger.
Boronic Acid Byproducts Excess boronic acid and its byproducts can often be removed by an aqueous wash with a mild base (e.g., NaHCO₃ solution) during the workup.
Close-running Impurities on TLC Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization of the purified product can further enhance purity.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the Suzuki coupling of various bromo-carbazoles under different reaction conditions.

Table 1: Catalyst and Ligand Screening for the Coupling of 3-Bromo-9H-carbazole with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001265[Fictionalized Data]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100892[Fictionalized Data]
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene110695[Fictionalized Data]
PdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O1201088[4]

Table 2: Base and Solvent Optimization for the Coupling of 2-Bromo-9-ethylcarbazole with 4-Methoxyphenylboronic Acid

Catalyst SystemBase (equiv.)Solvent (v/v)Temp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/SPhosK₂CO₃ (2)Toluene/H₂O (4:1)1001278[Fictionalized Data]
Pd(OAc)₂/SPhosCs₂CO₃ (2)Dioxane90891[Fictionalized Data]
Pd(OAc)₂/SPhosK₃PO₄ (3)THF/H₂O (3:1)801094[Fictionalized Data]
Pd(OAc)₂/SPhosNa₂CO₃ (2)DMF/H₂O (5:1)1101285[Fictionalized Data]

Table 3: Coupling of 3,6-Dibromocarbazole with Various Arylboronic Acids

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O802485[Fictionalized Data]
4-Tolylboronic acidPdCl₂(dppf)Na₂CO₃Dioxane/H₂O901290[Fictionalized Data]
4-Methoxyphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O1001893[1]

Experimental Protocols

General Protocol for the Suzuki Coupling of a Bromo-carbazole

This protocol provides a starting point for the optimization of the Suzuki coupling of a generic bromo-carbazole.

Materials:

  • Bromo-carbazole (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the bromo-carbazole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).

  • Add the degassed solvent mixture (e.g., dioxane and water, 4:1) via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the bromo-carbazole.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-carbazole.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pdiib R¹-Pd(II)L_n-X oxidative_addition->pdiib transmetalation Transmetalation pdiir R¹-Pd(II)L_n-R² transmetalation->pdiir reductive_elimination Reductive Elimination reductive_elimination->pd0 product R¹-R² (Aryl-carbazole) r1x R¹-X (Bromo-carbazole) r2by2 R²-B(OR)₂ (Boronic Acid) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst System (Activity, Ligand) start->check_catalyst optimize_base Optimize Base (Screen K₂CO₃, K₃PO₄, Cs₂CO₃) check_catalyst->optimize_base If catalyst is active success Improved Yield check_catalyst->success If issue is resolved optimize_solvent Optimize Solvent (Solubility, Degassing) optimize_base->optimize_solvent If still low yield optimize_base->success If issue is resolved increase_temp Increase Temperature optimize_solvent->increase_temp If still low yield optimize_solvent->success If issue is resolved protect_nh Protect Carbazole N-H increase_temp->protect_nh If still low yield increase_temp->success If issue is resolved protect_nh->success Re-optimize conditions

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki reactions.

References

How to increase the solubility of carbazole derivatives for solution processing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on increasing the solubility of carbazole derivatives for solution processing. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My carbazole derivative is poorly soluble in common organic solvents. What is the first step to improve its solubility?

A1: The initial step is to assess the polarity of your carbazole derivative and select a solvent with a similar polarity. Carbazole itself is a largely non-polar molecule and dissolves well in non-polar solvents like toluene and chloroform, and polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[1][2] However, the solubility can be significantly altered by the presence of various substituents. For instance, adding alkyl chains can increase solubility in non-polar organic solvents.[3]

Q2: How do different functional groups on the carbazole core affect its solubility?

A2: Functional groups have a significant impact on the solubility of carbazole derivatives:

  • Alkyl Chains: Long or branched alkyl chains attached to the nitrogen atom (N-9 position) or other positions disrupt the planar packing of the molecules, which weakens intermolecular forces and enhances solubility in organic solvents.

  • Polar Groups: Introducing polar functional groups like hydroxyl (-OH) or amino (-NH2) can increase solubility in more polar solvents.

  • Bulky Groups: Large, bulky substituents can prevent close packing of the molecules, which generally leads to improved solubility.

Q3: Can heating the solution improve the solubility of my carbazole derivative?

A3: Yes, gently heating the solution can significantly increase the solubility of most carbazole derivatives.[4] It is advisable to warm the solvent to a temperature between 40-60°C while stirring.[4] However, be mindful of the compound's thermal stability and the solvent's boiling point. A potential issue with this method is the formation of a supersaturated solution, which may lead to the compound precipitating out as the solution cools.[4]

Q4: What are some common formulation strategies to enhance the solubility of poorly soluble carbazole compounds for biomedical applications?

A4: For biomedical applications where aqueous solubility is often crucial, several formulation strategies can be employed:

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanonization increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5]

  • Use of Co-solvents: Employing a mixture of a primary solvent in which the compound is highly soluble with a miscible "anti-solvent" can be an effective strategy.

  • Solid Dispersions: Dispersing the carbazole derivative in a polymer matrix can create a solid dispersion, which can improve both solubility and dissolution rates.[6][7]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within a hydrophilic shell, thereby increasing its aqueous solubility.[6][7]

Troubleshooting Guide: Insolubility Issues

This guide addresses specific problems you may encounter when trying to dissolve carbazole derivatives.

Issue 1: The compound is not dissolving at all, even after prolonged stirring at room temperature.

  • Possible Cause: Inappropriate solvent selection. The polarity of your solvent may not be compatible with your specific carbazole derivative.

  • Troubleshooting Steps:

    • Consult Solubility Data: If available, check the literature for solubility data for your compound or structurally similar ones.

    • Solvent Screening: Perform a small-scale solubility test with a range of solvents of varying polarities (e.g., hexane, toluene, dichloromethane, THF, ethyl acetate, acetone, DMF, DMSO).

    • Use a Co-solvent: Adding a small amount of a "good" solvent (one in which the compound is known to be soluble) to a "poor" solvent can sometimes enhance overall solubility.[4]

Issue 2: The compound dissolves upon heating but precipitates out of the solution as it cools to room temperature.

  • Possible Cause: Supersaturation. Heating the solution increased the solubility beyond its saturation point at room temperature.[4]

  • Troubleshooting Steps:

    • Work with a Lower Concentration: The most direct solution is to prepare a more dilute solution that remains stable at room temperature.[4]

    • Maintain Elevated Temperature: If your experimental setup allows, you can perform the subsequent steps at the elevated temperature where the compound is soluble.

    • Formulation Strategies: For long-term stability in solution, consider formulation strategies such as the use of precipitation inhibitors.

Issue 3: The solution is cloudy or hazy, even though the compound appears to have dissolved.

  • Possible Cause 1: Presence of insoluble impurities in your material.

  • Troubleshooting Steps:

    • Purification: Purify the carbazole derivative using an appropriate technique such as column chromatography or recrystallization to remove insoluble impurities.

    • Hot Filtration: Dissolve the compound in a suitable solvent with heating and then perform a hot filtration to remove any insoluble matter. The purified compound can then be recovered from the filtrate.

  • Possible Cause 2: The compound has very low solubility, and you are observing a fine suspension rather than a true solution.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Gradually add more solvent while stirring to see if the cloudiness disappears.

    • Sonication: Place the vial in an ultrasonic bath. The high-frequency vibrations can help to break up solid aggregates and facilitate dissolution.[4]

Quantitative Data Summary

The following tables provide a summary of solubility data for select carbazole derivatives in various organic solvents. This data can serve as a starting point for solvent selection.

Table 1: Solubility of 9-Ethyl-9H-carbazole-2-carbaldehyde at 25°C [8]

Solvent ClassSolventSolubility ( g/100 mL)
Aromatic HydrocarbonsToluene~15.2
Benzene~14.5
Halogenated SolventsDichloromethane~25.8
Chloroform~28.1
KetonesAcetone~10.5
Methyl Ethyl Ketone~9.8
EthersTetrahydrofuran (THF)~18.3
Diethyl Ether~5.2
EstersEthyl Acetate~8.7
AlcoholsMethanol~1.5
Ethanol~2.1
Isopropanol~1.8
Aprotic Polar SolventsDimethylformamide (DMF)~35.4
Dimethyl Sulfoxide (DMSO)~30.1
Non-polar SolventsHexane<0.1

Table 2: Qualitative Solubility of Carbazole [1][2][9]

SolventSolubility
WaterSparingly soluble
MethanolMore soluble than in water
TolueneHigher solubility
BenzeneHigher solubility
Dimethyl Sulfoxide (DMSO)More soluble than in water
ChloroformReadily soluble
Dichloromethane (DCM)Soluble
PyridineSoluble
AcetonitrileSoluble
EthanolLow solubility

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of a carbazole derivative in a given solvent.[9]

Materials:

  • Carbazole derivative of interest

  • Selected organic solvents (analytical grade)

  • Scintillation vials with caps

  • Volumetric flasks

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Shaker or agitator in a temperature-controlled environment

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid carbazole derivative to a scintillation vial containing a known volume (e.g., 5.0 mL) of the selected solvent. An excess of solid material should be visible to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixture for 24 to 72 hours to ensure that equilibrium solubility is achieved.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

    • Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of the carbazole derivative of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC with a UV detector or UV-Vis spectrophotometry).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Protocol 2: Thin-Film Deposition by Spin Coating

This protocol provides a general procedure for depositing a thin film of a soluble carbazole derivative onto a substrate for applications in organic electronics.

Materials:

  • Soluble carbazole derivative

  • High-purity solvent (e.g., chloroform, toluene, or chlorobenzene)[10]

  • Substrates (e.g., ITO-coated glass, silicon wafers)

  • Spin coater

  • Hotplate

  • Pipettes and vials

Procedure:

  • Solution Preparation:

    • Prepare a solution of the carbazole derivative in a suitable solvent at a concentration typically ranging from 1 to 20 mg/mL.[4] The optimal concentration will depend on the specific derivative, the solvent, and the desired film thickness.

    • Ensure the compound is fully dissolved. Gentle heating or sonication may be used if necessary.

    • Filter the solution through a syringe filter to remove any particulate matter.

  • Substrate Preparation:

    • Clean the substrates thoroughly. A typical cleaning procedure involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, each for 15 minutes.[10]

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • For some applications, an oxygen plasma treatment may be performed to enhance the surface energy of the substrate and improve film adhesion.[10]

  • Spin Coating:

    • Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.

    • Dispense a small amount of the carbazole derivative solution onto the center of the substrate.

    • Start the spin coater. A typical spin speed is between 2000 and 4000 rpm for 30-60 seconds.[10] Higher spin speeds will result in thinner films.

  • Annealing:

    • After spin coating, transfer the substrate to a hotplate.

    • Bake the film at a temperature between 80-100°C for 10-20 minutes to remove any residual solvent.[10]

    • Allow the substrate to cool to room temperature before further processing or characterization.

Visualizations

Solubility_Strategy_Decision_Tree start Start: Carbazole derivative is poorly soluble check_polarity Assess Polarity of Derivative and Target Solvent start->check_polarity solvent_screening Perform Solvent Screening check_polarity->solvent_screening is_soluble Is solubility sufficient? solvent_screening->is_soluble chemical_modification Consider Chemical Modification is_soluble->chemical_modification No formulation_strategy Employ Formulation Strategy is_soluble->formulation_strategy No end_soluble Proceed with Solution Processing is_soluble->end_soluble Yes add_alkyl_chains Add long/branched alkyl chains chemical_modification->add_alkyl_chains add_polar_groups Introduce polar functional groups chemical_modification->add_polar_groups add_alkyl_chains->solvent_screening add_polar_groups->solvent_screening particle_size Particle Size Reduction formulation_strategy->particle_size co_solvents Use Co-solvents formulation_strategy->co_solvents solid_dispersion Create Solid Dispersion formulation_strategy->solid_dispersion particle_size->end_soluble co_solvents->end_soluble solid_dispersion->end_soluble

Caption: Decision tree for selecting a strategy to increase the solubility of carbazole derivatives.

Experimental_Workflow_Solubility prep_solution 1. Prepare Saturated Solution (Excess solute in solvent) equilibrate 2. Equilibrate (Shake for 24-72h at constant T) prep_solution->equilibrate settle 3. Settle (Allow excess solid to sediment) equilibrate->settle sample 4. Sample and Filter (Withdraw supernatant, filter) settle->sample dilute 5. Dilute (Dilute sample to known volume) sample->dilute analyze 6. Analyze (HPLC or UV-Vis) dilute->analyze calculate 7. Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining equilibrium solubility.

Experimental_Workflow_Spin_Coating prep_solution 1. Prepare Solution (1-20 mg/mL, filter) spin_coat 3. Spin Coat (2000-4000 rpm, 30-60s) prep_solution->spin_coat clean_substrate 2. Clean Substrate (Ultrasonication) clean_substrate->spin_coat anneal 4. Anneal (80-100°C, 10-20 min) spin_coat->anneal characterize 5. Characterize Film anneal->characterize

Caption: Experimental workflow for thin-film deposition by spin coating.

References

Technical Support Center: Enhancing the Stability of Carbazole-Based Materials in Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges encountered when working with carbazole-based materials in electronic devices.

Frequently Asked Questions (FAQs)

Q1: My carbazole-based OLED/solar cell is exhibiting a rapid decline in performance. What are the primary causes?

A1: Rapid degradation in carbazole-based devices typically stems from a combination of intrinsic material properties and extrinsic environmental factors. The most common culprits include:

  • Thermal Degradation: Carbazole derivatives can decompose at elevated temperatures, which can occur during device fabrication (e.g., thermal evaporation) or operation.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce chemical alterations in the carbazole structure, leading to the formation of non-emissive species and a decrease in device efficiency.[1]

  • Electrochemical Instability: Under electrical stress, carbazole-based materials can undergo irreversible oxidation or reduction, resulting in an increased driving voltage and diminished luminance over time.[1] The C-N bond in the carbazole moiety is particularly susceptible to cleavage, which can form non-emissive degradation products.[2]

  • Morphological Instability: Changes in the thin-film structure, such as crystallization, can create grain boundaries that act as charge carrier traps and exciton quenchers.[1]

  • Environmental Sensitivity: Exposure to oxygen and moisture can accelerate degradation by reacting with the organic materials.[1]

Q2: I'm observing a color shift in my blue OLED over time. What could be the cause?

A2: A color shift, particularly a red-shift, in blue OLEDs using carbazole-based hosts is often attributed to the formation of molecular aggregates or exciplexes at the interface between different layers.[3] This can be induced by excitons and may be exacerbated by thermal stress.[3] The degradation of the carbazole host material itself can also lead to the formation of species with different emission wavelengths.[3]

Q3: How does the substitution pattern on the carbazole core affect the material's stability?

A3: The position of substituent groups on the carbazole ring significantly influences the material's electronic properties and stability. For instance, in carbazole-dibenzofuran host materials, substituting carbazole units at the 2,6-positions versus the 4,6-positions can alter hole transport properties and the material's stability under positive polarons.[4] Asymmetrical versus symmetrical substitution patterns can lead to notable differences in device performance and lifetime.[4][5] Generally, strategic substitution can enhance thermal stability and tune HOMO/LUMO energy levels for better device performance.[4][6]

Q4: What are the best practices for encapsulating a flexible carbazole-based device to improve its lifetime?

A4: Proper encapsulation is critical for preventing the ingress of moisture and oxygen. For flexible devices, thin-film encapsulation (TFE) is a common and effective method. This involves depositing alternating inorganic (e.g., Al₂O₃, SiO₂) and organic (e.g., acrylate-based polymers) layers. The inorganic layers act as the primary barrier, while the organic layers provide flexibility and planarization. Advanced techniques like atomic layer deposition (ALD) can create high-quality, pinhole-free barrier films.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low Initial Device Efficiency Energy Level Mismatch: Poor alignment of HOMO/LUMO levels between the carbazole material and adjacent layers.- Verify the energy levels of all materials using cyclic voltammetry. - Introduce appropriate interlayers (hole injection/transport, electron injection/transport layers) to facilitate efficient charge injection.[1]
Poor Film Morphology: Non-uniform or crystalline films can lead to charge trapping and exciton quenching.- Optimize deposition parameters: - Solution Processing: Experiment with different solvents, concentrations, and annealing temperatures.[1] - Thermal Evaporation: Adjust the deposition rate and substrate temperature.[1]
Impurities in Materials: Residual reactants or byproducts from synthesis can act as degradation sites.- Purify the carbazole material using techniques like sublimation or recrystallization.[2]
Rapid Luminance/Efficiency Roll-off Unbalanced Charge Injection: An excess of either holes or electrons in the emissive layer can lead to exciton-polaron annihilation.- Adjust the thickness of the hole-transporting and electron-transporting layers to achieve a better charge balance.[1]
Triplet-Triplet Annihilation (in phosphorescent OLEDs): High exciton densities can lead to non-radiative decay.- Optimize the doping concentration of the phosphorescent emitter.[2] - Ensure the triplet energy of the carbazole host is higher than that of the dopant.[2]
Short Operational Lifetime Thermal Degradation: The device is overheating during operation.- Operate the device at a lower current density to reduce electrical stress and heat generation.[1] - Ensure the deposition temperature during fabrication is well below the material's decomposition temperature.[1]
Photochemical Degradation: Exposure to ambient or UV light is damaging the materials.- Incorporate UV-blocking filters in the device structure or packaging.[1] - For testing, use appropriate cutoff filters to isolate the effects of visible light.[7]
Environmental Factors: Ingress of oxygen and moisture.- Ensure robust encapsulation of the device. For flexible devices, consider multi-layer thin-film encapsulation.

Data Presentation

Table 1: Thermal and Electromechanical Properties of Selected Carbazole Derivatives

MaterialSubstitution PatternTd (°C)¹Tg (°C)²HOMO (eV)LUMO (eV)Application
Cz-3 1,8-disubstituted44254-5.30-Host Material
Cz-5 1,8-disubstituted494--5.19-Host Material
26CzDBF 2,6-disubstituted---6.05-2.66Host Material
46CzDBF 4,6-disubstituted---6.09-2.66Host Material
28CzDBF 2,8-disubstituted---6.09-2.55Host Material
V1209 Carbazole-terminated440---HTM
V1221 Carbazole-terminated440---HTM
V1225 Carbazole-terminated440---HTM

¹ Td = Decomposition Temperature. Data for Cz-3 and Cz-5 from[6]. Data for V1209, V1221, and V1225 from[8]. ² Tg = Glass Transition Temperature. Data for Cz-3 from[6].

Table 2: Device Performance and Lifetime of Selected Carbazole-Based OLEDs

Host MaterialDopantInitial Luminance (cd/m²)Device Lifetime (hours)Max. EQE (%)
26CzDBF Ir(cb)₃100140022.9
28CzDBF Ir(cb)₃100800-
Cz-3 Ir(mppy)₃--10.6

Data for 26CzDBF and 28CzDBF from[4][5]. Data for Cz-3 from[6].

Experimental Protocols

Protocol 1: Electrochemical Characterization by Cyclic Voltammetry (CV)

This protocol is for determining the HOMO and LUMO energy levels of carbazole-based materials.

1. Materials and Equipment:

  • Three-electrode electrochemical cell (working, counter, and reference electrodes)

  • Potentiostat

  • Inert gas (Argon or Nitrogen)

  • Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Carbazole-based material

  • Ferrocene (for internal calibration)

2. Procedure:

  • Prepare a solution of the supporting electrolyte in the chosen solvent (e.g., 0.1 M).

  • Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Assemble the three-electrode cell and record a background CV of the electrolyte solution to determine the electrochemical window.

  • Add the carbazole-based material to the solution to a final concentration of approximately 1 mM.

  • Record the CV by scanning the potential from an initial value to a final value and then back again.

  • After the measurement, add a small amount of ferrocene to the solution and record its CV.

  • Determine the onset oxidation and reduction potentials of the carbazole material relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

  • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Protocol 2: Accelerated Thermal Stability Testing

This protocol is based on the principles outlined in ASTM F1980 for accelerated aging of materials.[9][10]

1. Objective: To assess the long-term thermal stability of a carbazole-based material or device in a compressed timeframe.

2. Equipment:

  • Temperature- and humidity-controlled environmental chamber

  • Device/material samples

  • Characterization equipment (e.g., spectrometer, source-measure unit)

3. Procedure:

  • Define Baseline: Characterize the initial performance of the device or material properties (e.g., photoluminescence, efficiency, drive voltage) at room temperature.

  • Select Aging Conditions:

    • Temperature (T_aa): Choose an elevated temperature that accelerates degradation without introducing unrealistic failure mechanisms. Temperatures above 60°C are generally not recommended for polymeric materials to avoid non-linear changes.[10]

    • Relative Humidity (RH): If relevant, maintain a constant, realistic RH (e.g., 50%).

  • Calculate Accelerated Aging Time (AAT): Use the Arrhenius equation, where a common simplification is the Q₁₀ factor. A Q₁₀ of 2 assumes that the rate of aging doubles for every 10°C increase in temperature.[11]

    • Accelerated Aging Factor (AAF) = Q₁₀^((T_aa - T_rt)/10)

    • AAT = Desired Real Time / AAF

    • (T_rt = ambient temperature, typically 20-25°C)

  • Aging Process: Place the samples in the environmental chamber at the selected T_aa and RH for the calculated AAT.

  • Interim and Final Characterization: Periodically remove samples (if multiple are used for different time points) or the entire batch at the end of the AAT and allow them to equilibrate to room temperature.

  • Re-characterize the performance parameters as in Step 1.

  • Analyze Data: Compare the pre- and post-aging data to determine the extent of thermal degradation.

Protocol 3: UV Stability Testing

This protocol is based on the principles of ASTM G154 for UV weathering.[12]

1. Objective: To evaluate the effect of UV radiation on the stability of carbazole-based materials and devices.

2. Equipment:

  • UV weathering test chamber with controlled irradiance, temperature, and humidity.

  • UV lamps (e.g., UVA-340 to simulate sunlight).

  • Device/material samples.

  • Characterization equipment.

3. Procedure:

  • Sample Preparation: Mount the samples in the test chamber.

  • Define Baseline: Characterize the initial performance of the samples.

  • Set Exposure Conditions:

    • UV Lamp: Select a lamp appropriate for the intended application (e.g., UVA-340 for outdoor simulation).

    • Irradiance: Set the irradiance level (e.g., in W/m²).

    • Temperature: Maintain a constant temperature (e.g., 60°C).

    • Cycles: Program cycles of UV exposure and, if applicable, condensation or water spray to simulate environmental conditions.

  • Exposure: Expose the samples for a predetermined duration or until a certain level of degradation is observed.

  • Evaluation: At set intervals, remove the samples and characterize their performance.

  • Data Analysis: Plot the change in performance parameters as a function of UV exposure time or dosage.

Visualizations

Troubleshooting Workflow for Device Instability start Device Instability Observed (e.g., Low Efficiency, Short Lifetime) check_initial Check Initial Performance start->check_initial check_degradation Analyze Degradation Rate check_initial->check_degradation No low_eff Low Initial Efficiency check_initial->low_eff Yes rapid_deg Rapid Degradation check_degradation->rapid_deg Yes check_energy Energy Level Mismatch? low_eff->check_energy check_morphology Poor Film Morphology? check_energy->check_morphology No sol_energy Optimize Interlayers check_energy->sol_energy Yes check_purity Material Impurities? check_morphology->check_purity No sol_morphology Optimize Deposition Parameters check_morphology->sol_morphology Yes sol_purity Purify Materials check_purity->sol_purity Yes check_thermal Thermal Stress? rapid_deg->check_thermal check_photo Photochemical Stress? check_thermal->check_photo No sol_thermal Reduce Operating Current check_thermal->sol_thermal Yes check_electro Electrochemical Stress? check_photo->check_electro No sol_photo Add UV Filter check_photo->sol_photo Yes check_env Environmental Factors? check_electro->check_env No sol_electro Balance Charge Injection check_electro->sol_electro Yes sol_env Improve Encapsulation check_env->sol_env Yes Primary Degradation Pathway of Carbazole-Based Materials stress Stress (Excitons, Heat, UV Light) carbazole Carbazole Derivative (e.g., in HTL or Host) stress->carbazole excited_state Excited State carbazole->excited_state Excitation bond_cleavage Homolytic C-N Bond Cleavage excited_state->bond_cleavage radicals Formation of Carbazolyl and Aryl Radicals bond_cleavage->radicals degradation_products Non-emissive Degradation Products & Aggregates radicals->degradation_products Radical Reactions device_failure Device Failure (Reduced Efficiency & Lifetime) degradation_products->device_failure Acts as Quenchers & Charge Traps Experimental Workflow for Stability Assessment start Device Fabrication initial_char Initial Characterization (IVL, EQE, PL) start->initial_char stress_test Accelerated Stress Testing initial_char->stress_test thermal Thermal Aging (e.g., 60°C, constant humidity) stress_test->thermal Thermal uv UV Exposure (e.g., 340 nm, constant temp) stress_test->uv UV electrical Electrical Stress (Constant Current) stress_test->electrical Electrical post_char Post-Stress Characterization thermal->post_char uv->post_char electrical->post_char analysis Data Analysis & Lifetime (T80, LT50) Calculation post_char->analysis

References

Technical Support Center: Synthesis of 9-Benzyl-3-bromo-9H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 9-benzyl-3-bromo-9H-carbazole and its derivatives.

Troubleshooting Guide

Problem 1: Low yield or no reaction during the N-benzylation of 3-bromo-9H-carbazole.

  • Question: I am not getting the desired this compound product. What are the common causes and how can I troubleshoot this?

  • Answer: The N-alkylation of carbazoles can be challenging. Several factors can influence the success of the reaction. Here are some troubleshooting steps:

    • Base and Solvent System: The choice of base and solvent is critical. Stronger bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF are often effective. Weaker bases such as potassium carbonate (K2CO3) or potassium hydroxide (KOH) can also be used, sometimes in solvents like acetone or DMSO. If one system fails, trying a different combination is recommended.[1] Ensure the base is of high quality and dry. For instance, you can dry powdered KOH or K2CO3 in an oven before use.[1]

    • Anhydrous Conditions: Carbazole N-H is weakly acidic, and the presence of water can quench the base and hinder the deprotonation necessary for the reaction. Always use anhydrous solvents and dry glassware.[1]

    • Reaction Temperature: While some protocols suggest room temperature, heating the reaction mixture can often drive it to completion.[1] A temperature of 80 °C has been used in similar N-alkylation reactions.[1]

    • Purity of Starting Material: Ensure your 3-bromo-9H-carbazole is pure. Impurities can interfere with the reaction.

Problem 2: Formation of multiple products in the bromination of 9H-carbazole.

  • Question: My bromination of 9H-carbazole is yielding a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for 3-bromo-9H-carbazole?

  • Answer: Achieving high regioselectivity in the bromination of carbazole requires careful control of the reaction conditions.

    • Stoichiometry of Brominating Agent: Use a 1:1 molar ratio of 9H-carbazole to the brominating agent, typically N-bromosuccinimide (NBS). Adding the NBS solution dropwise to the carbazole solution can help maintain this ratio locally within the reaction mixture.

    • Solvent: Dichloromethane is a commonly used solvent for this reaction.

    • Temperature: Running the reaction at room temperature is generally recommended.

    • Alternative Brominating Agents: While NBS is common, other brominating agents have been used. However, some, like bromine itself, may have poorer selectivity.[2]

Problem 3: Difficulty in purifying the final this compound product.

  • Question: After the reaction, I am struggling to obtain a pure product. What are the recommended purification methods?

  • Answer: The crude product often requires purification to remove unreacted starting materials and side products.

    • Column Chromatography: This is the most frequently cited method for purifying carbazole derivatives.[3] A silica gel column with a non-polar eluent system (e.g., n-Hexane and dichloromethane) is a good starting point.[3]

    • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. Ethanol has been used for the recrystallization of the final product.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis route for this compound?

A1: The synthesis generally proceeds in two steps:

  • Bromination: 9H-carbazole is first brominated, most commonly at the 3-position, to yield 3-bromo-9H-carbazole.

  • N-benzylation: The resulting 3-bromo-9H-carbazole is then N-alkylated using benzyl chloride or benzyl bromide to give the final product, this compound.[4][5]

Q2: Are there alternative methods to the N-benzylation step?

A2: While direct N-alkylation is common, other coupling reactions can be employed for similar transformations. For instance, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation can be used to form N-aryl or N-alkyl bonds.[3][6] However, for N-benzylation, direct alkylation with a benzyl halide is the most straightforward approach.

Q3: What are some of the key safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific points to note are:

  • N-bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Many of the organic solvents used (e.g., DMF, dichloromethane, THF) are volatile and have associated health risks. Always work in a fume hood and wear appropriate personal protective equipment (PPE).

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 3-bromo-9H-carbazole.

ParameterCondition 1Condition 2
Starting Material 9H-carbazole9H-carbazole
Brominating Agent N-bromosuccinimide (NBS)N-bromosuccinimide (NBS)
Solvent DichloromethaneDichloromethane/DMF
Temperature Room TemperatureRoom Temperature
Reaction Time 3 hoursNot Specified
Yield 98%Not Specified
Reference

Table 2: Summary of Reaction Conditions for the N-alkylation of 3-bromo-9H-carbazole.

ParameterCondition 1Condition 2
Starting Material 3-bromo-9H-carbazole3-bromo-9H-carbazole
Alkylating Agent Benzyl Chloride1-bromobutane
Base Not SpecifiedPowdered KOH
Solvent Not SpecifiedDMF
Temperature Not SpecifiedNot Specified
Reaction Time Not SpecifiedNot Specified
Reference [4][5][7]

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-9H-carbazole

  • Dissolve 9H-carbazole (4 g, 0.02392 mol) in dichloromethane (75 mL) in a two-necked round-bottom flask.

  • Separately, dissolve N-bromosuccinimide (NBS) (4.48 g, 23.92 mmol) in 10 mL of DMF.

  • Slowly add the NBS solution to the carbazole solution at room temperature.

  • Stir the reaction mixture for 3 hours at room temperature.

  • After the reaction is complete, extract the mixture with water.

  • Dry the organic layer over anhydrous MgSO4 for 12 hours and then filter.

  • Evaporate the solvent under vacuum to obtain the final product.

Protocol 2: Synthesis of this compound (General Procedure)

Note: Specific details for this reaction are sparse in the provided search results, so a general procedure based on similar N-alkylations is provided.[1][4][7]

  • To a solution of 3-bromo-9H-carbazole in an anhydrous solvent (e.g., DMF), add a base (e.g., NaH or powdered KOH) under an inert atmosphere.

  • Stir the mixture for a period to allow for the deprotonation of the carbazole nitrogen.

  • Add benzyl chloride or benzyl bromide to the reaction mixture.

  • The reaction may be stirred at room temperature or heated to drive it to completion.

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction (e.g., with water or a saturated ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na2SO4).

  • Concentrate the solution under reduced pressure and purify the crude product, typically by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_benzylation Step 2: N-Benzylation start 9H-carbazole bromination Bromination (NBS, CH2Cl2) start->bromination intermediate 3-bromo-9H-carbazole bromination->intermediate benzylation N-Benzylation (Benzyl Halide, Base, Solvent) intermediate->benzylation product This compound benzylation->product Troubleshooting_Logic cluster_n_alkylation Troubleshooting N-Alkylation cluster_bromination Troubleshooting Bromination start Low or No Product check_conditions Check Reaction Conditions start->check_conditions base_solvent Optimize Base/Solvent System (e.g., NaH/DMF) check_conditions->base_solvent Ineffective Base/Solvent? anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous Moisture Present? temperature Increase Reaction Temperature check_conditions->temperature Reaction Stalled? purity Verify Starting Material Purity check_conditions->purity Impure Reactants? start_bromo Multiple Products Formed check_selectivity Check Selectivity start_bromo->check_selectivity stoichiometry Verify 1:1 Stoichiometry of NBS check_selectivity->stoichiometry Over-bromination? slow_addition Use Dropwise Addition of NBS stoichiometry->slow_addition

References

Technical Support Center: Optimizing Thermal Evaporation for Carbazole HTLs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal evaporation of carbazole-based hole transport layers (HTLs).

Troubleshooting Guide

This guide addresses common issues encountered during the thermal evaporation of carbazole HTLs.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or Low Deposition Rate 1. Insufficient source temperature. 2. Poor thermal contact between the evaporation source (boat/crucible) and the heating element. 3. Depletion of the source material. 4. Incorrect pressure in the chamber (too high).1. Gradually increase the power to the heating element to raise the source temperature.[1] 2. Ensure the crucible is properly seated in the heater, or the boat is securely clamped. 3. Visually inspect the source and replenish with fresh carbazole material. 4. Verify that the vacuum level is in the required range (typically 10⁻⁵ to 10⁻⁶ Torr) for thermal evaporation.
"Spitting" or Ejection of Material from the Source 1. Too rapid heating of the carbazole material.[2] 2. Presence of volatile impurities or trapped gases in the source material. 3. Overfilling the evaporation boat or crucible.1. Implement a slow ramp-up of the source temperature to allow for uniform heating and outgassing.[1][3] 2. Outgas the material at a temperature just below its evaporation point for a period before opening the shutter. 3. Ensure the source is not filled beyond 75% of its capacity.
Film Inhomogeneity or Poor Uniformity 1. Incorrect source-to-substrate distance. 2. Non-uniform heating of the evaporation source. 3. Lack of substrate rotation.1. Adjust the source-to-substrate distance; a greater distance generally improves uniformity but decreases the deposition rate. 2. Use a properly designed evaporation source that ensures even heating of the carbazole material. 3. If available, utilize substrate rotation during deposition.
Poor Film Adhesion to the Substrate 1. Contaminated substrate surface. 2. Low substrate temperature.1. Implement a thorough substrate cleaning procedure (e.g., sonication in solvents, UV-ozone treatment, or plasma cleaning).[3] 2. Consider gently heating the substrate during deposition to promote adhesion and film quality.
Discolored or Burnt Appearance of the Film 1. Decomposition of the carbazole material due to excessive temperature.[2] 2. Reaction with residual gases in the vacuum chamber.1. Reduce the source temperature. Carbazole derivatives are temperature-sensitive and typically evaporate at temperatures below 600°C.[2] 2. Ensure a high vacuum is achieved before starting the evaporation to minimize the presence of reactive gases like oxygen.

Frequently Asked Questions (FAQs)

Q1: What is a typical deposition rate for carbazole HTLs?

A1: A typical deposition rate for carbazole-based HTLs is in the range of 0.1 to 2.0 Å/s. Lower deposition rates are often preferred as they can lead to better quality films with improved morphology.[3] It is crucial to optimize the rate for your specific material and device architecture.

Q2: How does the deposition rate affect the performance of the final device?

A2: The deposition rate can significantly influence the morphology of the carbazole HTL, which in turn affects its hole mobility and the overall device performance.[4] While specific relationships are material-dependent, a well-controlled, slow deposition rate generally results in a more ordered film with better charge transport properties.

Q3: What is the recommended substrate temperature during deposition?

A3: The optimal substrate temperature depends on the specific carbazole derivative and the desired film properties. Often, depositions are carried out at room temperature. However, in some cases, moderate heating of the substrate (e.g., up to 100°C) can improve film adhesion and morphology.[5] It is advisable to perform a temperature-dependent study to find the optimal conditions for your system.

Q4: How can I prevent the carbazole material from decomposing during evaporation?

A4: Carbazole and its derivatives are sensitive to high temperatures.[2] To prevent decomposition, use a low-temperature evaporation source designed for organic materials.[2] It is also critical to carefully control the heating power and avoid exceeding the material's decomposition temperature. A slow ramp-up of the temperature can also help prevent thermal shock and decomposition.[1]

Q5: What type of evaporation source is best for carbazole materials?

A5: For carbazole-based materials, it is recommended to use a low-temperature evaporation (LTE) source, which allows for fine control over the heating power.[2] These sources often have the heating element separated from the material support to enable gradual and precise temperature variations.[2] Quartz or alumina crucibles are commonly used.

Data Presentation: Deposition Parameters and Device Performance

The following table summarizes typical experimental parameters for the thermal evaporation of carbazole HTLs and their impact on device performance. Note that optimal values are highly dependent on the specific carbazole derivative and device structure.

Carbazole Derivative Deposition Rate (Å/s) HTL Thickness (nm) Substrate Temperature (°C) Resulting Device Performance Metric
TCTANot specified in abstractNot specified in abstractRoom TemperatureLuminance of 45 cd/m² at 14 V in a PhOLED.[4]
CBPNot specified in abstractNot specified in abstractRoom TemperatureLuminance of 293 cd/m² at 14 V in a PhOLED.[4]
2Cz2TAZVaried (specifics not in abstract)Not specified in abstractRoom TemperatureTunable emission and charge-transport properties; EQE of 26.2% in a red OLED.[4]
PVK (Poly(N-vinylcarbazole))Not specified (spin-coated)15Room TemperatureOptimal performance in an OLED with the lowest turn-on voltage and highest luminance.[3]

Experimental Protocols

Standard Operating Procedure for Thermal Evaporation of a Carbazole HTL

This protocol outlines the key steps for depositing a carbazole-based HTL using a thermal evaporation system.

  • Substrate Preparation:

    • Clean the substrates (e.g., ITO-coated glass) by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to remove organic residues and improve the surface wettability.

  • Source Preparation and Loading:

    • Ensure the evaporation source (e.g., a quartz crucible) is clean.

    • Load the carbazole material into the crucible. Avoid overfilling; a level of 50-75% of the crucible volume is recommended.

    • Place the crucible securely into the heating element within the vacuum chamber.

  • System Pump-Down:

    • Mount the cleaned substrates in the substrate holder at the desired source-to-substrate distance.

    • Close the chamber and pump down to a base pressure of at least 5 x 10⁻⁶ Torr. This is crucial to ensure a long mean free path for the evaporated molecules and to minimize contamination.

  • Deposition Process:

    • Slowly ramp up the current to the heating element to gradually increase the temperature of the source. A slow ramp-up of 4-5 minutes is recommended to prevent thermal shock to the source and decomposition of the organic material.[1]

    • Monitor the deposition rate using a quartz crystal microbalance (QCM).

    • Once the desired deposition rate (e.g., 0.5 Å/s) is stable, open the shutter to begin depositing the carbazole HTL onto the substrates.

    • Continue the deposition until the desired film thickness is achieved.

    • Close the shutter and slowly ramp down the power to the source.

  • System Venting and Sample Retrieval:

    • Allow the source and substrates to cool down for at least 30 minutes.

    • Vent the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure.

    • Carefully remove the coated substrates for further processing or characterization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition sub_prep Substrate Cleaning src_prep Source Loading pump_down Pump Down to High Vacuum (<5x10⁻⁶ Torr) src_prep->pump_down temp_ramp Slow Temperature Ramp-Up pump_down->temp_ramp rate_stabilize Stabilize Deposition Rate temp_ramp->rate_stabilize deposition Open Shutter & Deposit Film rate_stabilize->deposition temp_ramp_down Slow Temperature Ramp-Down deposition->temp_ramp_down cool_down System Cool Down temp_ramp_down->cool_down vent Vent with Inert Gas cool_down->vent retrieve Retrieve Coated Substrates vent->retrieve

Caption: Workflow for thermal evaporation of carbazole HTLs.

troubleshooting_logic cluster_issues Problem Identification cluster_solutions Potential Solutions start Deposition Issue Observed rate_issue Inconsistent Rate? start->rate_issue spitting_issue Material Spitting? start->spitting_issue adhesion_issue Poor Adhesion? start->adhesion_issue check_temp Check/Adjust Source Temperature rate_issue->check_temp Yes check_vacuum Verify Vacuum Level rate_issue->check_vacuum Yes slow_ramp Slow Temperature Ramp-Up spitting_issue->slow_ramp Yes outgas Outgas Material Before Deposition spitting_issue->outgas Yes clean_sub Improve Substrate Cleaning adhesion_issue->clean_sub Yes

Caption: Troubleshooting logic for common deposition issues.

References

Recrystallization solvent systems for purifying 9-Benzyl-3-bromo-9H-carbazole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 9-Benzyl-3-bromo-9H-carbazole via recrystallization. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: Recrystallization is often the most effective and widely used method for purifying this compound.[1] This technique is particularly useful for removing by-products from the synthesis, such as unreacted starting materials or di-brominated carbazole species. Column chromatography can also be employed if recrystallization does not yield a product of the desired purity.[1]

Q2: Which solvent systems are recommended for the recrystallization of this compound?

A2: Several solvent systems have been found to be effective. A mixture of chloroform and ethanol is a documented system for obtaining high-quality crystals through slow evaporation.[2] Other commonly recommended solvents for brominated carbazoles include ethanol, chloroform, and mixtures of ethyl acetate with hexane.[1] The choice of solvent will depend on the impurities present.

Q3: How does the benzyl group at the 9-position affect the solubility of 3-bromo-9H-carbazole?

A3: The introduction of the benzyl group at the nitrogen atom generally increases the solubility of the carbazole backbone in less polar organic solvents compared to the parent 3-bromo-9H-carbazole. This is due to the larger, non-polar surface area contributed by the benzyl group. However, the molecule retains some polarity due to the carbazole ring system and the bromine atom.

Q4: What are the expected characteristics of pure this compound?

A4: Pure this compound is a solid at room temperature. While specific color can vary based on crystalline form, it is typically an off-white to pale yellow crystalline solid.

Recrystallization Solvent System Data

The following table summarizes recommended solvent systems for the recrystallization of this compound, along with their anticipated solubility characteristics. "Good" solubility indicates that the compound dissolves well in the hot solvent, while "Poor" solubility signifies that the compound is sparingly soluble in the cold solvent, a key characteristic for a good recrystallization solvent.

Solvent SystemTypeSolubility (Hot)Solubility (Cold)Comments
EthanolSingle SolventModerate to GoodPoorA commonly used solvent for many carbazole derivatives.
Chloroform/EthanolMixed SolventGoodPoorEffective for slow evaporation to yield high-quality crystals.[2]
Ethyl Acetate/HexaneMixed SolventGoodPoorA versatile system for moderately polar compounds.
TolueneSingle SolventGoodPoorCan be effective, but may require a larger volume of solvent.
AcetoneSingle SolventGoodModerateMay result in lower recovery due to moderate solubility when cold.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.

  • Saturation: Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization using Ethyl Acetate/Hexane
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until a faint cloudiness (turbidity) persists.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to promote further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture.

  • Drying: Dry the purified product under vacuum.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Use a lower-boiling solvent.- Ensure slow cooling by insulating the flask.- Re-heat the solution, add more of the "good" solvent, and allow it to cool more slowly.
Low recovery of the purified product. - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel and flask for hot filtration and perform the filtration quickly.
The product is still impure after recrystallization. - The chosen solvent system is not effective for separating the specific impurities.- The cooling was too rapid, trapping impurities in the crystal lattice.- Try a different solvent or mixed-solvent system.- Ensure the crystallization process is slow and undisturbed.- Consider a second recrystallization or an alternative purification method like column chromatography.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product add_solvent Add minimal hot solvent start->add_solvent dissolve Complete dissolution add_solvent->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration Insoluble impurities? cool_solution Slow Cooling dissolve->cool_solution No insoluble impurities hot_filtration->cool_solution Clear Solution ice_bath Ice Bath cool_solution->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry under vacuum wash_crystals->dry_crystals end Pure Product dry_crystals->end

Caption: A generalized workflow for the purification of this compound by recrystallization.

References

Validation & Comparative

Comparison of 9-Benzyl-3-bromo-9H-carbazole with other hole transport materials.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 9-Benzyl-3-bromo-9H-carbazole and Other Hole Transport Materials

In the advancement of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the role of the hole transport layer (HTL) is paramount for achieving high efficiency and operational stability. The hole transport material (HTM) is the active component of this layer, responsible for efficiently extracting and transporting positive charge carriers (holes) from the anode or the active layer to the emissive or recombination zone.

Carbazole-based compounds have garnered significant attention as a highly promising class of HTMs.[1] Their popularity stems from an attractive combination of high hole-transporting capability, excellent thermal stability, and the ability to chemically modify their structure to fine-tune optoelectronic properties.[1][2] This guide provides a comparative analysis of this compound, a functionalized carbazole derivative, against other established and high-performance HTMs. While direct, extensive experimental data on this compound as a primary HTM is limited, its molecular structure provides a basis for understanding its potential as a precursor or building block for more complex HTMs.[3] We will compare its fundamental properties alongside benchmark materials like Spiro-OMeTAD and NPB, supported by experimental data from scientific literature.

Key Properties of an Ideal Hole Transport Material

The effectiveness of an HTM is determined by a combination of electronic, thermal, and morphological properties. The ideal HTM should possess a suitable Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection/extraction, high hole mobility for rapid charge transport, and a high glass transition temperature (Tg) for morphological stability and device longevity.[4]

Ideal_HTM_Properties IdealHTM Ideal Hole Transport Material (HTM) EnergyLevels Optimal Energy Levels IdealHTM->EnergyLevels Mobility High Hole Mobility (μh) IdealHTM->Mobility Stability High Stability IdealHTM->Stability Processing Good Processability IdealHTM->Processing HOMO HOMO Level Alignment (with anode/perovskite) EnergyLevels->HOMO Enables efficient hole transfer LUMO High LUMO Level (Electron Blocking) EnergyLevels->LUMO Prevents exciton quenching Thermal Thermal Stability (High Tg, Td) Stability->Thermal Ensures device longevity Morphological Morphological Stability (Amorphous State) Stability->Morphological Prevents crystallization Solubility Good Solubility Processing->Solubility For solution- based fabrication Film Uniform Film Formation Processing->Film Creates defect-free layers

Key properties of an ideal hole transport material.

Quantitative Performance Comparison of Hole Transport Materials

The following table summarizes key performance metrics for this compound alongside Spiro-OMeTAD and NPB, which are standard reference materials in PSCs and OLEDs, respectively, and other representative carbazole derivatives.

MaterialHOMO Level (eV)LUMO Level (eV)Hole Mobility (cm²/Vs)Tg (°C)Application & Performance
This compound N/AN/AN/AN/APrecursor for functional materials[3]
Spiro-OMeTAD -5.0 to -5.22[1]-2.0 to -2.25[1]~10⁻³ (single crystal)[5]121[1]PSCs: PCE > 20% (doped)[4][6]
NPB -5.4 to -5.5-2.3 to -2.41.6 x 10⁻⁵ to 7.6 x 10⁻⁴[7]95 - 96[8][9]OLEDs: Standard HTM, high efficiency[8][10]
X51 (Carbazole Derivative) -5.26-2.011.1 x 10⁻⁴148PSCs: PCE of 9.8%[11]
KZRD (D-A Carbazole Derivative) -5.20-3.425.23 x 10⁻⁴185PSCs: PCE of 20.40%[12]
Cz-SBDPI (Carbazole Derivative) -5.73-2.49N/A199OLEDs: EQE of 6.2% (as emitter)[13]

Note: N/A indicates that specific experimental data for this property was not available in the surveyed literature. Performance metrics for PSCs and OLEDs can vary significantly based on the full device architecture and fabrication conditions.

Analysis of this compound

  • Carbazole Core : The 9H-carbazole unit is a well-established electron-rich system known for good hole transport capabilities.[2]

  • N-Benzyl Group : The introduction of a benzyl group at the nitrogen atom enhances solubility in common organic solvents, which is advantageous for solution-based device fabrication.[3] Crystal structure analysis shows the phenyl ring is oriented nearly perpendicular to the carbazole plane, which can influence molecular packing and potentially inhibit crystallization, a desirable trait for stable amorphous films.[14]

  • 3-Bromo Substituent : The bromine atom at the 3-position serves as a reactive site for further functionalization, such as through Suzuki or Stille cross-coupling reactions. This allows for the synthesis of more complex, dimeric, or dendritic structures with tailored electronic properties, making it a versatile chemical intermediate for advanced HTMs.[15]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate evaluation and comparison of HTMs. Below are representative protocols for the synthesis, characterization, and device fabrication.

Synthesis of this compound

This procedure is based on the N-alkylation of 3-bromo-9H-carbazole.[14]

  • Reactants : 3-bromo-9H-carbazole, (chloromethyl)benzene (benzyl chloride), a suitable base (e.g., sodium hydroxide or potassium carbonate), and a solvent (e.g., dimethylformamide or acetone).

  • Procedure : Dissolve 3-bromo-9H-carbazole in the solvent in a reaction flask.

  • Add the base to the solution and stir.

  • Add (chloromethyl)benzene dropwise to the mixture.

  • Heat the reaction mixture and reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into water to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Purification : Recrystallize the crude product from a suitable solvent system (e.g., chloroform and ethanol) to obtain pure, colorless crystals of this compound.[14]

Hole Mobility Measurement by Space-Charge-Limited Current (SCLC) Method

The SCLC method is a common technique to determine the charge carrier mobility of a material in a simple diode structure.[7][16]

  • Device Fabrication : A hole-only device is fabricated with the structure: ITO / Anode Interlayer (e.g., PEDOT:PSS or C₆₀) / HTM / High Work Function Metal (e.g., Au or Al). The HTM is the carbazole material being tested. The anode interlayer is chosen to ensure an Ohmic contact for efficient hole injection.[7]

  • Measurement : Apply a voltage ramp to the device and measure the resulting current density (J-V curve).

  • Analysis : In an ideal trap-free SCLC regime, the current density (J) follows the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/d³) where ε₀ is the vacuum permittivity, εᵣ is the relative permittivity of the material, µ is the hole mobility, V is the applied voltage, and d is the thickness of the HTM layer.

  • By plotting J vs. V² on a log-log scale, a region with a slope of approximately 2 indicates SCLC behavior. The mobility (µ) can be extracted from the slope of the J-V² plot.

Experimental Workflow for HTM Evaluation

The process of evaluating a new HTM involves a logical progression from synthesis to full device testing.

HTM_Workflow cluster_synthesis Material Synthesis cluster_characterization Property Characterization cluster_device Device Fabrication & Testing Synthesis Synthesis of This compound Purification Purification (Crystallization, Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure Thermal Thermal Analysis (DSC, TGA for Tg, Td) Structure->Thermal Optical Optical Properties (UV-Vis, PL) Structure->Optical Electrochem Electrochemical Analysis (Cyclic Voltammetry for HOMO/LUMO) Structure->Electrochem Mobility Hole Mobility Measurement (e.g., SCLC, TOF) Electrochem->Mobility Fabrication OLED / PSC Fabrication (Spin Coating / Evaporation) Mobility->Fabrication JV_Test J-V-L Characterization (Efficiency, Luminance) Fabrication->JV_Test Stability_Test Device Stability Test (Lifetime Measurement) JV_Test->Stability_Test

A typical experimental workflow for HTM evaluation.

Conclusion

This compound presents an interesting molecular scaffold based on the robust and high-performing carbazole core. While it is primarily documented as a chemical intermediate, its structural features—enhanced solubility from the N-benzyl group and a reactive site for further modification via the bromo group—make it a valuable precursor for designing novel, high-performance hole transport materials. Direct comparisons with benchmark HTMs like Spiro-OMeTAD and NPB highlight the significant progress made with other functionalized carbazole derivatives, some of which achieve device efficiencies comparable or superior to these standards. Future research focused on the synthesis and characterization of materials derived from this compound is warranted to fully explore its potential in next-generation OLEDs and perovskite solar cells.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide for 9-Benzyl-3-bromo-9H-carbazole and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative overview of the spectroscopic data for confirming the structure of 9-Benzyl-3-bromo-9H-carbazole, alongside experimentally determined data for structurally related carbazole derivatives. The methodologies and comparative data herein serve as a valuable resource for the characterization of similar molecular entities.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the comparative carbazole derivatives.

Table 1: ¹H NMR Spectroscopic Data

Compound NameSolventChemical Shift (δ) ppm
This compound N/AData not available in literature
3-bromo-9-ethyl-9H-carbazole CDCl₃8.10 (d, J = 7.7 Hz, 1H), 7.63 (d, J = 2.5 Hz, 1H), 7.49 (ddd, J = 8.2, 7.1, 1.1 Hz, 1H), 7.42 (d, J = 8.2 Hz, 1H), 7.35 (d, J = 8.7 Hz, 1H), 7.25 – 7.22 (m, 1H), 7.16 (dd, J = 8.8, 2.5 Hz, 1H), 4.37 (q, J = 7.3 Hz, 2H), 1.45 (t, J = 7.3 Hz, 3H)
3-bromo-9H-carbazole N/AA published spectrum is available for reference.

Table 2: ¹³C NMR Spectroscopic Data

Compound NameSolventChemical Shift (δ) ppm
This compound N/AData not available in literature
3-bromo-9-ethyl-9H-carbazole N/AData not available in literature
3-bromo-9H-carbazole N/AData not available in literature

Table 3: FT-IR Spectroscopic Data

Compound NameSample PhaseCharacteristic Peaks (cm⁻¹)
This compound N/AData not available in literature
3-bromo-9-ethyl-9H-carbazole N/AData not available in literature
Carbazole (unsubstituted) N/AGeneral FT-IR studies on N-substituted carbazoles indicate characteristic aromatic C-H and C=C stretching and bending vibrations.

Table 4: Mass Spectrometry Data

Compound NameIonization Method[M]+ or [M+H]⁺ (m/z)
This compound N/ACalculated Molecular Weight: 336.23
3-bromo-9-ethyl-9H-carbazole N/ACalculated Molecular Weight: 274.16
3-bromo-9H-carbazole N/ACalculated Molecular Weight: 246.1

Workflow for Spectroscopic Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized carbazole derivative like this compound using various spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Details cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Functional Group Analysis NMR NMR Spectroscopy Purification->NMR Structural Elucidation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Confirmation Structural Confirmation of this compound FTIR->Confirmation HNMR ¹H NMR NMR->HNMR CNMR ¹³C NMR NMR->CNMR MS->Confirmation HNMR->Confirmation CNMR->Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of carbazole derivatives. These can be adapted for the specific analysis of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-30 mg) may be required. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR. The spectral width is generally 0 to 200 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as aromatic C-H, C=C, C-N, and C-Br stretching and bending vibrations.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for determining the molecular ion, or Electron Ionization (EI) for fragmentation analysis.

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in the positive ion mode to observe the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺). The mass range should be set to encompass the expected molecular weight of the compound.

  • Data Analysis: Determine the m/z value of the molecular ion peak and compare it with the calculated molecular weight of the target compound. The isotopic pattern, especially for bromine-containing compounds (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), provides further confirmation.

Electrochemical characterization of 9-Benzyl-3-bromo-9H-carbazole via cyclic voltammetry.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical properties of 9-Benzyl-3-bromo-9H-carbazole and related carbazole derivatives, investigated through cyclic voltammetry. Understanding the redox behavior of these compounds is crucial for their application in diverse fields such as organic electronics, photovoltaics, and medicinal chemistry. The data presented herein, supported by detailed experimental protocols, offers valuable insights into structure-property relationships within this important class of heterocyclic compounds.

Comparative Electrochemical Data

The electrochemical characteristics of carbazole derivatives are significantly influenced by the nature and position of substituents on the carbazole core. The following table summarizes key electrochemical data obtained from cyclic voltammetry for this compound and its analogues. The oxidation potential (Eox) is a critical parameter that reflects the energy required to remove an electron from the highest occupied molecular orbital (HOMO). A higher oxidation potential generally indicates greater stability against oxidation.

CompoundStructureOnset Oxidation Potential (Eonset) vs. Ag/AgClPeak Oxidation Potential (Epa) vs. SCEHOMO Energy Level (eV)Key Observations
This compound This compoundNot explicitly found; Estimated to be > +1.1 VNot explicitly foundEstimated to be deeper than -5.5 eVThe presence of the electron-withdrawing bromine atom is expected to increase the oxidation potential compared to the unsubstituted 9-benzyl-9H-carbazole.
9-Benzyl-9H-carbazole9-Benzyl-9H-carbazole~+1.0 V~+1.0 to +1.1 V~ -5.4 to -5.5 eVServes as a baseline to illustrate the effect of the bromo substituent.
3,6-Dibromo-9-phenyl-9H-carbazole3,6-Dibromo-9-phenyl-9H-carbazoleNot explicitly reportedE1/2 = +1.49 VDeeper than -5.89 eVThe two electron-withdrawing bromo groups significantly increase the oxidation potential, indicating a stabilization of the HOMO level.[1]
9H-Carbazole9H-Carbazole~+1.0 V+1.1 V~ -5.5 eVThe parent compound, providing a fundamental reference point.
3-Bromo-9H-carbazole3-Bromo-9H-carbazoleNot explicitly foundNot explicitly foundDeeper than -5.5 eVThe bromo substituent at the 3-position is known to reduce the likelihood of oxidation-induced dimerization.[2][3]

Note: The HOMO energy levels are estimated from the oxidation potentials using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an external standard, where HOMO = -[Eox vs Fc/Fc+ + 4.8] eV. The values can vary depending on the specific experimental conditions.

Experimental Protocols

The following is a detailed methodology for the electrochemical characterization of carbazole derivatives using cyclic voltammetry, based on established protocols for similar organic compounds.

1. Materials and Reagents:

  • Analyte: this compound (or other carbazole derivatives) of high purity.

  • Solvent: Acetonitrile (CH3CN) or dichloromethane (CH2Cl2), electrochemical grade.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAPO4).

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

  • Working Electrode: Glassy carbon electrode (GCE), platinum (Pt) disk electrode, or indium tin oxide (ITO) coated glass.

  • Counter Electrode: Platinum wire or foil.

  • Inert Gas: High-purity argon or nitrogen.

2. Instrumentation:

  • A computer-controlled potentiostat/galvanostat is used for applying the potential waveform and measuring the current response.

3. Experimental Procedure:

  • Solution Preparation: Prepare a 1-5 mM solution of the carbazole derivative in the chosen solvent containing 0.1 M of the supporting electrolyte.

  • Deoxygenation: Purge the electrochemical cell containing the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used, and dry under a stream of inert gas.

  • Cyclic Voltammetry Measurement:

    • Immerse the three electrodes into the deoxygenated solution.

    • Set the potential window to scan from an initial potential where no faradaic current is observed (e.g., 0 V) to a potential sufficiently positive to observe the oxidation of the compound (e.g., +1.8 V), and then reverse the scan back to the initial potential.

    • Set the scan rate, typically between 20 and 100 mV/s.

    • Record the cyclic voltammogram for several cycles to check for stability and the formation of any polymeric films on the electrode surface.

  • Data Analysis:

    • Determine the onset oxidation potential (Eonset) and the peak oxidation potential (Epa) from the voltammogram.

    • If the process is reversible, the half-wave potential (E1/2) can be calculated as the average of the anodic and cathodic peak potentials.

    • The HOMO energy level can be estimated from the onset oxidation potential relative to the ferrocene/ferrocenium redox couple, which should be measured under the same experimental conditions as an internal or external standard.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for cyclic voltammetry and the electrochemical oxidation pathway of carbazole derivatives.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Analyte Solution (1-5 mM in Solvent + 0.1 M Electrolyte) deoxygenate Deoxygenate Solution (Inert Gas Purge) prep_solution->deoxygenate assemble_cell Assemble 3-Electrode Cell deoxygenate->assemble_cell prep_electrodes Polish and Clean Working Electrode prep_electrodes->assemble_cell run_cv Run Cyclic Voltammetry (Set Potential Window & Scan Rate) assemble_cell->run_cv record_data Record Current vs. Potential run_cv->record_data determine_potentials Determine Onset and Peak Potentials record_data->determine_potentials calculate_homo Calculate HOMO Energy Level determine_potentials->calculate_homo

Caption: Experimental workflow for cyclic voltammetry of carbazole derivatives.

oxidation_pathway carbazole Carbazole Derivative (Neutral) radical_cation Radical Cation (Oxidized) carbazole->radical_cation -e⁻ (Epa1) radical_cation->carbazole +e⁻ (Epc1) dication Dication (Further Oxidized) radical_cation->dication -e⁻ (Epa2) dication->radical_cation +e⁻ (Epc2)

Caption: Generalized electrochemical oxidation pathway for a carbazole derivative.

References

A Comparative Guide to Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of organic electronics continues to be a fertile ground for innovation, with carbazole derivatives emerging as a cornerstone in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Their inherent electron-rich nature, excellent hole-transporting capabilities, and high thermal stability make them versatile building blocks for various components within an OLED device, including as emissive materials and hosts.[1][2][3] This guide provides a comparative analysis of the performance of different carbazole derivatives in OLEDs, supported by experimental data and detailed protocols to aid in the rational design and fabrication of next-generation organic electronic devices.

Performance Benchmark of Carbazole Derivative-Based OLEDs

The following table summarizes the key performance metrics of OLEDs utilizing different carbazole derivatives as the emissive material. The data is compiled from recent literature to provide an objective comparison. It is important to note that device architectures and experimental conditions vary between studies, which can influence the reported values.

Emitter MoleculeDevice StructureMax. External Quantum Efficiency (EQEmax) (%)Max. Luminance (Lmax) (cd/m²)Max. Luminous Efficiency (CEmax) (cd/A)CIE Coordinates (x, y)Half-Life (T50) (h)
BCzB-PPI ITO/PEDOT:PSS/NPB/BCzB-PPI/TPBi/LiF/Al4.4311,3643.77(0.157, 0.080)2.70 (@100 cd/m²)
IDC-Py ITO/NPB/IDC-Py/TPBi/LiF/Al6.08>50004.13(0.15, 0.08)Not Reported
Cz-SBDPI ITO/NPB/Cz-SBDPI/TPBi/LiF/Al6.212,9845.9(0.15, 0.06)Not Reported
23PCX ITO/TAPC/TCTA/mCP:23PCX/Bphen/LiF/Al27.5Not ReportedNot Reported(y = 0.252)~750 (@100 cd/m²)
33PCX ITO/TAPC/TCTA/mCP:33PCX/Bphen/LiF/Al27.5Not ReportedNot Reported(y = 0.252)~650 (@100 cd/m²)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative experimental protocols for the fabrication and characterization of carbazole-based OLEDs.

General OLED Fabrication by Thermal Evaporation

This protocol describes a common method for fabricating multilayer OLEDs in a high-vacuum environment.

  • Substrate Preparation:

    • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried with a stream of high-purity nitrogen gas.

    • To enhance the work function of the ITO and remove organic residues, the substrates are treated with UV-ozone for 10-15 minutes immediately before being loaded into the evaporation chamber.

  • Thin Film Deposition:

    • The cleaned substrates are transferred into a high-vacuum thermal evaporation system with a base pressure of less than 10⁻⁶ Torr.

    • The organic layers and the cathode are deposited sequentially without breaking the vacuum. The deposition rate and thickness of each layer are monitored in situ using a quartz crystal microbalance.

    • Hole Transport Layer (HTL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) is deposited at a rate of 1-2 Å/s to a typical thickness of 30-50 nm.

    • Emissive Layer (EML): The carbazole derivative is deposited at a rate of ~1 Å/s. The thickness is typically in the range of 20-40 nm. For doped devices, the host and guest materials are co-evaporated from separate sources, with the doping concentration controlled by their respective deposition rates.

    • Electron Transport Layer (ETL): e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) or 4,7-Diphenyl-1,10-phenanthroline (Bphen) is deposited at a rate of 1-2 Å/s to a thickness of 20-40 nm.

    • Electron Injection Layer (EIL): A thin layer of an alkali metal halide, such as lithium fluoride (LiF) (~1 nm), is deposited to facilitate electron injection.

    • Cathode: A metal cathode, typically aluminum (Al), is deposited to a thickness of 100-150 nm.

  • Encapsulation:

    • To prevent degradation from exposure to moisture and oxygen, the fabricated devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.

Device Characterization

The performance of the fabricated OLEDs is evaluated using the following standard techniques:

  • Current-Voltage-Luminance (I-V-L) Characteristics: Measured using a source meter unit and a photometer. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².

  • Electroluminescence (EL) Spectra and CIE Coordinates: Recorded using a spectroradiometer. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra.

  • External Quantum Efficiency (EQE): Determined from the luminance, current density, and EL spectrum, often measured using an integrating sphere to capture all emitted light.

  • Device Lifetime: The operational stability is assessed by monitoring the luminance decay over time under a constant current density. The half-life (T50) is the time it takes for the initial luminance to decrease by 50%.

Visualizing Key Concepts

To better understand the principles governing the performance of carbazole-based OLEDs, the following diagrams illustrate the device architecture, energy level alignments, and the relationship between molecular structure and device performance.

OLED_Device_Structure cluster_device Typical OLED Device Architecture cluster_legend Process Flow Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) Cathode->EIL Electron_Injection Electron Injection Cathode->Electron_Injection ETL Electron Transport Layer (e.g., TPBi) EIL->ETL EML Emissive Layer (Carbazole Derivative) ETL->EML HTL Hole Transport Layer (e.g., NPB) EML->HTL Light_Emission Light Emission EML->Light_Emission Anode Anode (e.g., ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate Hole_Injection Hole Injection Anode->Hole_Injection Electron_Injection->EML Hole_Injection->EML Energy_Level_Diagram cluster_energy Energy Level Diagram (Illustrative) cluster_cathode Cathode cluster_ETL ETL cluster_EML EML cluster_HTL HTL cluster_anode Anode y_axis Energy (eV) Cathode Al (-4.2 eV) TPBi_LUMO LUMO (-2.7 eV) Cathode->TPBi_LUMO Electron Injection Carbazole_LUMO LUMO TPBi_LUMO->Carbazole_LUMO TPBi_HOMO HOMO (-6.2 eV) Carbazole_HOMO HOMO NPB_LUMO LUMO (-2.4 eV) NPB_HOMO HOMO (-5.4 eV) NPB_HOMO->Carbazole_HOMO ITO ITO (-4.8 eV) ITO->NPB_HOMO Hole Injection Structure_Performance cluster_structure Molecular Structure Modification cluster_properties Impact on Properties & Performance Carbazole_Core Carbazole Core Functional_Groups Introduction of Functional Groups Fused_Rings Fused Ring Systems (e.g., Indolocarbazole) Energy_Levels Tuning of HOMO/LUMO Energy Levels Functional_Groups->Energy_Levels e.g., Electron-withdrawing/ donating groups DA_Structure Donor-Acceptor (D-A) Architecture Emission_Color Control of Emission Color Fused_Rings->Emission_Color Extended π-conjugation Stability Increased Thermal and Operational Stability Fused_Rings->Stability Planarization & Rigidity Charge_Transport Improved Charge Transport Balance DA_Structure->Charge_Transport Bipolar characteristics Efficiency Enhanced Quantum Efficiency (EQE) DA_Structure->Efficiency Reduced charge recombination losses Energy_Levels->Emission_Color Charge_Transport->Efficiency Stability->Efficiency

References

A Comparative Guide to 9-Benzyl-3-bromo-9H-carbazole and 3,6-dibromo-9H-carbazole as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of materials for organic electronics and novel pharmaceutical agents, carbazole derivatives serve as indispensable building blocks. Their rigid, electron-rich structure provides a robust scaffold for constructing complex molecules with tailored photophysical and electronic properties. Among the halogenated carbazoles, 9-Benzyl-3-bromo-9H-carbazole and 3,6-dibromo-9H-carbazole are two prominent precursors, each offering distinct advantages and disadvantages in synthetic strategies. This guide provides an objective comparison of these two compounds, supported by experimental data, to aid researchers in selecting the optimal precursor for their specific application.

At a Glance: Key Differences

FeatureThis compound3,6-dibromo-9H-carbazole
Structure Monobrominated, N-protectedDibrominated, N-unprotected
Reactivity Single reactive site for functionalizationTwo reactive sites for bi-functionalization or polymerization
Synthetic Control Allows for precise, stepwise synthesis of asymmetric moleculesIdeal for creating symmetric molecules and polymers
Key Applications Building blocks for asymmetric OLED materials and specific pharmaceutical targetsPrecursor for hole-transporting materials, conductive polymers, and symmetric drug candidates

Physical and Chemical Properties

A summary of the key physical and chemical properties of the two carbazole precursors is presented below.

PropertyThis compound3,6-dibromo-9H-carbazole
Molecular Formula C₁₉H₁₄BrN[1]C₁₂H₇Br₂N
Molecular Weight 336.23 g/mol [1]325.00 g/mol
Melting Point 116-120 °C204-206 °C
Appearance White to light yellow/orange powder or crystalsWhite to off-white powder
Solubility Soluble in common organic solvents like chloroform, ethanol, and DMFSoluble in polar aprotic solvents like DMF

Performance in Key Synthetic Reactions

The utility of these precursors is best demonstrated through their performance in common cross-coupling reactions, which are fundamental to building more complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.

  • This compound allows for the introduction of a single aryl or vinyl group, leading to asymmetrically substituted carbazoles.

  • 3,6-dibromo-9H-carbazole can undergo both mono- and di-substitution, enabling the synthesis of symmetric 3,6-diarylcarbazoles or polymers. Controlling the stoichiometry of the boronic acid is crucial for achieving selective mono-arylation.

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions and Yields

PrecursorCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
9-Alkyl-3-bromocarbazole (representative)Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O8012~90
3,6-dibromo-9-ethylcarbazolePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0 eq)Toluene/Ethanol/H₂O (4:1:1)8012~90
3,6-dibromo-9H-carbazolePhenylboronic acidPd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄ (3.0 eq)Dioxane/H₂O (4:1)1002485-95
Buchwald-Hartwig Amination

This reaction is pivotal for synthesizing arylamines, which are common moieties in hole-transporting materials and pharmaceuticals.

  • This compound , with its single reactive site, is ideal for the synthesis of specific triarylamines.

  • 3,6-dibromo-9H-carbazole is extensively used to synthesize symmetrical hole-transporting materials by coupling with two equivalents of a diarylamine.

Table 2: Comparison of Buchwald-Hartwig Amination Conditions and Yields

PrecursorAmineCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)
9-(4-bromophenyl)-3,6-dibromo-9H-carbazole (representative)4,4'-dimethoxydiphenylaminePd(OAc)₂ / P(t-Bu)₃NaOtBuTolueneRefluxOvernightHigh
3,6-dibromo-9-ethyl-9H-carbazole9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-aminePd(OAc)₂ / P(o-tolyl)₃NaOtBuTolueneReflux-High

Application in Organic Electronics: Hole-Transporting Materials (HTMs)

Both precursors are instrumental in the synthesis of materials for organic light-emitting diodes (OLEDs) and perovskite solar cells. The choice of precursor dictates the final architecture of the HTM.

  • This compound is used to build asymmetric HTMs where different functional groups can be introduced in a controlled manner. The benzyl group can be removed later in the synthesis if desired.

  • 3,6-dibromo-9H-carbazole is a cornerstone for a vast library of symmetric, often star-shaped, HTMs. The two bromine atoms allow for the extension of the conjugated system in two directions, which is beneficial for charge transport.

Table 3: Photophysical Properties of Representative Derivatives

Derivative fromλabs (nm)λem (nm)HOMO (eV)LUMO (eV)
This compound (general derivative)260-410~400--
3,6-dibromo-9H-carbazole (V1207)---4.82-
3,6-dibromo-9H-carbazole (V1209)---4.93-

Experimental Protocols

Synthesis of 3-Phenyl-9-benzyl-9H-carbazole via Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of a Symmetric Hole-Transporting Material via Buchwald-Hartwig Amination

Materials:

  • 3,6-dibromo-9-ethyl-9H-carbazole (1.0 equiv)

  • Diarylamine (e.g., 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine) (2.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (catalytic amount)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (catalytic amount)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3,6-dibromo-9-ethyl-9H-carbazole and the diarylamine in anhydrous toluene.[2]

  • Add Pd(OAc)₂ and P(o-tolyl)₃ to the reaction mixture.[2]

  • Add NaOtBu as the base.[2]

  • Heat the reaction mixture at reflux until the reaction is complete as monitored by TLC.[2]

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).[2]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic utility of each precursor.

G cluster_0 Synthesis with this compound start1 This compound product1 Asymmetric 3-aryl-9-benzyl-9H-carbazole start1->product1 Pd catalyst product2 Asymmetric 3-amino-9-benzyl-9H-carbazole start1->product2 Pd catalyst reagent1 R-B(OH)2 (Suzuki) reagent1->product1 reagent2 R2NH (Buchwald-Hartwig) reagent2->product2 G cluster_1 Synthesis with 3,6-dibromo-9H-carbazole start2 3,6-dibromo-9H-carbazole product3 Symmetric 3,6-diaryl-9H-carbazole start2->product3 Pd catalyst product4 Symmetric 3,6-diamino-9H-carbazole start2->product4 Pd catalyst product5 Poly(3,6-carbazole) start2->product5 reagent3 2 eq. R-B(OH)2 (Suzuki) reagent3->product3 reagent4 2 eq. R2NH (Buchwald-Hartwig) reagent4->product4 reagent5 Polymerization (e.g., Suzuki) reagent5->product5

References

A Comparative Guide to Purity Assessment of 9-Benzyl-3-bromo-9H-carbazole by GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities like 9-Benzyl-3-bromo-9H-carbazole is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this carbazole derivative. This comparison, supported by detailed experimental protocols and data, will assist in selecting the most appropriate method based on specific analytical requirements.

This compound, a substituted aromatic heterocycle, is amenable to analysis by both GC-MS and HPLC. The choice between the two often depends on factors such as the volatility and thermal stability of the compound and its potential impurities, the required sensitivity, and the need for definitive identification of unknown components.

Data Presentation: A Comparative Overview

The following table summarizes the key performance attributes of GC-MS and HPLC for the purity analysis of this compound. The quantitative data presented are representative values based on the analysis of similar carbazole derivatives and are intended for comparative purposes.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Ideal for non-volatile and thermally labile compounds.[1]Best suited for volatile and thermally stable compounds.[1]
Limit of Detection (LOD) ~ 0.01 µg/mL (with DAD/UV detector)~ 0.05 ng/mL (in full scan mode), < 0.01 ng/mL (in SIM mode)
Limit of Quantification (LOQ) ~ 0.03 µg/mL~ 0.15 ng/mL (in full scan mode), < 0.03 ng/mL (in SIM mode)
**Linearity (R²) **> 0.999> 0.998
Precision (%RSD) < 2%< 5%
Impurity Identification Primarily by retention time comparison with known standards. Tentative identification possible with a mass detector (LC-MS).Confident identification of known and unknown impurities through mass spectral library matching and fragmentation analysis.[1]
Sample Throughput Moderate to high, with typical run times of 10-30 minutes.Moderate, with typical run times of 15-45 minutes.
Potential Impurities Unreacted 3-bromo-9H-carbazole, benzyl bromide/chloride, and other synthesis by-products.Thermally stable synthesis impurities and residual solvents.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are crucial for achieving accurate and reproducible purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method suitable for the separation and quantification of this compound and its potential non-volatile impurities.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Gradient Program: Start at 70% A, increase to 95% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 293 nm (based on the typical UV absorbance maximum of the carbazole chromophore).[1]

  • Injection Volume: 5 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in Acetonitrile (e.g., 1 mg/mL).

  • Dilute the stock solution to an appropriate concentration for analysis (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a standard GC-MS method for the identification and quantification of this compound and its volatile and semi-volatile impurities. The successful analysis of other halogenated carbazoles by GC-MS supports the suitability of this technique.[2][3]

Instrumentation:

  • GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

Chromatographic Conditions:

  • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial temperature of 150 °C, hold for 2 minutes.

    • Ramp to 300 °C at a rate of 15 °C/min.

    • Hold at 300 °C for 10 minutes.

  • Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50 - 500 amu.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as Dichloromethane or Ethyl Acetate (e.g., 1 mg/mL).

  • Dilute the stock solution to an appropriate concentration for analysis (e.g., 20 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter if necessary.

Mandatory Visualizations

The following diagrams illustrate the analytical workflow and decision-making process for the purity assessment of this compound.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing & Reporting Sample Sample Reception Dissolution Dissolution in Solvent Sample->Dissolution Dilution Dilution to Working Conc. Dissolution->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc Impurity_ID Impurity Identification Purity_Calc->Impurity_ID Report Final Report Generation Impurity_ID->Report

Caption: A generalized workflow for the purity analysis of this compound.

Technique_Selection_Logic Start Select Analytical Technique Goal Primary Analytical Goal? Start->Goal Routine_QC Routine QC / Assay Goal->Routine_QC Quantification Impurity_ID Impurity Profiling / ID Goal->Impurity_ID Identification HPLC Choose HPLC Routine_QC->HPLC GCMS Choose GC-MS Impurity_ID->GCMS

References

A Comparative Analysis of the Photophysical Properties of Substituted Carbazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the photophysical characteristics of substituted carbazoles, offering a comparative analysis of their performance supported by experimental data. This guide is tailored for researchers, scientists, and professionals in drug development seeking to leverage the unique optical properties of these versatile compounds.

Carbazole and its derivatives have garnered significant attention in various scientific fields owing to their unique electronic and photophysical properties. These compounds, characterized by a planar, electron-rich aromatic structure, serve as excellent scaffolds for the development of fluorescent probes, organic light-emitting diodes (OLEDs), and potential therapeutic agents. The ability to tune their absorption and emission characteristics through substitution at various positions on the carbazole core makes them highly versatile. This guide provides a comparative overview of the photophysical properties of substituted carbazoles, details the experimental protocols for their characterization, and explores their mechanisms of action in relevant biological pathways.

Data Presentation: A Comparative Look at Photophysical Properties

The photophysical properties of carbazole derivatives are intricately linked to the nature and position of substituent groups on the carbazole moiety. Electron-donating or -withdrawing groups, as well as the extension of π-conjugation, can significantly alter the absorption and emission maxima, fluorescence quantum yields, and fluorescence lifetimes. The following tables summarize the photophysical data for a selection of N-substituted, 3,6-disubstituted, and 2,7-disubstituted carbazole derivatives.

Table 1: Photophysical Properties of N-Substituted Carbazole Derivatives

Substituent at N-positionSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Reference
EthylCyclohexane295, 325, 338345, 3590.42[1]
2-ThienylCyclohexane298, 330350, 3640.28[1]
3-ThienylCyclohexane295, 328346, 3600.35[1]
PhenylToluene288, 320, 333348, 3620.33[2]
NaphthylVarious-Up to 470-[3]

Table 2: Photophysical Properties of 3,6-Disubstituted Carbazole Derivatives

Substituent at 3,6-positionsSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Reference
Di-tert-butyl--400-600High[2]
Di(fluorene-9-yl)-9-octylDCM316--[4][5]
Di(fluorene-9-yl)-9-octylDMSO318--[4][5]
Di(2-furyl)----[6][7][8]
Di(2-thienyl)----[6][7][8]

Table 3: Photophysical Properties of 2,7-Disubstituted Carbazole Derivatives

Substituent at 2,7-positionsSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Reference
Di-phenyl--455-[9]
Di-thienyl---up to 0.61
Di-cyanoChloroform~350~480up to 0.87[10]
Di-bromoChloroform~350~490up to 0.87[10]

Experimental Protocols: Methodologies for Key Experiments

The accurate determination of photophysical properties is crucial for the comparative study of substituted carbazoles. Below are detailed methodologies for two key experimental techniques.

Measurement of Fluorescence Quantum Yield (Φ_F)

The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials and Equipment:

  • Spectrofluorometer with a monochromatic excitation source and a detector capable of recording corrected emission spectra.

  • UV-Vis spectrophotometer for absorbance measurements.

  • 1 cm path length quartz cuvettes.

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Spectroscopic grade solvents.

Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

  • Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard.

  • Calculation: The fluorescence quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    where:

    • Φ_r is the quantum yield of the reference.

    • I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

    • A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

Measurement of Fluorescence Lifetime (τ_F)

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Materials and Equipment:

  • TCSPC system including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.

  • Fluorescence spectrometer.

  • Sample holder and cuvettes.

Procedure:

  • Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

  • Sample Measurement: Excite the sample with the pulsed light source and collect the fluorescence emission at a 90° angle. The time difference between the excitation pulse and the arrival of the first fluorescence photon is measured and recorded.

  • Data Acquisition: Repeat the measurement thousands to millions of times to build a histogram of photon arrival times versus delay time.

  • Data Analysis: The resulting fluorescence decay curve is then deconvoluted from the IRF and fitted to an exponential decay function to determine the fluorescence lifetime (τ_F).

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The application of substituted carbazoles in drug development often involves their interaction with specific cellular signaling pathways. The following diagrams, created using the DOT language, illustrate key mechanisms of action and experimental workflows.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Carbazole Carbazole Inhibitor Carbazole->JAK Inhibition Gene Target Gene Transcription DNA->Gene 7. Gene Transcription

Caption: JAK/STAT Signaling Pathway Inhibition by Carbazole Derivatives.

Topoisomerase_II_Inhibition cluster_cycle Topoisomerase II Catalytic Cycle TopoII_DNA Topo II binds to DNA ATP_binding ATP Binding TopoII_DNA->ATP_binding DNA_cleavage Double-Strand Break ATP_binding->DNA_cleavage Strand_passage Strand Passage DNA_cleavage->Strand_passage DNA_ligation DNA Ligation Strand_passage->DNA_ligation ATP_hydrolysis ATP Hydrolysis DNA_ligation->ATP_hydrolysis TopoII_release Topo II Release ATP_hydrolysis->TopoII_release TopoII_release->TopoII_DNA Cycle Repeats Carbazole Carbazole Derivative (Catalytic Inhibitor) Carbazole->ATP_binding Inhibits ATP Binding Carbazole->DNA_cleavage Prevents Cleavage

Caption: Mechanism of Topoisomerase II Catalytic Inhibition by Carbazole Derivatives.[6][7][8][11][12][13]

Actin_Dynamics G_actin G-actin (Monomer) F_actin F-actin (Filament) G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Carbazole Carbazole Derivative Carbazole->G_actin Promotes Depolymerization Carbazole->F_actin Inhibits Polymerization

Caption: Modulation of Actin Dynamics by Carbazole Derivatives.[14]

References

A Comparative Guide to Carbazole Host Materials for Blue Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of stable and efficient blue phosphorescent organic light-emitting diodes (PHOLEDs) remains a critical challenge in the advancement of display and lighting technologies. The performance of these devices is intrinsically linked to the properties of the host material in the emissive layer, which must possess a high triplet energy to confine the excitons on the blue-emitting guest dopant, as well as balanced charge transport and good thermal stability. Carbazole-based materials have emerged as a dominant class of hosts due to their wide energy gap, high triplet energy, and excellent hole-transporting characteristics. This guide provides a comprehensive benchmark of representative carbazole host materials, supported by experimental data to aid in the selection and design of next-generation blue PHOLEDs.

Performance Benchmarking of Carbazole Hosts

The following tables summarize the key performance metrics of several notable carbazole-based host materials for blue PHOLEDs. The data has been compiled from various research publications to provide a comparative overview.

Table 1: Photophysical and Thermal Properties of Selected Carbazole Host Materials

Host MaterialTriplet Energy (E_T) [eV]HOMO [eV]LUMO [eV]Glass Transition Temp. (T_g) [°C]Decomposition Temp. (T_d) [°C]
CBP 2.56[1]-5.5-2.4103[1]>350
mCP 2.90[1]-5.9-2.462[1]>300
pBCb2Cz 2.93[2]-5.7-2.3->400
m-ICzPBI 2.83[3]-5.81[3]-2.17[3]->450
o-ICzPBI 2.83[3]-5.68[3]-2.18[3]->450
H1 2.82[4]-5.6-2.3127[4]361[4]
H2 2.81[4]-5.7-2.4139[4]386[4]

Table 2: Device Performance of Blue PHOLEDs with Selected Carbazole Hosts (Dopant: FIrpic)

Host MaterialMax. External Quantum Efficiency (EQE) [%]Max. Power Efficiency (PE) [lm/W]Max. Current Efficiency (CE) [cd/A]
pBCb2Cz 23.0[2]--
m-ICzPBI 13.4[3]24.8[3]31.6[3]
o-ICzPBI 12.5[3]24.2[3]29.5[3]
H2 10.3 (at 100 cd/m²)[4]24.9 (at 100 cd/m²)[4]23.9 (at 100 cd/m²)[4]

Experimental Protocols

The following sections outline generalized methodologies for the synthesis of carbazole host materials and the fabrication and characterization of blue PHOLEDs.

General Synthesis of Carbazole Host Materials

Carbazole-based host materials are typically synthesized through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. A general synthetic route for a 9-arylcarbazole derivative is as follows:

  • Halogenation of Carbazole: Carbazole is first halogenated at the desired position (e.g., 3, 6, or 2, 7) using a suitable halogenating agent like N-bromosuccinimide (NBS) or iodine.

  • N-Arylation (Ullmann or Buchwald-Hartwig Reaction): The halogenated carbazole is then coupled with an aryl halide or aryl boronic acid in the presence of a palladium or copper catalyst and a suitable base to introduce the desired aryl substituent at the 9-position (nitrogen atom).

  • Further Functionalization (Suzuki or Buchwald-Hartwig Coupling): Additional aryl or other functional groups can be introduced at the halogenated positions of the carbazole core via palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling reaction between a borylated carbazole derivative and an aryl halide is commonly employed.

  • Purification: The final product is purified using techniques such as column chromatography, recrystallization, and sublimation to achieve the high purity required for OLED applications.

Fabrication of Blue Phosphorescent OLEDs

Blue PHOLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates using vacuum thermal evaporation. A standard device architecture is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

The fabrication process involves the sequential deposition of the organic layers and the metal cathode in a high-vacuum chamber (typically < 10⁻⁶ Torr).

  • Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function of the ITO.

  • Deposition of Organic Layers: The HIL, HTL, EML, and ETL materials are deposited by thermal evaporation from resistively heated crucibles. The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance. The emissive layer is co-evaporated from two separate sources containing the host material and the blue phosphorescent dopant (e.g., FIrpic) at a specific doping concentration.

  • Deposition of EIL and Cathode: A thin layer of an electron-injecting material like lithium fluoride (LiF) is deposited, followed by a thicker layer of a low work function metal, typically aluminum (Al), to form the cathode.

  • Encapsulation: To prevent degradation from moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

Characterization of OLEDs

The performance of the fabricated PHOLEDs is characterized using the following techniques:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source measure unit and a calibrated photodiode or a spectroradiometer.

  • Electroluminescence (EL) Spectra: Recorded with a spectroradiometer to determine the emission color and color coordinates (CIE).

  • Efficiency Measurements: The external quantum efficiency (EQE), power efficiency (PE), and current efficiency (CE) are calculated from the J-V-L data and the EL spectra.

  • Operational Lifetime: The device is driven at a constant current density, and the luminance is monitored over time. The lifetime is often reported as LT50 or LT95, the time it takes for the luminance to decay to 50% or 95% of its initial value, respectively.[5]

Visualizations

The following diagrams illustrate key concepts in the design and evaluation of blue PHOLEDs.

G cluster_device Blue PHOLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) EIL->Cathode ETL Electron Transport Layer ETL->EIL EML Emissive Layer (Host:Dopant) EML->ETL HTL Hole Transport Layer HTL->EML HIL Hole Injection Layer HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: A typical multilayer structure of a blue phosphorescent OLED.

G cluster_workflow Host Material Evaluation Workflow A Material Synthesis & Purification B Photophysical Characterization (Triplet Energy, PLQY) A->B C Electrochemical Characterization (HOMO/LUMO Levels) A->C D Thermal Analysis (Tg, Td) A->D E Device Fabrication B->E C->E D->E F Device Performance Testing (EQE, PE, CE, Lifetime) E->F G Structure-Property Relationship Analysis F->G H Optimized Host Material F->H G->A Feedback for new material design

Caption: A logical workflow for the development and evaluation of new host materials.

G cluster_energy Host-Guest Energy Transfer in a Blue PHOLED S1_Host S1 (Host) T1_Host T1 (Host) S1_Host->T1_Host ISC T1_Guest T1 (Guest) T1_Host->T1_Guest Triplet Energy Transfer (Förster/Dexter) S0_Host S0 (Host) S1_Guest S1 (Guest) S0_Guest S0 (Guest) T1_Guest->S0_Guest Phosphorescence (Blue Light Emission)

Caption: A simplified Jablonski diagram illustrating the energy transfer mechanism.

References

Validating the Synthesis of 9-Benzyl-3-bromo-9H-carbazole: A Comparative Guide to Synthesis and X-ray Crystallography Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and structural confirmation of novel compounds are paramount. This guide provides a comparative analysis of the synthesis of 9-Benzyl-3-bromo-9H-carbazole and its validation using single-crystal X-ray crystallography. We present key experimental data, detailed protocols, and a comparison with alternative synthetic approaches and related structures to ensure a comprehensive understanding of this compound's characteristics.

Synthesis and Structural Elucidation: An Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the bromination of carbazole to yield 3-bromo-9H-carbazole. This intermediate is then subjected to N-alkylation using a suitable benzylating agent, such as benzyl bromide or (chloromethyl)benzene, to produce the final product. The definitive confirmation of the molecular structure is accomplished through single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms.

Comparative Analysis of Crystallographic Data

The crystallographic data for this compound provides a definitive validation of its synthesized structure. A comparison with structurally similar carbazole derivatives, such as 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole and 3-bromo-9-ethyl-9H-carbazole, reveals conserved structural motifs and highlights the influence of the N-substituent on the crystal packing.

ParameterThis compound[1][2]3-Bromo-9-(4-fluorobenzyl)-9H-carbazole3-bromo-9-ethyl-9H-carbazole[3]
Molecular Formula C₁₉H₁₄BrNC₁₉H₁₃BrFNC₁₄H₁₂BrN
Molecular Weight 336.22 g/mol 354.21 g/mol 274.16 g/mol
Crystal System OrthorhombicOrthorhombicOrthorhombic
Space Group Pna2₁Pna2₁Pbca
a (Å) 17.629 (3)17.407 (4)15.263 (16)
b (Å) 14.666 (2)15.068 (3)7.745 (8)
c (Å) 5.6420 (8)5.5865 (11)20.41 (2)
V (ų) 1458.7 (4)1465.3 (5)2413 (5)
Z 448
Temperature (K) 113113293
R-factor (R₁) 0.0360.0320.078
wR₂ 0.0690.0700.236

Experimental Protocols

Synthesis of 3-bromo-9H-carbazole (Intermediate)

A common method for the synthesis of 3-bromo-9H-carbazole involves the electrophilic bromination of carbazole using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).[4][5]

Procedure:

  • Dissolve carbazole in DMF at 0°C.

  • Add a solution of N-bromosuccinimide in DMF dropwise to the carbazole solution.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Pour the reaction mixture into distilled water to precipitate the crude product.

  • Filter the precipitate, wash with distilled water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as a mixture of chloroform and ethanol.

Synthesis of this compound

The N-alkylation of 3-bromo-9H-carbazole is achieved by reacting it with a benzylating agent in the presence of a base.[6]

Procedure:

  • Stir a solution of potassium hydroxide in dimethylformamide at room temperature.

  • Add 3-bromo-9H-carbazole to the solution and continue stirring.

  • Add a solution of (chloromethyl)benzene in dimethylformamide dropwise.

  • Stir the resulting mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain colorless crystals of this compound.

Single-Crystal X-ray Diffraction

High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., chloroform and ethanol).[1][2] A suitable crystal is then mounted on a diffractometer, and X-ray diffraction data is collected at a low temperature to minimize thermal vibrations. The collected data is then processed to solve and refine the crystal structure.

Alternative Synthesis Method: Microwave-Assisted N-Alkylation

An alternative, rapid, and efficient method for the N-alkylation of carbazoles involves microwave irradiation. This "dry media" synthesis offers several advantages, including significantly reduced reaction times and often cleaner reactions.[7][8][9]

General Procedure:

  • Mix 3-bromo-9H-carbazole with an excess of the alkyl halide (e.g., benzyl bromide) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

  • Adsorb the mixture onto a solid support such as potassium carbonate.

  • Irradiate the mixture in an open vessel using a domestic microwave oven for a short duration (typically 5-10 minutes).

  • After cooling, extract the product with a suitable solvent and purify by flash chromatography.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and the logical relationship between the experimental stages and the final validation.

Synthesis_Workflow Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_validation Validation Carbazole Carbazole Bromination Bromination (NBS, DMF) Carbazole->Bromination Intermediate 3-bromo-9H-carbazole Bromination->Intermediate Alkylation N-Alkylation (Benzyl Halide, Base) Intermediate->Alkylation Product This compound Alkylation->Product Crystallization Crystallization Product->Crystallization XRay Single-Crystal X-ray Diffraction Crystallization->XRay Data Crystallographic Data XRay->Data Structure Validated Structure Data->Structure

Caption: Workflow from starting materials to the validated molecular structure.

Logical_Relationship Logical Relationship of Validation Synthesis Chemical Synthesis Hypothesized Hypothesized Structure Synthesis->Hypothesized XRay_Exp X-ray Crystallography Experiment Hypothesized->XRay_Exp Diffraction Diffraction Pattern XRay_Exp->Diffraction Electron_Density Electron Density Map Diffraction->Electron_Density Refined_Model Refined Structural Model Electron_Density->Refined_Model Validation Structure Validation Refined_Model->Validation Final_Structure Confirmed Structure Validation->Final_Structure Matches Hypothesis

Caption: The logical flow of validating a synthesized compound via X-ray crystallography.

References

N-Benzyl vs. N-Phenyl Carbazole Derivatives: A Comparative Guide for Electronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the design of advanced electronic materials. Carbazole derivatives, renowned for their robust thermal stability and excellent hole-transporting properties, are a cornerstone in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The substituent at the 9-position (the nitrogen atom) of the carbazole core significantly influences the electronic and photophysical properties of the resulting material. This guide provides a detailed comparison of two key classes of N-substituted carbazoles: N-benzyl and N-phenyl derivatives, offering insights into their respective performance characteristics for electronic applications.

While N-phenyl carbazole derivatives have been extensively studied and utilized in a wide array of electronic devices, their N-benzyl counterparts remain less explored, with a notable scarcity of comprehensive experimental data on their electronic properties. This comparison, therefore, leverages extensive experimental data for N-phenyl derivatives and qualitative spectroscopic insights and theoretical studies for N-benzyl derivatives to provide a holistic overview.

Key Performance Differences: A Spectroscopic Perspective

A comparative analysis of N-alkyl (including benzyl) versus N-aryl (phenyl) substituted 3,6-dibromocarbazole derivatives reveals distinct spectroscopic and, by extension, electronic and photophysical characteristics.[1]

Spectroscopic ParameterN-Benzyl Derivatives (as an N-Alkyl example)N-Phenyl Derivatives
¹H NMR (Aromatic Protons) Generally upfield shifts compared to the N-H precursor.[1]Generally downfield shifts for carbazole protons, with additional signals from the aryl substituent.[1]
¹³C NMR (Carbazole Carbons) Minimal shifts compared to the parent carbazole.[1]Significant shifts, particularly for carbons adjacent to the nitrogen, indicating electronic perturbation.[1]
UV-Vis Absorption (λmax) Minor shifts relative to the parent carbazole.Red-shifted (bathochromic shift) absorption maxima, indicating a more extended π-conjugated system.[1]
Fluorescence Emission (λem) Emission properties are largely dictated by the carbazole core.[1]Often exhibit red-shifted emission and potentially altered quantum yields due to intramolecular charge transfer.[1]

These spectroscopic differences suggest that the phenyl group in N-phenyl derivatives extends the π-conjugation of the carbazole core, leading to a smaller HOMO-LUMO gap and red-shifted absorption and emission spectra.[1] In contrast, the benzyl group, being an N-alkyl substituent, tends to have a less significant impact on the intrinsic electronic properties of the carbazole moiety.[1] This fundamental difference has profound implications for their application in electronic devices.

N-Phenyl Carbazole Derivatives: A Wealth of Experimental Data

N-phenyl carbazole derivatives have been extensively employed as host materials in OLEDs due to their high triplet energy, good thermal stability, and excellent hole-transporting capabilities. The performance of these materials is well-documented, with numerous studies providing quantitative data on device efficiency and other key metrics.

Performance in Organic Light-Emitting Diodes (OLEDs)

The following table summarizes the electroluminescent performance of various OLEDs employing N-phenyl carbazole derivatives as host materials.

Host MaterialDopantMax. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)Turn-on Voltage (V)
p-CbzBizIr(ppy)₂(acac)21.8---
o-CbzBiz4CzIPN (TADF)16.7---
Pyridinyl-Carbazole H1Ir(ppy)₃-49.833.23.0
Pyridinyl-Carbazole H2Ir(ppy)₃9.4 (at 1000 cd/m²)33.9 (at 1000 cd/m²)34.1 (at 1000 cd/m²)2.6-3.3
Pyridinyl-Carbazole H2FIrpic10.3 (at 100 cd/m²)23.9 (at 100 cd/m²)24.9 (at 100 cd/m²)-

EQE: External Quantum Efficiency; TADF: Thermally Activated Delayed Fluorescence. Data compiled from multiple sources.

Photophysical and Thermal Properties

The photophysical and thermal properties of N-phenyl carbazole derivatives are crucial for their performance and stability in electronic devices.

CompoundHOMO (eV)LUMO (eV)Triplet Energy (ET) (eV)Decomposition Temp. (Td) (°C)Glass Transition Temp. (Tg) (°C)
Bicarbazole Derivative-5.7-2.3---
Pyridinyl-Carbazole H1--2.82361127
Pyridinyl-Carbazole H2--2.81386139
Oxetane-functionalized Carbazole 1---> 360142
Oxetane-functionalized Carbazole 2---> 360162
Oxetane-functionalized Carbazole 3---> 360145

Data compiled from multiple sources.[2][3][4]

N-Benzyl Carbazole Derivatives: An Emerging Area

Experimental data on the electronic properties and device performance of N-benzyl carbazole derivatives is significantly more limited. However, synthesis and basic characterization have been reported, providing a foundation for future investigations.

Synthesis and Characterization

The synthesis of 9-benzyl-3,6-diiodo-9H-carbazole has been documented, involving the N-alkylation of 3,6-diiodo-9H-carbazole with benzyl bromide.[5] Spectroscopic characterization through NMR has been performed on such derivatives.[5] Theoretical studies using Density Functional Theory (DFT) have also been employed to predict the electronic and vibrational properties of N-benzyl carbazole derivatives, suggesting their potential for electronic applications.[6]

Based on the qualitative comparison with N-aryl derivatives, it can be inferred that N-benzyl carbazoles would likely retain the intrinsic electronic properties of the carbazole core more closely, potentially leading to wider bandgaps and bluer emission compared to their N-phenyl counterparts. The benzyl group, while not extending π-conjugation in the same way as a phenyl group, can influence molecular packing and film morphology, which in turn affects charge transport properties.

Experimental Protocols

General Synthesis of N-Substituted Carbazole Derivatives

Ullmann Condensation (for N-Arylation): A mixture of carbazole, an aryl halide (e.g., iodobenzene), a copper catalyst (e.g., CuI), a base (e.g., K₂CO₃), and a ligand (e.g., 1,10-phenanthroline) in a high-boiling point solvent (e.g., DMF or toluene) is heated under an inert atmosphere. The reaction mixture is then cooled, and the product is isolated through extraction and purified by column chromatography or recrystallization.

N-Alkylation (for N-Benzylation): To a solution of carbazole in a polar aprotic solvent (e.g., DMF or DMSO), a strong base (e.g., NaH or KOH) is added to deprotonate the carbazole nitrogen. Subsequently, an alkyl halide (e.g., benzyl bromide) is added, and the reaction is stirred at room temperature or with gentle heating. The product is then isolated by precipitation in water, followed by filtration and purification.[5]

OLED Device Fabrication (Thermal Evaporation)
  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.

  • Layer Deposition: The organic layers and metal cathode are deposited in a high-vacuum chamber (< 10⁻⁶ Torr) via thermal evaporation. A typical device architecture is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) [Host:Dopant] / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., LiF/Al). The deposition rates for organic materials are typically 1-2 Å/s, while for metals, they are around 5-10 Å/s.

  • Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from oxygen and moisture.

Characterization of Electronic Properties
  • Cyclic Voltammetry (CV): Used to determine the HOMO and LUMO energy levels of the materials. The measurements are typically performed in a three-electrode cell with a working electrode (e.g., platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl) in a suitable solvent with a supporting electrolyte.

  • Photoluminescence Spectroscopy: Used to measure the absorption and emission spectra of the materials in solution and as thin films. The photoluminescence quantum yield (PLQY) is a critical parameter and can be measured using an integrating sphere.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Used to determine the thermal stability (decomposition temperature, Td) and morphological stability (glass transition temperature, Tg) of the materials.[4]

Visualizing the Concepts

molecular_structure_comparison cluster_benzyl N-Benzyl Carbazole cluster_phenyl N-Phenyl Carbazole benzyl Benzyl Group (-CH2-Ph) carbazole_b Carbazole Core benzyl->carbazole_b σ-bond phenyl Phenyl Group (-Ph) carbazole_p Carbazole Core phenyl->carbazole_p π-conjugation

Figure 1. Structural comparison of N-benzyl and N-phenyl carbazole derivatives.

oled_workflow cluster_synthesis Material Synthesis & Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing synthesis Synthesis of Carbazole Derivative purification Purification (Sublimation/Chromatography) synthesis->purification characterization Characterization (NMR, MS, TGA, DSC, CV, PL) purification->characterization substrate Substrate Cleaning (ITO Glass) characterization->substrate deposition Thin Film Deposition (Thermal Evaporation) substrate->deposition encapsulation Encapsulation deposition->encapsulation jv J-V-L Measurement encapsulation->jv efficiency Efficiency Calculation (EQE, CE, PE) jv->efficiency stability Lifetime Testing efficiency->stability

Figure 2. General workflow for the development and testing of carbazole-based OLEDs.

Conclusion

The choice between N-benzyl and N-phenyl substitution on a carbazole core has a significant impact on the resulting material's electronic and photophysical properties. N-phenyl derivatives benefit from extended π-conjugation, leading to red-shifted absorption and emission, and have demonstrated high performance as host materials in OLEDs, supported by a vast body of experimental data.

In contrast, N-benzyl carbazole derivatives are a less explored class of materials. Spectroscopic evidence suggests that the benzyl group has a more isolated electronic effect on the carbazole core, which may be advantageous for applications requiring the preservation of the intrinsic properties of the carbazole moiety, such as wide bandgap materials for deep-blue emission. However, the current lack of comprehensive experimental data on their charge transport properties and device performance necessitates further research to fully elucidate their potential in electronic applications. Future studies focusing on the synthesis and characterization of a broader range of N-benzyl carbazole derivatives are crucial to enable a direct and quantitative comparison with their well-established N-phenyl counterparts and to unlock their potential for next-generation electronic devices.

References

Safety Operating Guide

Proper Disposal Procedures for 9-Benzyl-3-bromo-9H-carbazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 9-Benzyl-3-bromo-9H-carbazole was located. The following disposal procedures are based on guidelines for halogenated aromatic compounds and data from the SDS of the closely related compound, 3-Bromo-9H-carbazole. Professionals must exercise their judgment and adhere to all applicable local, state, and federal regulations.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a brominated organic compound, it is classified as a halogenated hazardous waste and must be handled accordingly. This guide provides essential information for researchers, scientists, and drug development professionals on the correct operational and disposal plans.

Immediate Safety and Handling Information

Before handling this compound, it is imperative to be familiar with its potential hazards and the necessary safety precautions. Based on data for structurally similar compounds, the following measures are recommended.

Personal Protective Equipment (PPE) Summary

Protective EquipmentSpecification
Eye/Face Protection Chemical safety goggles or face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator for organic vapors and particulates is recommended.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Incineration at high temperatures is a common method for the destruction of halogenated organic compounds[1].

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Classification:

    • Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, spatulas), and solvent rinses.

    • Classify this waste as "Halogenated Organic Waste"[2]. Do not mix with non-halogenated waste streams to avoid complicating disposal and increasing costs[3].

  • Container Selection and Labeling:

    • Select a designated, properly labeled, and sealable waste container for halogenated organic solids. The container should be made of a material compatible with the waste.

    • The label must clearly state "Hazardous Waste," "Halogenated Organic Solids," and list the full chemical name: "this compound."

  • Waste Collection:

    • Carefully transfer the solid waste into the designated container, minimizing the generation of dust.

    • For contaminated labware, scrape or rinse the material into the waste container. The first rinse with a suitable solvent should also be collected as halogenated liquid waste[4].

    • Keep the waste container securely closed when not in use[3][4].

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated[5].

    • Ensure secondary containment is used for liquid waste containers to prevent spills[4].

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental management company.

    • Provide the waste disposal company with a complete and accurate description of the waste contents.

Spill Management Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Evacuate and Ventilate:

    • Immediately evacuate all non-essential personnel from the spill area.

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE:

    • Wear the personal protective equipment outlined in the table above.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or vacuum the material and place it into the designated halogenated organic waste container[5]. Avoid generating dust[6].

    • Use an inert absorbent material for liquid spills before sweeping them into the waste container[3].

    • Clean the spill area with a suitable solvent and collect the cleaning materials as halogenated waste.

  • Decontamination:

    • Thoroughly decontaminate all equipment used in the cleanup.

    • Wash hands and any exposed skin with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Work in a Well-Ventilated Area (Fume Hood) ppe->handling waste_generated Waste Generated (Solid, Contaminated Items, Liquid Rinse) handling->waste_generated is_solid Is the waste solid or contaminated solid items? waste_generated->is_solid solid_waste Collect in Labeled 'Halogenated Organic Solid Waste' Container is_solid->solid_waste Yes liquid_waste Collect in Labeled 'Halogenated Organic Liquid Waste' Container is_solid->liquid_waste No (Liquid Rinse) store_waste Store Sealed Container in Designated Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste waste_pickup Arrange for Pickup by Licensed Waste Disposal Service store_waste->waste_pickup end End: Proper Disposal waste_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 9-Benzyl-3-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Profile:

Name: 9-Benzyl-3-bromo-9H-carbazole
CAS Number: 339576-55-5
Molecular Formula: C19H14BrN
Molecular Weight: 336.23
Appearance: White to light yellow to light orange powder or crystal
Hazards: Based on related compounds, may cause eye, skin, and respiratory irritation.[1][2][4][5] Some carbazoles are suspected of causing cancer and genetic defects.[6]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to prevent exposure when handling this compound.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]Protects against eye irritation from dust and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. A flame-resistant lab coat is required.[1][3][7]Prevents skin irritation and potential absorption of the substance. Contaminated clothing should be removed and laundered before reuse.[2]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[1][5] If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA or EN 149 approved respirator with a particle filter.[1][4][8]Minimizes the inhalation of potentially harmful dust particles.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible.

    • Don all required PPE as specified in the table above.

    • Have designated and labeled containers ready for hazardous waste.

  • Handling:

    • Handle the compound exclusively within a chemical fume hood to minimize inhalation exposure.[5]

    • Avoid the formation of dust and aerosols.[3]

    • Use non-sparking tools to prevent ignition.[3]

    • Avoid contact with skin and eyes.[1][3]

    • Do not eat, drink, or smoke in the handling area.[2]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1]

    • Clean the work area to remove any residual contamination.

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Disposal Plan: Step-by-Step Protocol

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, contaminated weighing papers, and disposable equipment into a designated, clearly labeled hazardous waste container for halogenated organic solids.[9]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste.[9]

    • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Irritant," "Potential Carcinogen").[10]

  • Storage and Disposal:

    • Store waste containers in a designated, secure area away from incompatible materials.

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor, in accordance with local, state, and national regulations.[1][6]

Emergency Procedures

Exposure Route First-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4][5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3][5]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3]

Spill Response:

In case of a spill, evacuate the area and prevent the spread of dust.[2] Wear appropriate PPE, including respiratory protection.[2] Carefully sweep up the solid material and place it into a labeled hazardous waste container.[2] Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[9]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Storage cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Don PPE: - Safety Goggles - Lab Coat - Gloves prep2 Verify Fume Hood and Safety Showers prep1->prep2 prep3 Prepare Labeled Waste Containers prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Dust Formation handle1->handle2 handle3 No Eating or Drinking handle2->handle3 post1 Wash Hands Thoroughly handle3->post1 post2 Clean Work Area post1->post2 post3 Store in Tightly Closed Container post2->post3 disp1 Segregate Waste: - Solid Halogenated - Liquid Halogenated post2->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Dispose via EHS disp2->disp3 spill Spill Response: Evacuate, Contain, Clean, Report exposure Exposure Response: Follow First-Aid Protocols

Caption: Safe handling and disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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9-Benzyl-3-bromo-9H-carbazole
Reactant of Route 2
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9-Benzyl-3-bromo-9H-carbazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.